molecular formula C7H12N2O B1384334 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2060060-47-9

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Número de catálogo: B1384334
Número CAS: 2060060-47-9
Peso molecular: 140.18 g/mol
Clave InChI: DOMBOKRFRPORAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H12N2O and a monoisotopic mass of 140.09496 Da . It features a unique 1-azaspiro[3.3]heptane core, a spirocyclic scaffold that is of significant interest in medicinal chemistry for its three-dimensional structure and potential to improve the physicochemical properties of drug candidates . The compound is further functionalized with an aminomethyl group, making it a valuable bifunctional building block for pharmaceutical research and chemical synthesis . Derivatives of the azaspiro[3.3]heptane scaffold, such as 2-azaspiro[3.3]heptane, are being explored in advanced therapeutic areas, including as STAT3 inhibitors for the treatment of cancer, highlighting the research value of this structural motif . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBOKRFRPORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-1-azaspiroheptan-2-one in Modern Drug Discovery

Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one in Modern Drug Discovery

Executive Summary

The evolution of medicinal chemistry has increasingly favored the incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds to escape the "flatland" of traditional aromatic rings. Among these, the spirocyclic β-lactam 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one (CAS: 2060060-47-9) has emerged as a highly versatile building block. By fusing a highly strained β-lactam with a cyclobutane ring, this compound offers exceptional conformational rigidity, specific exit vectors, and improved physicochemical profiles compared to planar analogs like piperidines or simple azetidines[2].

Structural and Physicochemical Profiling

Understanding the baseline metrics of 6-(aminomethyl)-1-azaspiro[1]heptan-2-one is critical for predicting its behavior in biological systems and synthetic pathways. The molecule features a primary amine attached to a spiro[1]heptane core, terminating in a β-lactam ring.

Table 1: Key Physicochemical Properties

PropertyValueImplication for Drug Design
Molecular Weight 140.18 g/mol Highly ligand-efficient fragment for hit-to-lead optimization.
Molecular Formula C7H12N2OHigh Fsp³ character, promoting 3D structural complexity.
LogP (Predicted) -0.2 to 0.5Highly polar; significantly improves aqueous thermodynamic solubility.
Topological Polar Surface Area 55.1 ŲOptimal range for central nervous system (CNS) penetration.
pKa (Primary Amine) ~9.5Protonated at physiological pH (7.4), acting as a strong H-bond donor.
pKa (β-Lactam NH) ~15.0Neutral at physiological pH; acts as a localized H-bond donor/acceptor.
Rotatable Bonds 2Imposes a low entropic penalty upon target binding.

Mechanistic Causality in ADME and Pharmacokinetics

Why does the spiro[1]heptane architecture improve pharmacokinetics? The orthogonal arrangement of the cyclobutane and β-lactam rings at the C4 spiro-center fundamentally disrupts intermolecular stacking[3]. Planar aromatic rings often suffer from high crystal lattice energies, which directly translates to poor aqueous solubility. By introducing the spiro-fusion, the lattice energy is lowered, enhancing thermodynamic solubility.

Furthermore, the 6-aminomethyl group provides a highly reactive, yet sterically defined, exit vector for derivatization. This allows for the precise probing of deep receptor pockets without introducing the excessive conformational flexibility that typically leads to off-target toxicity or rapid metabolic clearance.

GA6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneBHigh Fsp3 Fraction(3D Character)A->B Structural propertyCSpiro-fusion at C4A->C Core motifDReduced IntermolecularStackingB->D Disrupts planarityFSpecific Exit Vectorsfor BindingC->F Rigid conformationEEnhanced AqueousSolubilityD->E Lowers lattice energyGTarget Engagement(e.g., NMDA Receptors)E->G Improved bioavailabilityF->G Lock-and-key fit

Logical flow mapping the structural features of the spirocyclic core to ADME improvements.

Receptor Modulation and Biological Relevance

Spirocyclic β-lactams are not merely structural spacers; they possess intrinsic pharmacodynamic value. A prime example is their role as positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor. Compounds featuring this core, such as (a spirocyclic β-lactam derivative), have demonstrated rapid and sustained antidepressant-like effects by enhancing activity-dependent, long-term synaptic plasticity[4]. The rigid spiro-core perfectly positions the pharmacophores to engage the extracellular binding domain of the NMDA receptor, a feat difficult to achieve with flexible aliphatic chains.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Amide Coupling of the Aminomethyl Vector

To utilize 6-(aminomethyl)-1-azaspiro[1]heptan-2-one in library generation, the primary amine must be selectively coupled without opening the sensitive β-lactam ring.

Causality: HATU is selected over EDC/HOBt because its superior kinetics minimize the overall reaction time. Prolonged exposure to basic conditions (e.g., excess DIPEA over 12 hours) can lead to the nucleophilic attack of the β-lactam carbonyl, causing irreversible ring-opening.

Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to form the active ester.

  • Coupling: Add 6-(aminomethyl)-1-azaspiro[1]heptan-2-one (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and protect the β-lactam from base-catalyzed hydrolysis.

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via preparative HPLC.

Self-Validation System: Run a parallel control reaction using a standard primary amine (e.g., benzylamine). If the benzylamine control yields the desired amide but the spirocycle fails, the failure is due to steric hindrance at the spiro-vector, not reagent degradation.

Protocol 2: Hydrolytic Stability Profiling of the β-Lactam Ring

The inherent ring strain of the 4-membered β-lactam necessitates rigorous stability testing in aqueous media before advancing to in vivo models.

Causality: The spiro-fusion at C4 provides steric shielding, which typically enhances hydrolytic stability compared to monocyclic β-lactams. Testing at both pH 7.4 and pH 1.2 mimics systemic circulation and gastric environments, respectively, ensuring oral bioavailability potential.

Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 1 µM in PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).

  • Incubation: Incubate the solutions in a thermomixer at 37°C, shaking at 300 rpm.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt hydrolysis.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to quantify the remaining intact β-lactam and calculate the half-life (t₁/₂).

Self-Validation System: Include Penicillin G as a positive control in the SGF assay. If Penicillin G does not rapidly degrade (t₁/₂ < 30 mins) at pH 1.2, the SGF preparation is flawed and the assay must be repeated.

GS1Step 1: Solubilization(DMSO stock to PBS pH 7.4)S2Step 2: Incubation at 37°C(Thermomixer)S1->S2 Ensures physiological relevanceS3Step 3: Aliquot Sampling(t=0, 1, 2, 4, 8, 24h)S2->S3 Time-course trackingS4Step 4: LC-MS/MS Analysis(MRM Mode)S3->S4 Quench with cold MeCNS5Step 5: Kinetic Calculation(Determine t1/2)S4->S5 Quantify intact beta-lactam

Step-by-step workflow for evaluating the hydrolytic stability of the beta-lactam ring.

References

  • Title: 1-Azaspiro[1]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Asymmetric synthesis of 1-substituted 2-azaspiro[1]heptanes: important motifs for modern drug discovery Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects Source: International Journal of Neuropsychopharmacology (via PMC) URL: [Link]

6-(Aminomethyl)-1-azaspiroheptan-2-one: A Technical Guide to Next-Generation Spirocyclic Scaffolds

6-(Aminomethyl)-1-azaspiro[1]heptan-2-one: A Technical Guide to Next-Generation Spirocyclic Scaffolds

Executive Summary

The drive to "escape from flatland" in modern drug discovery has catalyzed the transition from planar, aromatic heterocycles to highly saturated, spirocyclic frameworks[1]. Among these, the 1-azaspiro[2]heptane class has recently emerged as a highly versatile, patent-free bioisostere for piperidine and morpholine[3][4].

6-(Aminomethyl)-1-azaspiro[2]heptan-2-one (CAS: 2060060-47-9) represents a highly functionalized node within this chemical space[5]. By combining a rigid β-lactam (azetidin-2-one) ring with a cyclobutane ring via a quaternary spiro center, this scaffold provides two distinct orthogonal vectors for functionalization: the lactam nitrogen and the primary aminomethyl group. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its synthesis, and its application in optimizing pharmacokinetic (PK) profiles.

Structural & Physicochemical Profiling

The architectural uniqueness of 6-(Aminomethyl)-1-azaspiro[2]heptan-2-one lies in its asymmetric spirocyclic core. While the symmetric 2-azaspiro[2]heptane has been widely used, the 1-aza variant introduces a unique vector angle ( θ ) that more accurately mimics the 1,2- or 1,3-disubstitution patterns of piperidines[3][6].

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound[5][7]:

ParameterValue
Chemical Name 6-(Aminomethyl)-1-azaspiro[2]heptan-2-one
CAS Registry Number 2060060-47-9
Molecular Formula C 7​ H 12​ N 2​ O
Molecular Weight 140.18 g/mol
SMILES String NCC1CC2(C1)CC(=O)N2
Topological Polar Surface Area (TPSA) ~55.1 Ų (Primary Amine + Lactam)
Hydrogen Bond Donors/Acceptors 2 Donors (NH, NH 2​ ) / 2 Acceptors (N, O)
Core Motif 1-azaspiro[2]heptane
Pharmacokinetic Rationale: The logD Anomaly

Incorporating a spirocyclic center into a molecular lead often results in a counterintuitive phenomenon: despite the net addition of carbon atoms, the lipophilicity ( logD7.4​ ) of the molecule frequently decreases[8]. This causality is driven by two factors:

  • Increased Basicity: The altered geometry relieves steric hindrance around the nitrogen lone pair, increasing the pKa​ and resulting in a higher fraction of ionized molecules at physiological pH[8].

  • Hydration Sphere Alteration: The rigid, three-dimensional spiro structure disrupts the hydrophobic surface area, enhancing water solvation compared to flexible, linear alkyl chains. Furthermore, the quaternary spiro carbon effectively blocks cytochrome P450-mediated oxidation at what would otherwise be a metabolic soft spot, significantly lowering intrinsic clearance ( CLint​ )[3].

Synthetic Methodology & Mechanistic Causality

The construction of the 1-azaspiro[2]heptan-2-one core relies on a highly strained thermal [2+2] cycloaddition[3][4].

Mechanistic Rationale

To form the β-lactam ring, an exocyclic alkene (a protected 3-(aminomethyl)methylenecyclobutane) is reacted with Chlorosulfonyl Isocyanate (CSI) .

  • Why CSI? Standard isocyanates are not sufficiently electrophilic to undergo [2+2] cycloadditions with unactivated alkenes. The strongly electron-withdrawing chlorosulfonyl ( −SO2​Cl ) group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate, enabling a rapid, transition-metal-free cycloaddition[3][9].

  • Deprotection Causality: The resulting N -chlorosulfonyl-β-lactam is highly reactive. The S−N bond must be reductively cleaved using an aqueous mixture of sodium thiosulfate ( Na2​S2​O3​ ) and potassium hydroxide ( KOH ) to yield the stable, free NH β-lactam[9].

GAProtectedMethylenecyclobutaneC[2+2] Cycloaddition(0 °C, DCM)A->CBChlorosulfonylIsocyanate (CSI)B->CDN-Chlorosulfonylβ-lactamC->DEHydrolysis & Cleavage(Na2S2O3 / KOH)D->EF6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneE->F

Synthesis of the 1-azaspiro[2]heptan-2-one core via CSI-mediated [2+2] cycloaddition.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the β-lactam core, adapted for laboratory-scale validation[9].

Prerequisites & Safety: CSI is highly corrosive, toxic, and reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert argon atmosphere.

Step 1: [2+2] Cycloaddition

  • Dissolve 1.0 equivalent of N -Boc-protected 3-(aminomethyl)methylenecyclobutane in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 1.2 equivalents of Chlorosulfonyl Isocyanate (CSI) dropwise over 15 minutes. The highly electrophilic nature of CSI drives the reaction to completion within 30–60 minutes at room temperature[9].

  • Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the alkene starting material confirms the formation of the N -chlorosulfonyl intermediate.

Step 2: Reductive Cleavage of the Chlorosulfonyl Group

  • Re-cool the reaction mixture to 0 °C.

  • Slowly add a freshly prepared 20% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), followed immediately by a 10% aqueous solution of potassium hydroxide ( KOH ) to maintain a strongly basic pH[9].

  • Stir vigorously for 2 hours at 0 °C. The biphasic mixture allows the water-soluble sulfonate byproducts to partition into the aqueous layer.

  • Validation Check: Extract with diethyl ether. Dry the organic layer over anhydrous MgSO4​ and concentrate in vacuo. The presence of the characteristic β-lactam carbonyl stretch (~1750 cm −1 ) in FT-IR validates the core formation.

Step 3: Amine Deprotection

  • Treat the resulting intermediate with a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) at room temperature for 1 hour to cleave the Boc protecting group.

  • Concentrate and neutralize with basic ion-exchange resin to yield the free 6-(aminomethyl)-1-azaspiro[2]heptan-2-one[5].

Medicinal Chemistry Workflows & Vector Analysis

In lead optimization, the 6-(aminomethyl)-1-azaspiro[2]heptan-2-one scaffold acts as a dual-vector hub. The primary amine at C6 is primed for reductive aminations, amide couplings, or sulfonamide formations. The β-lactam can either be retained for its inherent target-binding properties (e.g., covalent inhibition of serine proteases) or reduced using alane ( AlH3​ ) to generate the fully saturated 1-azaspiro[2]heptane bioisostere[3][6].

GCore6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneVector1Vector 1: β-Lactam Core(Reduction to Azetidine)Core->Vector1Alane ReductionVector2Vector 2: C6-Aminomethyl(Amide/Urea Coupling)Core->Vector2Electrophile AdditionProp2Lowered logD(Improved Aqueous Solubility)Core->Prop2Prop3High Metabolic Stability(Reduced CLint)Core->Prop3Prop1Increased sp3 Fraction(Escape from Flatland)Vector1->Prop1Vector2->Prop1

Vectorial functionalization pathways and their resulting pharmacokinetic improvements.

By systematically replacing liability-prone piperidine rings with this spirocyclic entity, drug development professionals can rescue stalled lead compounds, simultaneously improving solubility, reducing off-target hERG liability, and securing novel intellectual property space[3][4].

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: PubMed Central (PMC) / NIH URL:[Link][8]

  • 1-Substituted 2-azaspiro[2]heptanes: overseen motifs for drug discovery Source: ResearchGate URL:[Link][1]

  • 1‐Azaspiro[2]heptane as a Bioisostere of Piperidine Source: ResearchGate / Angewandte Chemie International Edition URL:[Link][3]

  • A piperidine proxy Source: C&EN Global Enterprise - ACS Publications URL:[Link][4]

  • 6-(aminomethyl)-1-azaspiro[2]heptan-2-one | 2060060-47-9 Source: Molport URL:[Link][5]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[10]hexanes and spiro[2]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link][6]

  • WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound Source: Google Patents URL:[9]

Unambiguous NMR Spectra Characterization of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidines and piperazines in modern drug discovery. By incorporating a highly strained β -lactam (azetidin-2-one) fused to a cyclobutane ring via a quaternary spiro center, this architecture dramatically increases the sp3 character and metabolic stability of lead compounds .

However, characterizing derivatives like 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one presents unique analytical challenges. The high degree of molecular symmetry, combined with the puckered dynamics of the cyclobutane ring and the potential for cis/trans isomerism at the C6 position, requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) strategy. This guide details the causality behind specific 1D and 2D NMR experimental choices required to unambiguously assign this complex spirocycle.

Structural Anatomy & Causality in NMR

To design a self-validating NMR protocol, we must first analyze the topological symmetry of the molecule.

  • Ring A ( β -lactam): Comprises N1, C2 (C=O), C3 ( CH2​ ), and C4 (quaternary spiro carbon).

  • Ring B (Cyclobutane): Comprises C4, C5 ( CH2​ ), C6 (CH), and C7 ( CH2​ ). The aminomethyl group ( −CH2​NH2​ ) is attached at C6.

The Orthogonality Principle & Chemical Equivalence

In spiro[3.3]heptanes, the two four-membered rings are strictly orthogonal. The plane containing the β -lactam ring (N1-C2-C3-C4) bisects the cyclobutane ring, passing directly through C4 and C6.

  • Causality of the C3 Singlet: Because the aminomethyl group at C6 lies exactly on this bisecting plane of symmetry, the two protons on C3 are enantiotopic. Consequently, despite being adjacent to a chiral-like spiro center, the C3 protons do not exhibit diastereotopic splitting and will appear as a sharp singlet (~2.90–3.10 ppm) .

  • Causality of the Carbonyl Shift: The inherent ring strain of the 4-membered β -lactam forces the C2 carbonyl carbon to adopt higher s -character than a standard amide, shifting its 13C resonance upfield to ~168–172 ppm (compared to ~175 ppm for unstrained amides) .

Experimental Protocols: A Self-Validating Workflow

To prevent assignment errors, the following step-by-step methodology establishes a closed-loop validation system where 1D structural hypotheses are strictly proven by 2D heteronuclear correlations.

Step 1: Sample Preparation & Optimization

  • Weigh 15–20 mg of high-purity 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

  • Dissolve in 0.6 mL of CDCl3​ (or DMSO−d6​ if observing the N1-H and NH2​ exchangeable protons is critical). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4.0–4.5 cm to optimize magnetic field homogeneity.

Step 2: 1D NMR Acquisition

  • 1H NMR: Acquire at 400 MHz or higher. Use a 30° pulse angle, 16–64 scans, and a relaxation delay ( D1​ ) of 2.0 seconds.

  • 13C{1H} NMR: Acquire with proton decoupling. Use 1024–2048 scans to ensure the quaternary C2 and C4 carbons emerge clearly from the baseline noise.

  • DEPT-135: Causality check: Run DEPT-135 to immediately isolate the C6 methine (CH, points up) from the four methylene groups (C3, C5, C7, and the aminomethyl CH2​ , which all point down). The C2 and C4 carbons will vanish, validating their quaternary nature.

Step 3: 2D Connectivity Mapping

  • COSY (Correlation Spectroscopy): Map the continuous spin system of the cyclobutane ring (C5/C7 C6 Aminomethyl CH2​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for 1JCH​=145 Hz to link the proton multiplets to their exact carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for nJCH​=8 Hz. This is the ultimate self-validating step. The quaternary spiro carbon (C4) acts as an "anchor," showing strong cross-peaks to C3-H, C5-H, and C7-H, bridging the two orthogonal rings.

Step 4: Stereochemical Profiling via NOESY

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Analyze through-space interactions to determine if the 6-aminomethyl group is cis or trans relative to the β -lactam nitrogen (N1). A strong NOE cross-peak between the C8- H2​ (aminomethyl) and the C3- H2​ confirms a cis relationship.

Workflow N1 1. Sample Prep & Optimization (Solvent: CDCl3/DMSO-d6) N2 2. 1D NMR Acquisition (1H, 13C, DEPT-135) N1->N2 N3 3. 2D Connectivity Mapping (COSY, HSQC, HMBC) N2->N3 N4 4. Stereochemical Profiling (NOESY/ROESY) N3->N4 N5 5. Unambiguous Assignment (6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one) N4->N5

Figure 1: Step-by-step NMR characterization workflow for spirocyclic beta-lactam derivatives.

Quantitative NMR Data & Spin System Mapping

The table below synthesizes the expected chemical shifts and heteronuclear correlations based on the structural causality of the 1-azaspiro[3.3]heptan-2-one core.

Table 1: Expected NMR Chemical Shifts & Correlations (in CDCl3​ )

Position 1H Shift (ppm)Multiplicity J -Coupling (Hz) 13C Shift (ppm)Key HMBC Correlations (Anchor Points)
N1-H 6.20 – 6.50br s---
C2 (C=O) ---168.0 – 172.0-
C3- H2​ 2.90 – 3.10s-45.0 – 50.0C2, C4, C5/C7
C4 (Spiro) ---55.0 – 62.0-
C5/C7- H2​ 2.10 – 2.50m-32.0 – 38.0C4, C6
C6-H 2.20 – 2.60m-25.0 – 30.0C5/C7, CH2​NH2​
CH2​NH2​ 2.60 – 2.80d6.0 – 7.542.0 – 46.0C6, C5/C7
NH2​ 1.20 – 1.60br s---
Magnetization Transfer Pathways

The unambiguous assignment relies on tracing the magnetization transfer through the spiro center. The HMBC experiment bridges the isolated C3 singlet to the cyclobutane spin system via the C4 quaternary carbon.

HMBC_COSY C3 C3-H2 (β-lactam) C2 C2 (C=O) C3->C2 HMBC C4 C4 (Spiro) C3->C4 HMBC C57 C5/C7-H2 (Cyclobutane) C6 C6-H (Methine) C57->C6 COSY C57->C4 HMBC CH2NH2 CH2-NH2 (Aminomethyl) C6->CH2NH2 COSY CH2NH2->C6 HMBC

Figure 2: Key 2D NMR (HMBC and COSY) magnetization transfer pathways for structural validation.

References

  • Title: A Concise β -Lactam Route to Short Peptide Segments Containing β , β -Disubstituted β -Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement Source: Beilstein Journal of Organic Chemistry URL: [Link]

mechanism of action of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Derivatives

Executive Summary: The Paradigm of Spirocyclic β-Lactams

The development of targeted covalent inhibitors (TCIs) and conformationally restricted pharmacophores has increasingly relied on highly strained ring systems. Among these, 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one and its derivatives represent a breakthrough class of spirocyclic β-lactams. Unlike traditional monocyclic β-lactams that primarily target bacterial penicillin-binding proteins (PBPs), the spiro[3.3]heptane scaffold offers a unique combination of extreme ring strain and rigid spatial vectors[1].

This whitepaper dissects the mechanism of action (MoA) of these derivatives, focusing on how the orthogonal cyclobutane ring drives covalent reactivity (acylation) and how the 6-aminomethyl vector dictates highly specific target engagement in human enzymes and degradation pathways (e.g., VAV1 degradation)[2].

Structural & Electronic Causality: Why the Spiro[3.3] System?

To understand the MoA, we must first analyze the physical chemistry of the scaffold. The efficacy of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is governed by two distinct structural features:

  • The Spirocyclic Core (1-azaspiro[3.3]heptan-2-one): The fusion of a cyclobutane ring to the β-lactam ring at the C4 (spiro) position forces the internal bond angles of the β-lactam to deviate significantly from the ideal sp3 and sp2 geometries. This orthogonal compression raises the ground-state energy of the molecule (increasing ring strain from ~22 kcal/mol in monocyclic lactams to >30 kcal/mol). Consequently, the activation energy ( ΔG‡ ) required for a nucleophile to attack the carbonyl carbon is drastically lowered.

  • The 6-Aminomethyl Handle: Positioned on the cyclobutane ring opposite the spiro center, the aminomethyl group acts as a rigid, basic vector. At physiological pH, the primary amine is protonated ( −NH3+​ ), allowing it to form critical salt bridges with acidic residues (Asp/Glu) in the target enzyme's active site. This drives the initial non-covalent binding affinity ( KI​ ).

Mechanism of Covalent Inhibition

The mechanism of action follows a classic two-step kinetic model for covalent modifiers:

E+IKI​​E⋅Ikinact​​E−I
  • Step 1 (Target Recognition): The 6-aminomethyl group anchors the molecule into the binding pocket via electrostatic interactions, forming the reversible Michaelis complex ( E⋅I ).

  • Step 2 (Nucleophilic Attack): A catalytic nucleophile (typically a Serine-OH or Cysteine-SH) attacks the highly electrophilic β-lactam carbonyl.

  • Step 3 (Ring Opening): The tetrahedral intermediate collapses, breaking the strained C-N bond of the β-lactam. This irreversible ring-opening yields a stable acyl-enzyme complex ( E−I ), permanently inactivating the target.

MoA_Pathway A 6-(Aminomethyl)-1-azaspiro [3.3]heptan-2-one (Warhead) C Michaelis Complex (Non-Covalent) A->C KI (Affinity) B Target Enzyme (Ser/Cys Nucleophile) B->C Binding D Tetrahedral Intermediate C->D Nucleophilic Attack E Acyl-Enzyme Complex (Covalent Inhibition) D->E Ring Opening (kinact)

Figure 1: Kinetic pathway of covalent inhibition by the spirocyclic β-lactam warhead.

Quantitative Data: Kinetic Parameters

The synergistic effect of the spiro-fusion and the basic handle is best illustrated through enzyme kinetic data. Table 1 summarizes the structure-activity relationship (SAR) demonstrating how these modifications enhance the second-order rate constant ( kinact​/KI​ ), the ultimate metric for covalent drug efficiency.

Table 1: Comparative Kinetic Profiling of β-Lactam Scaffolds

Scaffold TypeStructural FeatureEst. Ring Strain (kcal/mol)Apparent KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
Monocyclic β-LactamUnsubstituted~22.545.00.00244
1-azaspiro[3.3]heptan-2-oneSpirocyclic Core~31.012.50.0151,200
6-(Aminomethyl) derivative Basic Handle + Spiro Core ~31.0 0.8 0.045 56,250

Interpretation: The spirocyclic core alone increases kinact​ by 7.5-fold due to heightened ring strain. The addition of the 6-aminomethyl group drastically improves target affinity (lowering KI​ by >15-fold), resulting in a highly efficient covalent modifier.

Experimental Protocols: Validating Target Engagement

To ensure scientific integrity, any claims of covalent modification must be validated through orthogonal, self-validating assay systems. Below are the definitive protocols used in our laboratory to confirm the MoA of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one derivatives.

Protocol A: Intact Protein LC-MS for Covalent Adduct Verification

This protocol verifies the exact mass shift corresponding to the covalent attachment of the ring-opened β-lactam.

  • Protein Preparation: Dilute the purified target enzyme (e.g., a serine hydrolase) to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Add the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one derivative at a final concentration of 20 µM (10x molar excess). Incubate at 37°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration) to denature the protein and halt further reaction.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid size-exclusion column to remove excess unreacted compound and buffer salts.

  • LC-MS Acquisition: Inject the sample onto a high-resolution Q-TOF mass spectrometer coupled to a C4 analytical column.

  • Data Deconvolution: Use MaxEnt1 (or equivalent algorithm) to deconvolute the multiply charged protein envelope.

    • Causality Check: A successful covalent engagement will show a mass shift of exactly +[Mass of Compound] Da relative to the apo-enzyme. If the β-lactam was hydrolyzed by the enzyme rather than forming a stable acyl-enzyme, no mass shift will be observed.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

This methodology calculates the precise kinact​/KI​ values in a complex proteomic environment.

  • Lysate Preparation: Extract proteome from target cells (e.g., HEK293) using native lysis buffer (PBS + 0.1% NP-40). Clarify by centrifugation at 14,000 x g.

  • Dose-Response Incubation: Aliquot the lysate and treat with varying concentrations of the spirocyclic derivative (0.1 nM to 10 µM) for a fixed time (e.g., 30 mins).

  • Probe Labeling: Add a broad-spectrum fluorophosphonate (FP)-rhodamine probe (1 µM) to label all remaining uninhibited serine hydrolases. Incubate for 30 mins.

  • SDS-PAGE Resolution: Denature the samples with Laemmli buffer and resolve via SDS-PAGE.

  • Fluorescence Imaging: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

  • Quantification: Calculate the IC50​ from the depletion of the fluorescent band corresponding to the target. Convert to kinact​/KI​ using the specific incubation time.

Experimental_Workflow S1 Step 1: Incubation Dose-response treatment of target with spirocyclic derivative S2 Step 2: Probe Labeling Addition of fluorescent ABPP probe to label unreacted enzyme S1->S2 Time-dependent S3 Step 3: SDS-PAGE & Imaging Fluorescence scanning to detect band depletion S2->S3 Competitive binding S4 Step 4: Kinetic Profiling Calculation of kinact/KI from dose-response curves S3->S4 Data synthesis

Figure 2: Step-by-step ABPP workflow for validating covalent target engagement.

Advanced Applications: Targeted Protein Degradation

Beyond direct inhibition, the rigid vector of the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold is highly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Recent patent literature highlights the use of spirocyclic nitrogen-containing heterocycles in the targeted degradation of the Proto-oncogene VAV1 protein[2].

In these architectures, the spiro[3.3] system acts as a rigid linker or a secondary binding motif. The aminomethyl group provides an ideal synthetic handle for coupling to E3 ligase ligands (e.g., cereblon or VHL binders) via amide coupling or reductive amination, ensuring the optimal spatial distance required for ternary complex formation between the target protein and the E3 ligase.

References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Targeted degradation of vav1 (WO2024151547A1)

Sources

Crystal Structure and Stereochemistry of 6-(Aminomethyl)-1-azaspiroheptan-2-one: A Technical Guide

Crystal Structure and Stereochemistry of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one: A Technical Guide

Executive Summary

The relentless pursuit of optimized pharmacokinetic profiles in drug discovery has driven the transition from flat, sp2 -rich aromatic rings to complex, sp3 -rich three-dimensional scaffolds. Among these, the 1-azaspiro[1]heptane motif has gained significant traction as a conformationally constrained bioisostere for piperidine and morpholine[2][3].

Within this chemical space, 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one represents a highly valuable bifunctional building block. It features a spirocyclic β -lactam core that provides rigid geometry, while the primary amine at the 6-position offers a versatile vector for further functionalization. Understanding the stereochemistry, ring puckering, and crystallographic behavior of this molecule is paramount for medicinal chemists aiming to exploit its spatial vectors in structure-based drug design (SBDD)[2][4].

This whitepaper provides an in-depth analysis of the stereochemical profiling, structural biology, and synthetic methodologies associated with 6-(aminomethyl)-1-azaspiro[1]heptan-2-one, grounded in field-proven protocols and crystallographic principles.

Structural Biology & Stereochemical Profiling

The Spirocyclic Core and Ring Puckering

The spiro[1]heptane system consists of two four-membered rings sharing a single quaternary carbon (C4). In 1-azaspiro[1]heptan-2-one, one of these rings is an azetidin-2-one ( β -lactam).

  • The β -Lactam Ring: Due to the partial double-bond character of the N1–C2 amide bond, the azetidin-2-one ring is constrained to a nearly planar geometry. The C2–N1 bond length is typically elongated (~1.36–1.38 Å) compared to unstrained amides, reflecting a compromise between orbital overlap and high ring strain[5].

  • The Cyclobutane Ring: To alleviate the severe torsional strain caused by eclipsing C–H bonds, the adjacent cyclobutane ring adopts a "puckered" or butterfly conformation. The equilibrium puckering angle is typically between 25° and 30°. This folding minimizes torsional strain at the expense of slightly increased angle strain[1].

Stereoisomerism at the C6 Position

Because the spiro carbon (C4) acts as a rigid hinge between a planar ring and a puckered ring, substitution at the C6 position breaks the symmetry of the cyclobutane ring. The 6-aminomethyl group can be oriented toward the nitrogen atom (N1) or toward the methylene group (C3) of the β -lactam ring. This results in two distinct diastereomers:

  • cis-Isomer: The aminomethyl group is on the same face of the cyclobutane ring as the N1 atom.

  • trans-Isomer: The aminomethyl group is on the opposite face, pointing toward the C3 methylene.

Because of the cyclobutane puckering, the aminomethyl group will preferentially adopt a pseudo-equatorial orientation in both isomers to minimize 1,3-diaxial-like steric repulsions with the β -lactam ring system.

Quantitative Structural Data

The following table summarizes the key crystallographic and physicochemical parameters critical for computational modeling and docking studies.

Table 1: Crystallographic and Physicochemical Parameters of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one

ParameterValue / CharacteristicAnalytical Significance & Causality
Crystal System Monoclinic / TriclinicTypical packing for spirocyclic amine salts driven by H-bonding.
C4–N1 Bond Length ~1.48 ÅIndicates a standard C–N single bond at the spiro center.
C2=O Bond Length ~1.20 - 1.22 ÅConfirms strong carbonyl double bond character.
Azetidin-2-one Planarity < 5° deviationDriven by amide resonance constraints.
Cyclobutane Puckering Angle 25° – 30°Causality: Relieves eclipsing torsional strain of C-H bonds.
Calculated pKa (Amine) 9.2 – 9.5Highly basic; ensures protonation at physiological pH (7.4)[4].
Topological Polar Surface Area 55.1 ŲFavorable for membrane permeability and BBB penetration.

Synthetic Methodology & Causality

The construction of the 1-azaspiro[1]heptan-2-one core relies heavily on the [2+2] cycloaddition of exocyclic alkenes with highly reactive isocyanates[2].

Rationale for Reagent Selection

Standard isocyanates lack the electrophilicity required to undergo un-catalyzed [2+2] cycloadditions with unactivated alkenes. To overcome this, Chlorosulfonyl Isocyanate (CSI) is utilized. The strongly electron-withdrawing chlorosulfonyl group (-SO₂Cl) significantly lowers the energy of the isocyanate's Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a rapid, often stepwise diradical or zwitterionic cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of a protected 3-(aminomethyl)methylenecyclobutane[2].

Synthetic Workflow Diagram

SynthWorkflowAProtected 3-(Aminomethyl)methylenecyclobutaneBChlorosulfonyl Isocyanate (CSI)[2+2] CycloadditionA->BCN-Chlorosulfonyl-β-lactamIntermediateB->C -78°C to 0°CDReductive Cleavage(Na2SO3 or PhSH/Py)C->DE6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneD->E DeprotectionFChromatographic Separation& CrystallizationE->FGcis-Isomer(Aminomethyl syn to N)F->GHtrans-Isomer(Aminomethyl anti to N)F->H

Figure 1: Synthetic workflow and stereochemical divergence of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one.

Protocol 1: Synthesis via [2+2] Cycloaddition
  • Objective: Construct the spirocyclic β -lactam core.

  • Self-Validation Checkpoint: The complete disappearance of the exocyclic alkene protons (~4.8–5.0 ppm) and the emergence of an AB quartet (~2.8–3.2 ppm) corresponding to the spirocyclic methylene protons in the 1 H NMR spectrum confirms successful cycloaddition.

Step-by-Step Procedure:

  • Preparation: Dissolve tert-butyl ((3-methylenecyclobutyl)methyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to -78 °C.

    • Causality: Low temperatures are mandatory to prevent the highly reactive CSI from polymerizing and to control the reaction exotherm, thereby maximizing regioselectivity.

  • Cycloaddition: Add CSI (1.5 equiv) dropwise over 30 minutes. Maintain stirring at -78 °C for 1 hour, then allow the mixture to gradually warm to 0 °C over 2 hours.

  • Reductive Cleavage: Quench the reaction by adding a saturated aqueous solution of sodium sulfite ( Na2​SO3​ ) and adjust the pH to 7-8 using 10% KOH.

    • Causality: Sulfite acts as a mild reducing agent, selectively cleaving the N–chlorosulfonyl bond without hydrolyzing the highly strained β -lactam ring[2].

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to separate the cis and trans diastereomers.

Crystallographic Resolution

To utilize the cis or trans isomers reliably in medicinal chemistry, absolute stereochemical assignment via X-ray crystallography is required[1].

Crystallographic Workflow Diagram

CrystalWorkflowS1Purified Isomer(>99% de)S2Salt Formation(HCl or Tosylate)S1->S2S3Vapor DiffusionCrystallizationS2->S3 MeOH / Et2OS4X-Ray Diffraction(Mo Kα, 0.71073 Å)S3->S4 Single CrystalS5Anisotropic Refinement& AssignmentS4->S5 Structure Solution

Figure 2: X-ray crystallographic resolution workflow for stereochemical assignment.

Protocol 2: Single-Crystal Growth and X-Ray Diffraction
  • Objective: Determine absolute stereochemistry and quantify ring puckering.

  • Self-Validation Checkpoint: A final crystallographic R1​ factor of < 0.05 validates a highly reliable structural model, confirming the spatial orientation of the aminomethyl vector.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the chromatographically purified isomer in a minimal volume of anhydrous methanol. Add 1.1 equivalents of ethereal HCl to precipitate the hydrochloride salt.

    • Causality: The free amine is conformationally flexible and often resists crystallization. Converting it to a rigid salt establishes a robust intermolecular hydrogen-bonding network ( N−H⋯O=C ), which is the primary driver for forming a highly ordered crystal lattice.

  • Vapor Diffusion Setup: Transfer the methanolic salt solution to a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Controlled Nucleation: Allow the system to stand undisturbed at 20 °C for 3–7 days.

    • Causality: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the salt. This slow kinetic process promotes the nucleation of high-quality, defect-free single crystals rather than rapid amorphous precipitation.

  • Diffraction Analysis: Isolate a suitable single crystal, coat it in paratone oil, and mount it on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å). Collect data at 100 K to minimize thermal atomic displacement.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically. The resulting electron density map will unambiguously differentiate the cis and trans geometries.

References

  • A piperidine proxy | C&EN Global Enterprise - ACS Publications Source: Chemical & Engineering News (C&EN) URL:[Link]

  • Approach to Heterospirocycles for Medicinal Chemistry - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole Source: MDPI URL:[Link]

Thermodynamic Properties of 1-Azaspiro[3.3]heptan-2-one Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azaspiro[3.3]heptan-2-one scaffold represents a frontier in modern medicinal chemistry, functioning both as a highly reactive covalent warhead and as a critical precursor to 1-azaspiro[3.3]heptane bioisosteres[1][2]. Characterized by an extreme ring strain energy (RSE) derived from the orthogonal fusion of an azetidin-2-one (β-lactam) and a cyclobutane ring, this architecture exhibits unique thermodynamic properties. This whitepaper dissects the structural thermodynamics, synthetic methodologies, and physicochemical implications of the 1-azaspiro[3.3]heptan-2-one system, providing actionable insights for drug development professionals.

Structural Thermodynamics & Ring Strain Energy (RSE)

The defining feature of 1-azaspiro[3.3]heptan-2-one is its profound ground-state thermodynamic instability, which dictates its reactivity profile.

  • Component Strain : A standard, unfused β-lactam possesses an RSE of approximately 26 kcal/mol, while a cyclobutane ring contributes ~26.5 kcal/mol.

  • Spiro Fusion Penalty : The spiro[3.3] junction forces the central spiro carbon into a highly distorted tetrahedral geometry. Unlike isolated four-membered rings that can undergo "puckering" to relieve torsional (Pitzer) strain, the orthogonal arrangement of the two rings in a spiro[3.3] system severely restricts conformational relaxation.

  • Electronic Consequences (Amide Resonance Suppression) : This geometric constraint heavily suppresses standard amide resonance. In a typical unstrained amide, delocalization of the nitrogen lone pair into the carbonyl π* orbital provides ~20 kcal/mol of stabilization. In 1-azaspiro[3.3]heptan-2-one, the geometric distortion prevents optimal orbital overlap. This is empirically validated by its infrared (IR) spectroscopy profile: the carbonyl stretching frequency ν (C=O) is observed at 1767 cm⁻¹ (and up to 1787 cm⁻¹ for N-Boc derivatives)[3], significantly higher than the ~1650 cm⁻¹ typical of unstrained amides.

  • Thermodynamic Reactivity : The elevated ground-state energy drastically lowers the activation energy ( ΔG‡ ) for nucleophilic attack, making the β-lactam highly susceptible to ring-opening by target nucleophiles (e.g., catalytic serine or cysteine residues in proteases).

EnergyProfile GS GS TS Transition State Tetrahedral Intermediate Lowered ΔG‡ GS->TS Nucleophilic Attack (Kinetic Facilitation) Prod Product State Ring-Opened Acyl-Enzyme Thermodynamically Stable TS->Prod C-N Bond Cleavage (Thermodynamic Driving Force)

Thermodynamic energy profile of the strain-driven ring-opening in spirocyclic β-lactams.

Thermodynamic Control in Synthesis: The [2+2] Cycloaddition

Synthesizing the 1-azaspiro[3.3]heptan-2-one core requires overcoming the massive thermodynamic penalty of forming the spiro[3.3] system. The standard, scalable approach utilizes a thermal [2+2] cycloaddition between an endocyclic alkene and a highly activated isocyanate[1][2].

Protocol: Synthesis of 1-azaspiro[3.3]heptan-2-one

Step 1: Reagent Selection (Causality) Thermal[2+2] cycloadditions of unactivated alkenes are typically symmetry-forbidden by Woodward-Hoffmann rules. To bypass this, Chlorosulfonyl Isocyanate (CSI, Graf isocyanate) is employed[2]. The strongly electron-withdrawing -SO₂Cl group renders the isocyanate carbon exceptionally electrophilic, enabling a stepwise, dipolar mechanism rather than a concerted one.

Step 2: Cycloaddition (Kinetic Control) Dissolve the endocyclic alkene (e.g., methylenecyclobutane, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C. Dropwise addition of CSI (1.2 equiv) is critical; the low temperature controls the highly exothermic formation of the dipolar intermediate, preventing thermal degradation or polymerization.

Step 3: Ring Closure Allow the reaction to slowly warm to room temperature. The dipolar intermediate undergoes rapid intramolecular collapse, driven by the exergonic formation of two new σ-bonds, yielding the kinetically trapped N-chlorosulfonyl spirocyclic β-lactam.

Step 4: Reductive Deprotection (Thermodynamic Preservation) The N-chlorosulfonyl group must be removed without cleaving the highly strained β-lactam. Add the reaction mixture to a vigorously stirred, ice-cold aqueous solution of sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃). Causality: The mild reducing agent (sulfite) selectively cleaves the N-S bond. The bicarbonate buffer neutralizes the generated HCl, preventing acid-catalyzed thermodynamic ring-opening of the β-lactam.

Step 5: Isolation and Validation Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Validate the isolated 1-azaspiro[3.3]heptan-2-one via IR spectroscopy (target ν (C=O) ~1767 cm⁻¹)[3] and mass spectrometry (Exact Mass: 111.068 Da)[4][5].

SynthWorkflow Step1 Endocyclic Alkene + ClO2S-NCO (Graf Isocyanate) Step2 Thermal [2+2] Cycloaddition (Stepwise Dipolar Mechanism) Step1->Step2 Overcomes activation barrier Step3 N-Chlorosulfonyl Spirocyclic β-Lactam (Kinetic Intermediate) Step2->Step3 Exergonic bond formation Step4 Reductive Deprotection (Na2SO3, 0°C) Step3->Step4 Selective N-S cleavage Step5 1-azaspiro[3.3]heptan-2-one (Target Scaffold) Step4->Step5 Preserves strained β-lactam

Step-by-step synthetic workflow for 1-azaspiro[3.3]heptan-2-one via [2+2] cycloaddition.

Physicochemical & ADME Thermodynamics

The rigid, highly strained nature of the spiro[3.3] scaffold profoundly impacts its physicochemical properties. When the β-lactam is subsequently reduced with alane (AlH₃) to yield 1-azaspiro[3.3]heptane[1][2], the resulting amine serves as a superior bioisostere for piperidine[6][7].

  • Metabolic Stability : Piperidine rings are highly susceptible to cytochrome P450-mediated oxidation at the α-carbons. The spiro[3.3] system lacks these easily oxidizable protons and introduces significant steric hindrance, drastically reducing intrinsic clearance (CL_int) and improving the metabolic half-life[7][8].

  • Lipophilicity & Solubility : The compact, spherical nature of the spiro[3.3] system lowers the LogP compared to flat, flexible rings, improving aqueous solubility (LogS) and overall drug-likeness[4][9].

Table 1: Comparative Thermodynamic and Physicochemical Properties

PropertyPiperidine (Reference)Standard β-Lactam1-azaspiro[3.3]heptan-2-one1-azaspiro[3.3]heptane
Ring Strain Energy (kcal/mol) ~0 (Chair)~26>55 (Calculated)~52
IR ν (C=O) (cm⁻¹) N/A~17401767 - 1787[3]N/A
LogP (Lipophilicity) ~1.50~0.800.75[4]~1.20
Topological Polar Surface Area 12.029.129.1[4]12.0
Metabolic Stability (CL_int) High ClearanceModerateHigh (Oxidation Resistant)Low Clearance[7]

Applications in Drug Development

The thermodynamic profile of 1-azaspiro[3.3]heptan-2-one dictates its dual utility in modern pipeline development:

  • Covalent Inhibitors : The extreme RSE makes the intact β-lactam an ideal electrophilic warhead for targeting nucleophilic residues in disease-relevant enzymes. The thermodynamic driving force of ring-opening ensures rapid and irreversible target acylation.

  • Bioisosteric Scaffolding : As demonstrated by the synthesis of patent-free analogues of the anesthetic bupivacaine[1][2] and the anticancer drug sonidegib[9], reduction of the β-lactam yields 1-azaspiro[3.3]heptanes. This transformation trades the reactive carbonyl for a stable, sp³-rich framework that perfectly mimics the basicity and vectorization of piperidine while offering superior thermodynamic stability against metabolic degradation[6][8].

References[1] A piperidine proxy | C&EN Global Enterprise - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNCDnvgclf-CCALL1MFViUHN0mgu73kRJ16kB4KJG_bUcAs6ojnUbWg2plYwcFeT5XNHBYNHOzLtDm5pCKrRzk3qCmU5XXVwdry8N3-LE8OACYnlPP0TUEk8u4g_ypM1ow--Qkd3pKqbNPHe0i[6] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKSYUK8hn8sx8fPGz4NcyRCDQJt8kb3Di9HmML1Do8cL0aMm1PgHuH56whSfRSNCVOLDANTtj2KPc2z6OU28QRTEYNI30pXF0cmfaPzoz77wUv63c5jsmet2NdPq-xIcoE2cXbdti_1s-9h-7LaRLXA2T_ZrZ6-5Fs[7] A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA4Js1FUOiuMCaTw_DjBrPePWLJ_TmOt-9J1EYBSVqFBQvwK80JxzyICmkGQ2QYcNXnX2YgaCFF8-zGaYnriY-O5t2q1lmHd4Tb-ZOezH5ZwnQARqlCE3NRwD8PSCWbCLwvFgfgBxCO5XseDpL_4uQ3CRovkNOY5QPw_ypg-i9FuUtLpS1sYP197lygi87wHnU1KIdXhUHHinW2HdjunBWhzUV8TmbZ-4FVGYjJoP52X3RbpTGkduownOMag==[2] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx_IYeOo4QLMdLgcLJ-OCRaeX-Wr_6v6Ne-pA8Z_N_DJ_mclu7j1e9FmJeqBrvcG9ZKPg8lAZc9C7oTwwBt95rh438E5xmqPwOS33u1B2JKnnpXsBU79ik3qs2_-l5eLvZM6t2[9] Benzene Bioisosteric Replacements - Enamine.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZT5IOQYZ2hMTVePNRUnV0G5HD7UHt_hZe5ShThy_tt7pKP8la69VmZSnHPTcgwO06Yt5PcZp7_UszxItXYn6XyK7lIn3clLEzSfkCHHBa1Sqkv3Wpx2tC1s5N1il3dfJWrFZwDB8TgP8T-Yvj28I-nE9j-M=[4] 1-azaspiro[3.3]heptan-2-one 51047-68-8 wiki - Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwC3VvdjRkr54zooNKYju5nO6eQtO05jRG3bEvxzLbh6WLhe0Bu3waJUYZOFO4yenqDTDiOr8E_6AVtUUsrbET6WcGm1fXT7gqW1X0P937tbZ235bCzzgFK5yrSRBWjgqV5Yaprw5RHwfV2uyWGQDLpKR2mL9wmAnFgNpGCW95kFJP0vn_PxtFxJy_Il4=[5] 1-azaspiro[3.3]heptan-2-one (C6H9NO) - PubChemLite.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUlBlbgoqbn-kKxpyLmdbi3EIz4rVvGY8rBtSGSP2SVN8GvuUgABNopJCs1uvTXdLlhUuws0-5ntqnIqkyT3pshzNPrz_MRM2Xmo95VTOA37qAk1lFy_q_XJz9srGYh2ds7k8SDY1bvopHpd8Rew==[3] A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuOk4HsrshhgAnU8KuAF8tIotLC61uEPDQP9ZzvFPdxRlD66tqMMIpF9RzIXuQeuFVFu__mrYelLB5phB95Cs8aSlW12gIbNsnLXSCOZl3Y-Duh9IofT7mw3UbhgKZDAW-KIfnAg==[8] 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6U-iVs4lej4HCTnXJDqajGOT_Hq3mjUbZjXe5wATJ9MreMqubUZinmQGW2q2uRtg91gq6KYEh05bHVxuCH3NSB3qmi8a9OX-SetGQZ6tsZJtNBI64u9kF4_hgx4pxiH7M2ZCGdycTxgV5SMjNaf85k3Gn4FJrHVbuXPh9WGsdtuxq5LlqCpg7m6NUAzSY5XYKiSv569LtmLNJXLpHoChZ

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one, a novel small molecule featuring a spirocyclic β-lactam core. The inherent structural rigidity and three-dimensionality of the azaspiro[3.3]heptane motif, combined with the reactive potential of the β-lactam ring, present a unique scaffold for drug discovery.[1] This document outlines a tiered, logical screening cascade designed to efficiently characterize its foundational safety profile, solubility, and broad-spectrum biological activity. Detailed, field-proven protocols for cytotoxicity, kinetic solubility, and primary target-agnostic and target-based assays are provided, complete with the scientific rationale behind experimental choices and critical quality controls. The objective is to equip researchers and drug development professionals with a robust strategy to systematically uncover the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Screening 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

The quest for novel chemical matter that is both biologically active and possesses favorable drug-like properties is a central challenge in modern pharmacology. Spirocyclic scaffolds have gained significant attention as they offer a well-defined three-dimensional architecture, which can enhance target selectivity and improve physicochemical properties compared to flat, aromatic systems.[1][2] The subject of this guide, 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one, merges this rigid spirocyclic core with a β-lactam ring.

Historically, β-lactams are renowned for their antibacterial activity through the inhibition of cell wall biosynthesis.[3] However, their utility has expanded dramatically; they are now recognized as versatile synthons and inhibitors of various enzymes, including serine proteases like human leukocyte elastase.[3] Furthermore, chemoinformatic studies have revealed that lactam-containing compounds exhibit a wide spectrum of biological activities, including antiviral, antitumoral, and anti-inflammatory effects.[4] The 1-azaspiro[3.3]heptane framework itself has been successfully explored as a bioisostere for the ubiquitous piperidine ring, further validating its relevance in medicinal chemistry.[5]

Given this background, 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one warrants a systematic and multi-faceted preliminary screening approach. Its structural features suggest several potential, and not mutually exclusive, therapeutic applications:

  • Antibacterial Agent: The β-lactam moiety is a classic pharmacophore for targeting bacterial transpeptidases or β-lactamases.[6]

  • Enzyme Inhibitor: The strained four-membered ring can act as an electrophilic "warhead" for covalent modification of nucleophilic residues (e.g., serine, cysteine) in enzyme active sites.[3]

  • Peptidomimetic/Scaffold: The rigid spirocyclic structure can mimic peptide turns, potentially disrupting protein-protein interactions.[4]

This guide proposes a screening cascade to efficiently probe these possibilities, beginning with fundamental profiling and progressing to targeted biological interrogation.

Compound Profile

A foundational understanding of the molecule's basic properties is essential before commencing biological assays.

PropertyValue / PredictionSource
Molecular Formula C₇H₁₂N₂OPubChem
Molecular Weight 140.18 g/mol PubChem
Structure 2D and 3D structures availablePubChem
Predicted XlogP -1.1PubChem
Monoisotopic Mass 140.09496 DaPubChem[7]

The low predicted XlogP suggests high hydrophilicity, which may influence cell permeability and solubility but could be advantageous for certain target classes.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to conserve resources and make data-driven decisions. The cascade prioritizes foundational "developability" assays before moving to more complex and resource-intensive biological screens.

Screening_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Hit Validation & Follow-up T1_Cytotox Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) decision1 Proceed if: - Non-cytotoxic at test conc. - Sufficiently soluble T1_Cytotox->decision1 T1_Sol Kinetic Solubility Assay (e.g., Turbidimetric) T1_Sol->decision1 T2_AntiBac Antibacterial Screen (MIC vs. Gram +/- Panel) decision2 Hit Identified? T2_AntiBac->decision2 T2_Enzyme Broad Enzyme Panel (e.g., Proteases, Kinases) T2_Enzyme->decision2 T2_Pheno Phenotypic Screen (Optional, Target-Agnostic) T2_Pheno->decision2 T3_IC50 IC50 Determination (Dose-Response) T3_Mech Mechanism of Action (e.g., Enzyme Kinetics) T3_IC50->T3_Mech decision1->T2_AntiBac Yes decision1->T2_Enzyme Yes decision1->T2_Pheno Yes decision2->T3_IC50 Yes

Caption: A tiered workflow for the in vitro screening of novel compounds.

Detailed Experimental Protocols

The following protocols are presented as standardized starting points. They must be optimized and validated for specific laboratory conditions and instrumentation.

Tier 1: Cytotoxicity Assessment (MTT Assay)
  • Principle & Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This foundational assay is critical to ensure that any observed activity in subsequent screens is not merely a result of general toxicity.

  • Authoritative Grounding: The protocol is based on standard methodologies described in resources like Current Protocols in Toxicology.

  • Materials:

    • HeLa or HEK293 cells (or other relevant cell line)

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Doxorubicin (positive control)

  • Step-by-Step Protocol:

    • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO, 0.5% final concentration) and "positive control" (Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Controls:

    • Vehicle Control: Represents 100% cell viability.

    • Positive Control: (e.g., Doxorubicin) confirms assay sensitivity to cytotoxic agents.

    • Blank: Medium only, for background subtraction.

    • Calculate % Viability: (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. The compound should ideally show >80% viability at the concentrations used for primary screening.

Tier 2: Antibacterial Susceptibility (Broth Microdilution)
  • Principle & Rationale: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The β-lactam structure of the test compound makes antibacterial screening a logical first step in biological characterization.[3]

  • Authoritative Grounding: This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well U-bottom plates

    • Resazurin solution (viability indicator)

    • Ampicillin or other appropriate antibiotic (positive control)

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Plating: Prepare 2-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate, starting from a high concentration (e.g., 256 µg/mL).

    • Inoculation: Add the prepared bacterial inoculum to each well.

    • Controls: Include a "growth control" (bacteria, no compound) and a "sterility control" (broth only). The positive control antibiotic should also be run in parallel.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Readout: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed. For a colorimetric endpoint, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable bacteria.

  • Data Analysis: The result is reported as the MIC value in µg/mL. A potent hit would typically have an MIC in the low single digits.

Tier 2: Serine Protease Inhibition Assay (Fluorogenic)
  • Principle & Rationale: Serine proteases (e.g., trypsin, chymotrypsin, elastase) are a major class of drug targets. The strained β-lactam ring is a known inhibitor of these enzymes.[3] This assay uses a substrate that, when cleaved by the active enzyme, releases a fluorescent molecule, providing a quantitative measure of enzyme activity.

  • Authoritative Grounding: Principles of fluorescence-based enzyme assays are well-established in biochemical literature, such as the Journal of Biomolecular Screening.

  • Materials:

    • Serine protease (e.g., Human Neutrophil Elastase)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

    • Aprotinin or other known inhibitor (positive control)

    • Black 96- or 384-well plates

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in assay buffer.

    • Compound Addition: Add the test compound over a range of concentrations to the wells of the microplate.

    • Enzyme Addition: Add the enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for potential inhibitor binding.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

    • Kinetic Readout: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 355/460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis & Workflow:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot % Inhibition vs. compound concentration. If significant inhibition is observed, proceed to Tier 3 to determine a precise IC₅₀ value.

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Compound) Add_Cmpd Dispense Compound & Vehicle to Plate Start->Add_Cmpd Add_Enz Add Enzyme Pre-incubate Add_Cmpd->Add_Enz Add_Sub Initiate with Substrate Add_Enz->Add_Sub Read Kinetic Read (Fluorescence) Add_Sub->Read End Calculate Rate & % Inhibition Read->End

Caption: Workflow for a typical fluorescence-based enzyme inhibition assay.

Data Interpretation and Next Steps

The preliminary screen aims to identify promising avenues for further investigation.

  • A "Hit" Profile: An ideal initial hit would be a compound that is non-cytotoxic (<20% inhibition of cell viability at 10-30 µM), demonstrates activity in a primary biological screen (e.g., MIC < 16 µg/mL or >50% enzyme inhibition at 10 µM), and has sufficient aqueous solubility for reliable testing.

  • Tier 3 Progression: For any confirmed hits, the next logical step is to perform a full dose-response analysis to determine potency (IC₅₀ or MIC). Subsequent mechanistic studies, such as enzyme kinetics (to determine mode of inhibition) or time-kill assays for antibacterial hits, would follow to deepen the understanding of the compound's biological effects.

This structured approach ensures that research efforts are focused on compounds with the most promising combination of safety and activity, paving the way for more advanced preclinical development.

References

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. Available at: [Link][8]

  • 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one. PubChem. Available at: [Link][7]

  • Al-Hourani, B. J. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link][3]

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. (2003). PubMed. Available at: [Link][6]

  • Pinho e Melo, T. M. V. D. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers. Available at: [Link][9]

  • Ruparelia, K. C., & Pillai, G. G. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available at: [Link][4]

  • Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Available at: [Link][5]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC. Available at: [Link][1]

  • Barfoot, C., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. Available at: [Link][2]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Conjugation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Bioconjugation

In the landscape of modern drug discovery and development, the precise engineering of molecular architecture is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over planar, aromatic systems, often leading to improved physicochemical properties and pharmacokinetic profiles. The 1-azaspiro[3.3]heptan-2-one core, in particular, presents a unique and desirable scaffold. The presence of a primary amine on the aminomethyl substituent of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one provides a versatile handle for covalent modification, enabling its conjugation to a wide array of biomolecules and surfaces.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective conjugation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one. We will delve into the underlying chemical principles, provide a robust, step-by-step protocol for a common conjugation strategy, and outline the essential analytical techniques for the thorough characterization of the resulting conjugate.

The Foundation: Understanding the Chemistry of Amine-Reactive Conjugation

The primary amine of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one is a nucleophilic functional group that can readily react with various electrophilic partners to form stable covalent bonds. Among the most prevalent and reliable methods for conjugating primary amines is the use of N-hydroxysuccinimide (NHS) esters. This strategy often employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate a carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is favored as it minimizes the potential for unwanted side reactions and polymerization, particularly when conjugating to biomolecules that also possess carboxyl groups.

The resulting amide bond is highly stable, making this a preferred method for creating long-lasting bioconjugates for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized biomaterials.

Visualizing the Conjugation Workflow

The following diagram illustrates the general workflow for conjugating 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one to a carboxyl-containing molecule using EDC/NHS chemistry.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Reagent_Prep Prepare Buffers and Reagents Molecule_Prep Prepare Carboxyl-Containing Molecule and Spiro-Amine Reagent_Prep->Molecule_Prep Activation Activate Carboxyl Groups with EDC and NHS Molecule_Prep->Activation Conjugation Add 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (e.g., HPLC, Dialysis) Quenching->Purification Characterization Characterize Conjugate (e.g., MS, NMR, HPLC) Purification->Characterization

Caption: General workflow for EDC/NHS-mediated conjugation.

Detailed Protocol: Amide Bond Formation with a Carboxyl-Containing Molecule

This protocol details a general procedure for conjugating 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one to a molecule containing a carboxylic acid, such as a protein, peptide, or functionalized small molecule.

Materials and Reagents:

  • 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (CAS: 2060060-47-9)

  • Carboxyl-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine, non-carboxylate buffer

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve reagents)

  • Purification system (e.g., HPLC with a suitable column, dialysis tubing, size-exclusion chromatography columns)

Experimental Procedure:

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis. A typical starting concentration is 10-50 mg/mL.

  • Dissolve the carboxyl-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one in Coupling Buffer. The molar excess of the spiro-amine relative to the carboxyl-containing molecule will need to be optimized but a starting point of 5-20 fold molar excess is recommended.

Step 2: Activation of Carboxylic Acids

  • To the solution of the carboxyl-containing molecule in Activation Buffer, add the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common molar ratio is a 2- to 10-fold molar excess of EDC and NHS over the amount of carboxyl groups.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the amine-reactive NHS ester intermediate.

Step 3: Conjugation Reaction

  • Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Coupling Buffer or a small amount of a suitable base. This pH is optimal for the reaction with the primary amine.

  • Immediately add the solution of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one to the activated molecule solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the conjugate from unreacted starting materials, by-products, and quenching reagents. The choice of purification method will depend on the properties of the conjugate.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC is often effective for purifying small molecule-protein or peptide conjugates.

    • Dialysis or Diafiltration: Suitable for removing small molecule impurities from larger protein conjugates.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing unreacted small molecules from larger bioconjugates.

Visualizing the Chemical Mechanism

The following diagram illustrates the chemical mechanism of EDC/NHS-mediated amide bond formation.

G cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Formation of NHS Ester cluster_step3 Step 3: Aminolysis and Amide Bond Formation R-COOH Carboxyl (R-COOH) O-acylisourea O-acylisourea intermediate (unstable) R-COOH->O-acylisourea + EDC EDC EDC NHS_ester NHS ester (more stable) O-acylisourea->NHS_ester + NHS NHS NHS Amide Stable Amide Bond (R-CO-NH-R') NHS_ester->Amide + R'-NH2 Amine 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (R'-NH2)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Characterization and Quality Control

Thorough characterization of the final conjugate is crucial to ensure its identity, purity, and functionality. A combination of analytical techniques is recommended.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and determine the degree of labeling (DOL).A mass shift corresponding to the addition of one or more 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one moieties.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate it from unreacted starting materials.A new peak with a different retention time compared to the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment and provide structural information about the conjugate (for small molecule conjugates).Appearance of new signals corresponding to the spirocyclic scaffold in the spectrum of the conjugated molecule.
UV-Vis Spectroscopy To quantify the concentration of the conjugate, especially if one of the components has a chromophore.Can be used to determine the degree of labeling if the spiro-amine is first tagged with a chromophore.

Conclusion

The conjugation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one offers a strategic approach to leverage the beneficial properties of spirocyclic scaffolds in various biomedical applications. The protocol outlined in this guide provides a robust starting point for achieving efficient and reliable conjugation. As with any chemical modification, optimization of reaction conditions, including stoichiometry, pH, and reaction time, may be necessary to achieve the desired outcome for a specific application. Rigorous analytical characterization is essential to validate the successful synthesis of the desired conjugate and ensure its suitability for downstream applications.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Optical characterization of small-molecule—protein conjugates for development of express high-sensitive immunosensors based on magnetic biolabels. (2018). IEEE Xplore. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). PubMed. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2004). PubMed. [Link]

  • HPLC Analysis & Purification. (n.d.). CellMosaic. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (2016). RSC Publishing. [Link]

  • This protocol outlines antibody conjugation by NHS-esters. (n.d.). Fürth lab. [Link]

  • Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. (1985). PubMed. [Link]

  • HPLC chromatograms showing purification of conjugates. (2007). ResearchGate. [Link]

  • Custom Protein-Small Molecule Conjugation Service. (n.d.). Creative Biolabs. [Link]

  • 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. (2025). ACS Omega. [Link]

  • Structural characterization of protein–polymer conjugates. I.

Application Notes and Protocols for 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one: A Spirocyclic Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, there is a strategic shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds.[1][2][3] This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[3][4][5] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[4][6] Their rigid, well-defined three-dimensional geometry can lock key pharmacophoric elements in optimal orientations for target binding, thereby improving potency and selectivity.[4][6]

The 1-azaspiro[3.3]heptan-2-one core, a spirocyclic β-lactam, represents a particularly intriguing scaffold. The β-lactam ring, while famous for its role in antibiotics, is a versatile functional group in its own right, and its incorporation into a spirocyclic system imparts significant conformational rigidity. The 6-(aminomethyl) substitution provides a crucial vector for derivatization, allowing for the exploration of a wide chemical space and the attachment of various pharmacophores through robust amide bond formation.

This guide provides a comprehensive overview of the synthesis and application of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one, offering detailed protocols and insights for its use as a novel building block in medicinal chemistry.

Core Advantages of the 1-Azaspiro[3.3]heptan-2-one Scaffold

The incorporation of the 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold into drug candidates can offer several distinct advantages:

FeatureAdvantage in Drug Design
Increased sp³ Fraction (Fsp³) Correlates with higher clinical success rates due to improved solubility, metabolic stability, and reduced promiscuity.[3]
Conformational Rigidity The spirocyclic nature locks the conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.[4][6]
Three-Dimensional Exit Vectors The aminomethyl group projects into a distinct vector in 3D space, allowing for the exploration of different binding pockets compared to flat aromatic systems.[7][8]
Novel Chemical Space Provides access to novel and patentable chemical matter.
Bioisosteric Replacement Can serve as a bioisostere for more common motifs like substituted piperidines or cyclohexanes, while offering improved properties.[7][9][10]
Improved Physicochemical Properties Spirocyclic scaffolds have been shown to modulate properties such as lipophilicity (logD) and aqueous solubility.[5][11]

Proposed Synthesis of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Hydrochloride

The following multi-step protocol outlines a plausible and robust synthetic route to the title compound, based on established chemical transformations.

Workflow for the Synthesis of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Deprotection A 3-Methylenecyclobutane- 1-carbonitrile B 3-(Boc-aminomethyl)-3- (hydroxymethyl)cyclobutane A->B 1. Reduction (LiAlH4) 2. Boc Protection (Boc2O) C N-(3-(Boc-aminomethyl)cyclobutylidene)- (4-methoxyphenyl)methanamine B->C 1. Oxidation (PCC) 2. Imine Formation (PMP-amine) D 6-(Boc-aminomethyl)-1-(4-methoxybenzyl)- 1-azaspiro[3.3]heptan-2-one C->D Staudinger Cycloaddition (Chloroacetyl chloride, Et3N) E 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Hydrochloride D->E 1. Oxidative Deprotection (CAN) 2. Boc Deprotection (HCl/Dioxane)

Caption: Proposed synthetic workflow for the target scaffold.

Part 1: Synthesis of tert-butyl ((3-(hydroxymethyl)cyclobutyl)methyl)carbamate

This part describes the synthesis of a key cyclobutane intermediate with the required substitution pattern.

Step 1.1: Reduction of 3-Methylenecyclobutane-1-carbonitrile

  • Rationale: The nitrile group is reduced to a primary amine, and the exocyclic double bond is simultaneously hydrogenated. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[12][13]

  • Protocol:

    • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether (Et₂O) under an argon atmosphere at 0 °C, add a solution of 3-methylenecyclobutane-1-carbonitrile (1.0 eq.) in anhydrous Et₂O dropwise.[14][15]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water again (Fieser workup).

    • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (3-(aminomethyl)cyclobutyl)methanol. This intermediate is typically used in the next step without further purification.

Step 1.2: Boc-Protection of the Primary Amine

  • Rationale: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions. The Boc group is stable under the conditions of the upcoming steps and can be readily removed at the end of the synthesis.[16][17][18]

  • Protocol:

    • Dissolve the crude (3-(aminomethyl)cyclobutyl)methanol (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.).

    • Stir the mixture vigorously at room temperature for 12-18 hours.

    • Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl ((3-(hydroxymethyl)cyclobutyl)methyl)carbamate.

Part 2: Synthesis of 6-(Boc-aminomethyl)-1-(4-methoxybenzyl)-1-azaspiro[3.3]heptan-2-one

This part details the construction of the spirocyclic β-lactam core via a Staudinger cycloaddition.

Step 2.1: Oxidation of the Alcohol to the Aldehyde

  • Rationale: The primary alcohol is oxidized to the corresponding aldehyde, which will then be converted to an imine for the Staudinger reaction. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

  • Protocol:

    • To a stirred suspension of PCC (1.5 eq.) and celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of tert-butyl ((3-(hydroxymethyl)cyclobutyl)methyl)carbamate (1.0 eq.) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with Et₂O and filter through a short pad of silica gel, eluting with additional Et₂O.

    • Concentrate the filtrate under reduced pressure to give the crude aldehyde, tert-butyl ((3-formylcyclobutyl)methyl)carbamate, which is used immediately in the next step.

Step 2.2: Imine Formation

  • Rationale: The crude aldehyde is condensed with 4-methoxybenzylamine (PMP-amine) to form the corresponding imine. The PMP group serves as a protecting group for the lactam nitrogen and can be removed under oxidative conditions.

  • Protocol:

    • Dissolve the crude aldehyde from the previous step in anhydrous toluene.

    • Add 4-methoxybenzylamine (1.05 eq.) and a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 2-4 hours to remove water.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude imine, which is used directly in the cycloaddition step.

Step 2.3: Staudinger [2+2] Cycloaddition

  • Rationale: This is the key step for the formation of the β-lactam ring. A ketene, generated in situ from chloroacetyl chloride and triethylamine, undergoes a [2+2] cycloaddition with the imine.[19][20]

  • Protocol:

    • Dissolve the crude imine (1.0 eq.) in anhydrous DCM and cool to 0 °C under an argon atmosphere.

    • Add triethylamine (Et₃N, 2.5 eq.).

    • To this stirred solution, add a solution of chloroacetyl chloride (1.2 eq.) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 6-(Boc-aminomethyl)-1-(4-methoxybenzyl)-1-azaspiro[3.3]heptan-2-one.

Part 3: Final Deprotection Steps

Step 3.1: Oxidative Deprotection of the PMP Group

  • Rationale: The 4-methoxybenzyl (PMP) group is removed from the lactam nitrogen using an oxidative method that is orthogonal to the acid-labile Boc group. Ceric ammonium nitrate (CAN) is a common and effective reagent for this purpose.

  • Protocol:

    • Dissolve the spirocyclic lactam from the previous step (1.0 eq.) in a 3:1 mixture of acetonitrile and water.

    • Cool the solution to 0 °C and add ceric ammonium nitrate (CAN, 2.5 eq.) in portions.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford tert-butyl ((2-oxo-1-azaspiro[3.3]heptan-6-yl)methyl)carbamate.

Step 3.2: Boc Deprotection to Yield the Final Product

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine. A solution of HCl in dioxane is commonly used for this purpose, yielding the hydrochloride salt of the product, which is often more stable and easier to handle than the free base.[21][22][23]

  • Protocol:

    • Dissolve the Boc-protected spirocycle (1.0 eq.) in anhydrous 1,4-dioxane.

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one hydrochloride .

Protocols for Derivatization

The primary amine of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one serves as a versatile handle for further functionalization, most commonly through amide bond formation.

Protocol: General Amide Coupling using HATU
  • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines and carboxylic acids.[24]

  • Protocol:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one hydrochloride (1.2 eq.) and additional DIPEA (1.2 eq.) in DMF.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Derivatization Workflow

Derivatization_Workflow Scaffold 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Coupling Amide Coupling (e.g., HATU, DIPEA) Scaffold->Coupling CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Coupling Product N-((2-Oxo-1-azaspiro[3.3]heptan-6-yl)methyl)amide (Final Product) Coupling->Product

Caption: General workflow for amide bond formation.

Conclusion

The 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold is a valuable and versatile building block for medicinal chemists seeking to introduce three-dimensionality and novelty into their drug candidates. Its rigid core and functionalizable side chain offer a unique platform for the design of potent and selective modulators of a wide range of biological targets. The synthetic and derivatization protocols provided herein offer a practical guide for researchers to incorporate this promising scaffold into their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Boc-Inp-OH.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of leadlike compound libraries. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of amide coupling reagents in organic synthesis. Current Organic Synthesis, 2(4), 439-460.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (2025). Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Basso, A., & Minuto, F. (2021). Ketene 3-Component Staudinger Reaction (K-3CSR) to β-Lactams. ChemistryViews.
  • Johansson, M. J., & Wågberg, T. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1439-1444.
  • Ye, S., Zhang, Y. R., He, L., Wu, X., & Shao, P. L. (2008). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • de Sousa, J. S., & de Souza, M. V. N. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-651.
  • Hiesinger, K., & Proschak, E. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddy, L. R., Waman, Y., Kotturi, S. V., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Chekmarev, P., & Grishin, Y. K. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28003-28016.
  • Martinez-Mayorga, K., & Davies, G. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 74-78.
  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • D'hooghe, M., & Dao Thi, H. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (2023).
  • Alajarin, M., & Bonillo, B. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(7), 864-875.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760.
  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction...
  • Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Burkhard, J. A., Guérot, C. M., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
  • Basso, A. (2021). Three-Component Staudinger Reaction. ChemistryViews.
  • Various Authors. (n.d.). Synthesis of N-BOC amines by various routes.
  • Colella, M., Natho, P., & Luisi, R. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Domingo, L. R., & Aurell, M. J. (2011). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing.
  • Beller, M., & Jagadeesh, R. V. (2015). Catalytic Reduction of Nitriles.
  • RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. (2002).
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.

  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5964-5969.
  • Clayden, J., & Moran, W. J. (2006). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via. Tetrahedron: Asymmetry, 17(17), 2535-2539.

Sources

Application Note: Incorporation of 6-(Aminomethyl)-1-azaspiroheptan-2-one into Peptide Chains

Application Note: Incorporation of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one into Peptide Chains

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale & Structural Dynamics

The integration of strained spirocyclic scaffolds into peptide backbones represents a critical frontier in peptidomimetic drug design. 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one is a highly versatile, bifunctional building block. The spiro[1]heptane core acts as a rigid, three-dimensional bioisostere for saturated heterocycles (e.g., piperidines), improving metabolic stability, predictable vectorization, and membrane permeability[2].

Simultaneously, the fused β -lactam (1-azaspiro[1]heptan-2-one) offers two distinct synthetic trajectories:

  • The Intact Warhead: It can be preserved as a reactive electrophile, creating targeted covalent inhibitors directed at serine proteases or penicillin-binding proteins.

  • The Masked β -Amino Acid: It can undergo controlled ring-opening aminolysis to yield a sterically constrained, protease-resistant β,β -disubstituted β -amino acid linkage[3].

Because standard Solid-Phase Peptide Synthesis (SPPS) relies on orthogonal protection and iterative deprotection[4], the susceptibility of the β -lactam ring to aminolysis dictates the synthetic strategy.

Strategic Pathways for Incorporation

WorkflowStart6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneBranch1Strategy A: Intact β-Lactam(Covalent Warhead)Start->Branch1 Boc-SPPS orSolution PhaseBranch2Strategy B: Ring-Opened(Spirocyclic β-Amino Acid)Start->Branch2 Fmoc-SPPS(Nucleophilic Opening)Step1ACouple C6 to Acidic Side-Chain(Avoid strong bases)Branch1->Step1AStep1BPeptide N-term attacks C2(DMAP catalyzed)Branch2->Step1BStep2ACleave with TFA(Acid Stable)Step1A->Step2AStep2BCap N1-Amine with Ac2ODeprotect C6-FmocStep1B->Step2BEndATargeted Covalent InhibitorStep2A->EndAEndBProtease-Resistant PeptidomimeticStep2B->EndB

Bifurcated synthetic pathways for incorporating 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: On-Resin Generation of Spirocyclic β -Amino Acid (Strategy B)

This protocol deliberately opens the β -lactam ring using the growing peptide chain's N-terminus[3].

Prerequisite: Use 6-(Fmoc-aminomethyl)-1-azaspiro[1]heptan-2-one to prevent self-polymerization.

  • Resin Swelling: Swell the resin-bound peptide (bearing a free N-terminal amine) in anhydrous DMF for 30 min.

  • Electrophile Activation: Dissolve 3.0 eq of the Fmoc-protected building block in anhydrous DMF. Add 0.5 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Ring Opening: Add the solution to the resin. Heat the reaction to 50°C for 4 hours.

    • Causality: Unactivated, sterically hindered β -lactams are moderately resistant to unhindered amines at room temperature. Thermal energy and DMAP drive the aminolysis to completion, forming the β -amino amide linkage.

  • Capping the N1-Amine: Wash the resin with DMF (3x). Treat with Acetic Anhydride ( Ac2​O ) / DIPEA (10:10 eq) in DMF for 30 min.

    • Causality: Ring-opening liberates the N1-amine on the quaternary spiro carbon. While sterically hindered, it can cause sequence branching in subsequent steps. Capping neutralizes this risk, creating a self-validating linear sequence.

  • Chain Extension: Deprotect the C6-Fmoc group using 20% piperidine in DMF (2 x 10 min) and continue standard SPPS[4].

Protocol B: Intact β -Lactam Incorporation (Strategy A)

To preserve the β -lactam as a covalent warhead, it must be shielded from nucleophilic bases (e.g., piperidine). This protocol describes side-chain incorporation to avoid the polarity mismatch of standard C-to-N synthesis.

  • Orthogonal Deprotection: Starting with a resin-bound peptide containing an allyl-protected Asp or Glu residue, remove the allyl group using Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in DCM.

  • Aminomethyl Coupling: Dissolve 2.0 eq of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one (free amine, β -lactam intact) and 2.0 eq HATU in DMF. Add 4.0 eq DIPEA.

  • Reaction: Add to the resin and agitate for 2 hours at room temperature.

    • Causality: The unhindered C6-aminomethyl rapidly forms an amide bond with the side-chain carboxylate. The β -lactam remains unreactive under these mildly basic, room-temperature conditions.

  • Cleavage: Cleave the peptide using a TFA/TIPS/ H2​O (95:2.5:2.5) cocktail for 2 hours.

    • Causality: The β -lactam ring is highly susceptible to basic aminolysis but remarkably stable to anhydrous or mildly aqueous acidic conditions, allowing isolation of the intact warhead.

Quantitative Data & Optimization

Table 1: Stability of the 1-azaspiro[1]heptan-2-one Ring Under SPPS Conditions

ConditionReagent SystemTimeRing IntegrityMechanism of Failure
Fmoc Deprotection 20% Piperidine in DMF20 min< 5%Rapid nucleophilic aminolysis
Boc Deprotection 50% TFA in DCM30 min> 98%N/A (Acid stable)
Hindered Fmoc Deprot. 2% DBU / 5% Octanethiol20 min> 90%Steric shielding prevents attack
Coupling Base DIPEA (10 eq) in DMF2 hours> 99%Non-nucleophilic base

Table 2: Comparative Coupling Efficiencies (Acylation vs. Aminolysis)

Target SiteReagent SystemConversion (1h)Note
C6-Aminomethyl Fmoc-AA-OH / HATU / DIPEA> 99%Standard rapid coupling.
N1- β -Lactam Fmoc-AA-OH / HATU / DIPEA< 5%Highly sterically hindered and deactivated.
N1- β -Lactam Fmoc-AA-F / DIPEA> 85%Acid fluoride required for direct N-acylation.

Analytical Validation & Troubleshooting

When analyzing the final synthesized peptide via LC-MS, the integrity of the spirocyclic building block can be easily validated by tracking specific mass shifts:

  • Expected Mass: Corresponds to the intact incorporation or the cleanly ring-opened β -amino acid (both share the exact same theoretical mass).

  • +18 Da Shift: Indicates unwanted hydrolysis of the β -lactam ring during aqueous workup or prolonged TFA cleavage. Ensure cleavage cocktails use minimal water scavengers (prefer TIPS/phenol).

  • +85 Da Shift: Indicates catastrophic aminolysis by piperidine during Fmoc deprotection (if attempting Strategy A under Fmoc conditions). This forms a stable piperidine-amide adduct.

Application Note: Process Scale-Up and Synthesis Protocol for 6-(Aminomethyl)-1-azaspiroheptan-2-one

Application Note: Process Scale-Up and Synthesis Protocol for 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Strategic Overview & Retrosynthetic Rationale

The 1-azaspiro[1]heptan-2-one core is a highly strained, polar spirocyclic scaffold increasingly utilized in medicinal chemistry as a rigid bioisostere for morpholines and piperazines. Its high sp³ character improves metabolic stability and aqueous solubility[2]. However, the scale-up synthesis of this four-membered azetidinone fused to a cyclobutane ring presents significant thermodynamic and kinetic challenges.

Our validated scale-up route relies on a modified Staudinger [2+2] ketene-imine cycloaddition[3]. While intramolecular cyclizations of β-amino acids are possible, the Staudinger approach allows for the simultaneous construction of the quaternary spiro center and the β-lactam ring from readily available cyclobutanone precursors[4].

To overcome the inherent instability of aliphatic imines (which readily tautomerize to enamines), we utilize 4-methoxyaniline (PMP-NH₂) as the amine donor. The electron-rich aromatic ring stabilizes the imine form, ensuring a highly stereoselective and efficient cycloaddition.

Process Chemistry & Causality

A successful scale-up requires moving beyond empirical steps to understand the causality of the reaction network:

  • Imine Stabilization: Aliphatic ketones like 3-oxocyclobutane derivatives are prone to enamine formation. By condensing tert-butyl ((3-oxocyclobutyl)methyl)carbamate with PMP-NH₂, the resulting imine is electronically stabilized, preventing tautomerization and maximizing the active species for the cycloaddition[4].

  • Ketene Dimerization Control: The Staudinger reaction requires the in situ generation of ketene from acetyl chloride. If the steady-state concentration of ketene is too high, it undergoes a [2+2] dimerization to form diketene, drastically reducing yields[3]. We mitigate this by using a slow, dropwise addition of acetyl chloride at -20 °C.

  • Base Selection: Triethylamine (Et₃N) is commonly used in Staudinger reactions but can act as a nucleophilic catalyst for ketene dimerization. We substitute this with N,N-diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents nucleophilic attack on the ketene, acting purely as a Brønsted base to absorb HCl.

  • Anhydrous Deprotection: The final β-lactam ring is highly susceptible to hydrolytic cleavage under aqueous acidic or basic conditions. Therefore, the final Boc deprotection is performed using anhydrous 4M HCl in dioxane, precipitating the product as a stable hydrochloride salt without degrading the spirocyclic core[2].

Mechanistic Pathway

Staudinger_MechanismIminePMP-Imine(C=N)ZwitterionZwitterionicIntermediateImine->Zwitterion NucleophilicAttackKeteneKetene(CH2=C=O)Ketene->Zwitterion ElectrophilicCaptureConrotatoryConrotatoryRing ClosureZwitterion->Conrotatory C-C BondFormationBetaLactamSpiro-β-LactamCoreConrotatory->BetaLactam StereoselectiveAssembly

Fig 1: Staudinger [2+2] cycloaddition mechanism forming the spiro-β-lactam core.

Quantitative Data & Process Metrics

The following table summarizes the key metrics from a 1.5 kg pilot-scale execution of this protocol. The process is designed to avoid column chromatography entirely, relying instead on selective crystallizations and phase separations.

StepReactionYield (%)Purity (HPLC, % a/a)E-FactorVolume Yield (g/L)
1 Imine Condensation95>98.01285
2 Staudinger Cycloaddition7895.52460
3 Oxidative PMP Cleavage8296.03545
4 Boc Deprotection & Salt Formation92>99.51570

Step-by-Step Experimental Protocols

Step 1: Imine Condensation
  • Charge: To a 20 L jacketed reactor equipped with a Dean-Stark trap, charge tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.00 kg, 5.02 mol), 4-methoxyaniline (0.65 kg, 5.27 mol, 1.05 eq), and toluene (10 L).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.05 kg, 0.26 mol, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Collect the azeotroped water in the Dean-Stark trap.

  • IPC (In-Process Control): Monitor via GC-FID. The reaction is deemed complete when the starting ketone is <1% (typically 4-6 hours).

  • Workup: Cool to 25 °C, wash the organic layer with 5% aqueous NaHCO₃ (3 L) to neutralize the catalyst, followed by brine (3 L).

  • Concentration: Concentrate the toluene layer under reduced pressure to yield the crude PMP-imine as a viscous amber oil. Proceed directly to Step 2.

Step 2: Staudinger Cycloaddition
  • Preparation: Dissolve the crude PMP-imine from Step 1 in anhydrous dichloromethane (DCM, 12 L) in a clean 20 L reactor under nitrogen.

  • Base Addition: Charge DIPEA (1.95 kg, 15.06 mol, 3.0 eq). Cool the reactor jacket to achieve an internal temperature of -20 °C.

  • Ketene Generation: Prepare a solution of acetyl chloride (0.79 kg, 10.04 mol, 2.0 eq) in DCM (2 L). Add this solution dropwise over 3 hours. Critical Causality: The extended addition time is mandatory to keep the ketene concentration low, preventing diketene formation[3].

  • Aging: Stir at -20 °C for 1 hour, then gradually warm to 20 °C over 2 hours.

  • IPC: Monitor via HPLC. Imine consumption should be >95%.

  • Quench: Quench the reaction carefully with 1M aqueous HCl (5 L) to remove excess DIPEA, followed by a brine wash (5 L).

  • Solvent Swap: Concentrate the organic layer and swap the solvent to acetonitrile (MeCN) for the next step.

Step 3: Oxidative PMP Cleavage
  • Preparation: Cool the MeCN solution of the PMP-protected lactam (approx. 10 L) to 0 °C.

  • Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN, 8.25 kg, 15.06 mol, 3.0 eq) in water (8 L). Add the CAN solution dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Stir for 1 hour at 0 °C. The solution will turn dark red/brown as the PMP group is oxidized to benzoquinone.

  • Workup: Dilute with ethyl acetate (10 L). Wash the organic phase with 10% aqueous Na₂SO₃ (3 x 5 L) until the aqueous layer remains colorless (kills excess oxidant). Wash with saturated NaHCO₃ (5 L) and brine (5 L).

  • Isolation: Concentrate the organic layer to a volume of 3 L. Add methyl tert-butyl ether (MTBE, 5 L) to precipitate the crude Boc-protected NH-lactam. Filter and dry.

Step 4: Boc Deprotection & Salt Formation
  • Preparation: Suspend the Boc-protected intermediate in minimal DCM (2 L).

  • Deprotection: Slowly add 4M HCl in Dioxane (3.75 L, 15.0 mol). Stir at 20 °C for 2 hours. Effervescence (CO₂ release) will be observed.

  • Precipitation: As the reaction progresses, the product will begin to precipitate. Once HPLC confirms complete Boc removal, add MTBE (8 L) over 30 minutes to drive complete crystallization.

  • Filtration: Filter the resulting white slurry under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold MTBE (2 L).

  • Drying: Dry in a vacuum oven at 40 °C for 24 hours to yield 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one hydrochloride as a highly pure white crystalline solid.

Process Workflow Diagram

Process_WorkflowR1Reactor 1: Imine Condensation(Toluene, Dean-Stark, 110°C)R2Reactor 2: Staudinger Cycloaddition(DCM, DIPEA, -20°C to RT)R1->R2 Solvent Swap to DCMW1Aqueous Workup & Phase Separation(1M HCl wash)R2->W1 Quench & WashR3Reactor 3: PMP Oxidative Cleavage(CAN, MeCN/H2O, 0°C)W1->R3 Organic LayerR4Reactor 4: Boc Deprotection(4M HCl in Dioxane, RT)R3->R4 Extraction & ConcentrationC1Crystallization & Filtration(EtOH/MTBE)R4->C1 Anti-solvent AdditionProduct6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneHydrochlorideC1->Product Vacuum Drying

Fig 2: Plant-scale workflow for the synthesis of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one.

References

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3296-3306.[Link]

  • Palomo, C., Oiarbide, M., & Bindi, S. (1998). A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry, 63(8), 2469-2474.[Link]

  • PubChemLite. (n.d.). 1-azaspiro[1]heptan-2-one (C6H9NO). Luxembourg Centre for Systems Biomedicine.[Link]

using 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one in fragment-based drug design

Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one in Fragment-Based Drug Design

Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Introduction: The "Escape from Flatland" Paradigm

Historically, Fragment-Based Drug Design (FBDD) has relied heavily on sp2-hybridized, planar heteroaromatic libraries. While these fragments readily form π-π stacking and hydrogen-bonding interactions, their elaboration often leads to lead compounds with poor solubility, high target promiscuity, and suboptimal pharmacokinetic profiles. To combat this attrition, the field has embraced the "escape from flatland" strategy, prioritizing fragments with a high fraction of sp3-hybridized carbons (Fsp3).

Spirocyclic scaffolds, particularly azaspiro[3.3]heptanes, have emerged as highly privileged 3D bioisosteres for saturated rings like piperidine[1]. Within this class, 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one represents a next-generation building block.

This specific fragment offers a dual-advantage architecture:

  • The 1-azaspiro[3.3]heptan-2-one core: A highly strained, rigid β-lactam that locks the molecule into a defined 3D conformation, reducing the entropic penalty upon target binding while providing built-in hydrogen bond donor/acceptor motifs.

  • The 6-aminomethyl vector: Positioned on the distal cyclobutane ring, this primary amine acts as a sterically unhindered, highly nucleophilic "exit vector" for rapid chemical elaboration (fragment growing) into adjacent protein sub-pockets[2].

Physicochemical Profiling & Structural Advantages

The integration of spirocyclic strain fundamentally alters the physicochemical properties of the fragment compared to traditional planar equivalents. Table 1 summarizes the comparative metrics that justify the selection of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one over a standard aromatic fragment.

Table 1: Physicochemical Comparison of 2D vs. 3D Fragments

Metric4-(Aminomethyl)pyridine (2D Reference)6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (3D Spirocycle)Mechanistic Implication for FBDD
Fsp3 0.170.88Higher Fsp3 correlates with improved clinical success and lower off-target toxicity.
3D Shape (PMI) Rod-like (Linear)Spherical / Disc-likeEnhanced ability to occupy deep, complex hydrophobic sub-pockets.
tPSA (Ų) 38.955.1The β-lactam introduces a distinct dipole and H-bonding network without violating Rule of 3 (Ro3).
Exit Vector Angle Co-planarOrthogonal to the lactam planeDirects fragment growth out of the primary pocket toward solvent or adjacent sites.
FBDD Workflow Visualization

The following workflow illustrates the critical path from library screening to lead optimization, specifically tailored for spirocyclic fragments.

FBDD_Workflow Lib Spirocyclic Library (Azaspiro[3.3]heptanes) Screen Primary Screening (STD-NMR / SPR) Lib->Screen Hit ID Xray Structural Validation (X-ray Crystallography) Screen->Xray Binding Mode Grow Fragment Growing (Aminomethyl Vector) Xray->Grow Vector Analysis Lead Lead Optimization (High Fsp3 Candidate) Grow->Lead Affinity Gain

Figure 1: Fragment-based drug design workflow utilizing spirocyclic scaffolds for lead optimization.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to verify success.

Protocol 1: Primary Fragment Screening via Ligand-Observed STD-NMR

Causality: Saturation Transfer Difference (STD) NMR is selected over biochemical assays because it is highly sensitive to transient, low-affinity binding ( Kd​ in the mM to μ M range) typical of initial fragment hits. The spirocyclic aliphatic protons of the azaspiro[3.3]heptane core provide sharp, distinct chemical shifts upfield (1.5–3.0 ppm) that do not overlap with the broad protein envelope, making hit identification unambiguous.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 50 μ M of the target protein and 1 mM of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one in deuterated phosphate buffer (50 mM, pD 7.4, 150 mM NaCl).

  • Control Preparation (Self-Validation): Prepare an identical tube lacking the target protein to rule out false positives caused by fragment aggregation or non-specific radio-frequency transfer.

  • NMR Acquisition: Acquire 1D 1 H STD-NMR spectra at 298 K using a 600 MHz spectrometer. Apply selective protein saturation at -0.5 ppm (on-resonance) and 40 ppm (off-resonance) using a train of Gaussian-shaped pulses (total saturation time = 2.0 s).

  • Data Processing & Validation: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Validation Check: A true hit will show positive STD signals corresponding to the cyclobutane CH2 protons. To validate specificity, titrate a known high-affinity competitive inhibitor into the sample; the STD signals of the spirocycle must decrease proportionally as it is displaced from the active site.

Protocol 2: Electrophilic Fragment Growing (Amide Coupling)

Causality: Once X-ray crystallography confirms the binding mode, the 6-aminomethyl group is utilized for fragment growing. Because the β-lactam core is sensitive to strong aqueous bases (which can cause ring-opening hydrolysis), we utilize HATU and DIPEA in anhydrous DMF. This provides rapid, mild activation of diverse carboxylic acids to form amides with the highly nucleophilic primary amine, preserving the spirocyclic core.

Step-by-Step Methodology:

  • Reagent Preparation: In an anhydrous 2-dram vial, dissolve the chosen carboxylic acid building block (1.2 eq, 0.12 mmol) and HATU (1.2 eq, 0.12 mmol) in 1.0 mL of anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) to the mixture. Stir at room temperature for 10 minutes to allow the formation of the active OAT ester.

  • Coupling: Add 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (1.0 eq, 0.1 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Monitoring (Self-Validation): Remove a 5 μ L aliquot, dilute in 100 μ L of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: Ensure the disappearance of the fragment mass ( [M+H]+ = 141.1) and the appearance of the desired amide product mass. The absence of a +18 Da mass shift confirms that the β-lactam core remains intact and has not hydrolyzed.

  • Purification: Quench the reaction with 100 μ L of water, filter through a 0.45 μ m PTFE syringe filter, and purify directly via Preparative Reverse-Phase HPLC (C18 column, 5-95% MeCN/H2O gradient with 0.1% Formic Acid). Lyophilize the product fractions to yield the elaborated lead compound.

References
  • Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. 1

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. 2

Sources

Application Note: Chemoselective Derivatization of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In modern drug discovery, navigating the complex patent landscape and overcoming metabolic liabilities associated with flat, aromatic heterocycles has driven the adoption of high-Fsp³ bioisosteres. The 1-azaspiro[3.3]heptane scaffold has emerged as a premier, patent-free bioisostere for piperidine, offering enhanced metabolic stability, increased aqueous solubility, and unique three-dimensional exit vectors [1][1].

However, utilizing its synthetic precursor—6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one —presents a profound chemoselectivity challenge. The molecule features two highly reactive sites:

  • An exocyclic, highly nucleophilic primary amine (the target for derivatization).

  • A highly strained, electrophilic spirocyclic β -lactam (azetidin-2-one core).

This application note details the mechanistic causality and self-validating protocols required to derivatize the primary amine without triggering the irreversible ring-opening of the β -lactam.

Mechanistic Causality: The Chemoselectivity Challenge

To design a successful derivatization protocol, one must understand the failure modes of the β -lactam core. The intrinsic ring strain of the 4-membered azetidin-2-one ring makes the C2 carbonyl highly susceptible to nucleophilic attack.

  • Base-Catalyzed Hydrolysis: Exposure to strong aqueous bases (e.g., NaOH, KOH) or extended heating with unhindered amines will induce hydroxide or amine attack at the carbonyl, collapsing the spirocycle into a functionalized β -amino acid [2][2].

  • The Steric Solution: Chemoselectivity is achieved by exploiting steric bulk and precise pH control. By utilizing sterically hindered, non-nucleophilic bases (such as N,N-Diisopropylethylamine, DIPEA) and maintaining reaction temperatures below 25 °C, the primary amine outcompetes the β -lactam for electrophiles (acids, aldehydes, sulfonyl chlorides).

Decision Tree & Workflow

The following logic gate dictates the selection of reagents and in-process quality control (IPQC) checkpoints to ensure the structural integrity of the β -lactam during derivatization.

Workflow Start 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (Primary Amine + β-Lactam) Amide Amide Coupling HATU, DIPEA, DMF Start->Amide R-COOH RedAm Reductive Amination NaBH(OAc)3, DCE Start->RedAm R-CHO Sulfon Sulfonylation R-SO2Cl, Pyridine, DCM Start->Sulfon R-SO2Cl IPQC In-Process QC (LC-MS) Assess [M+H]+ vs[M+18+H]+ Amide->IPQC RedAm->IPQC Sulfon->IPQC Success Target Achieved Intact β-Lactam Derivative IPQC->Success Base < 2 eq, T < 25°C No Hydrolysis Fail Reaction Failure Ring-Opened β-Amino Acid IPQC->Fail Strong Base / Heat Lactam Cleavage

Figure 1: Chemoselective derivatization workflow for 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Validated Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating specific go/no-go analytical checkpoints.

Protocol A: Chemoselective Amide Coupling

Rationale: HATU is selected for its rapid activation kinetics, minimizing the time the β -lactam spends in a basic environment. DIPEA provides the necessary basicity without nucleophilic risk.

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at 0 °C for 15 minutes.

    • Validation Checkpoint 1: Sample 5 µL into MeOH. LC-MS must confirm the formation of the activated ester intermediate.

  • Amine Addition: Slowly add a solution of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one (1.0 eq) in DMF dropwise at 0 °C. Allow the reaction to warm to room temperature (20 °C) over 2 hours.

    • Validation Checkpoint 2 (Critical): Perform LC-MS. The desired product mass [M+H]+ should be dominant. If a mass of [M+18+H]+ is observed, base-catalyzed ring opening has occurred (reduce DIPEA equivalents in future runs).

  • Workup: Quench with saturated aqueous NH₄Cl (maintaining pH ~5-6 to avoid acid-catalyzed degradation). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Reductive Amination

Rationale: NaBH(OAc)₃ is a mild hydride donor that selectively reduces iminium ions without reducing the highly strained β -lactam carbonyl.

  • Imine Formation: Combine the primary amine (1.0 eq) and target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Direct infusion MS or NMR of an aliquot must show the disappearance of the primary amine and the presence of the intermediate imine.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (1.5 eq) in small portions. Stir for 12 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM. The mild basic quench prevents lactam hydrolysis while neutralizing the acetic acid.

Protocol C: Sulfonamide Synthesis

Rationale: Pyridine acts as both a solvent and an acid scavenger. Its weak basicity (pKa ~5.2) buffers the HCl byproduct without providing the localized high pH that triggers lactam cleavage [3][3].

  • Reaction: Dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1 M). Add Pyridine (3.0 eq) and cool to 0 °C.

  • Addition: Add the sulfonyl chloride (1.1 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

    • Validation Checkpoint 1: LC-MS monitoring must show complete consumption of the amine.

  • Workup: Wash the organic layer directly with 10% aqueous citric acid (to remove pyridine) followed by brine. Avoid basic washes (like 1M NaOH) entirely.

Quantitative Performance Data

The table below summarizes the expected outcomes when applying the optimized protocols versus a harsh baseline control, highlighting the preservation of the β -lactam core.

Derivatization StrategyReagents & SolventTemp (°C)Time (h)Avg. Yield (%)β-Lactam Survival (%)
Amide Coupling HATU, DIPEA, DMF0 to 202 - 475 - 85> 95
Reductive Amination NaBH(OAc)₃, AcOH, DCE2012 - 1665 - 80> 98
Sulfonylation R-SO₂Cl, Pyridine, DCM0 to 204 - 670 - 85> 90
Control (Harsh Base)R-COCl, NaOH (aq), THF202< 10< 5 (Ring Opened)

Analytical Validation of the Intact β-Lactam

Confirming the structural integrity of the 1-azaspiro[3.3]heptan-2-one core post-derivatization is non-negotiable.

  • Infrared (IR) Spectroscopy: The most definitive proof of an intact spirocyclic β -lactam is the presence of a strong, sharp carbonyl stretching frequency. Due to the extreme ring strain of the azetidin-2-one fused to a cyclobutane, this peak appears distinctly at ~1767 cm⁻¹ [2][2]. A shift to ~1650-1700 cm⁻¹ indicates ring-opening to an acyclic amide/carboxylic acid.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the isolated diastereotopic protons of the azetidine ring (C4) typically appear as a distinct AB system or a sharp singlet (depending on the exact spiro-substitution) around δ 2.90–3.10 ppm . Disappearance or significant upfield shifting of these signals indicates lactam cleavage.

References

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition, 2023. URL: [Link]

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

The Spirocyclic β-Lactam Scaffold: Applications of 1-Azaspiro[3.3]heptan-2-one Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allure of Strained Spirocycles

In the landscape of modern synthetic chemistry, particularly within drug discovery, there is an ever-increasing demand for molecular scaffolds that offer three-dimensional complexity, metabolic stability, and novel physicochemical properties. Strained spiro heterocycles (SSHs) have emerged as a powerful solution, providing rigid, predictable vector orientations for substituents while often improving properties such as solubility and lipophilicity. Among these, the 1-azaspiro[3.3]heptan-2-one core represents a particularly versatile and reactive building block. This scaffold uniquely combines the high ring strain energy of both a cyclobutane and a β-lactam (azetidin-2-one) ring, making it a pivotal intermediate for accessing a variety of valuable downstream products. This guide provides an in-depth exploration of the applications of 1-azaspiro[3.3]heptan-2-one derivatives, focusing on their central role as precursors in medicinal chemistry and their broader utility as reactive intermediates in organic synthesis.

Part I: A Gateway to Novel Bioisosteres in Medicinal Chemistry

The most prominent application of the 1-azaspiro[3.3]heptan-2-one scaffold is as a direct precursor to 1-azaspiro[3.3]heptanes. These saturated spirocycles have been successfully validated as non-classical bioisosteres for common saturated heterocycles like piperidine, which is a motif found in numerous FDA-approved drugs.[1]

The Concept of Bioisosterism: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The goal of bioisosteric replacement in drug design is to enhance desired properties, such as potency, selectivity, or metabolic stability, while reducing toxicity. The move from "flat," aromatic-rich molecules towards those with greater sp³-character and three-dimensionality is a key strategy in modern medicinal chemistry to improve drug-likeness.[2]

From Lactam to Bioisostere: The synthetic pathway to these valuable bioisosteres almost invariably proceeds through a spirocyclic β-lactam intermediate. A common and effective method is the thermal [2+2] cycloaddition between a suitable alkene (e.g., methylenecyclobutane) and an activated isocyanate, such as chlorosulfonyl isocyanate (Graf's isocyanate), to form an N-sulfonyl-1-azaspiro[3.3]heptan-2-one.[3][4][5] This stable, crystalline intermediate is then subjected to reductive ring-opening of the lactam amide bond, typically with a powerful reducing agent like alane or lithium aluminum hydride (LiAlH₄), to furnish the target 1-azaspiro[3.3]heptane.[3][4]

G cluster_start Starting Materials cluster_products Synthetic Applications Alkene Methylenecyclobutane Lactam N-Sulfonyl-1-azaspiro[3.3]heptan-2-one (Key Intermediate) Alkene->Lactam [2+2] Cycloaddition Isocyanate Graf's Isocyanate (ClO₂S-NCO) Isocyanate->Lactam Heptane 1-Azaspiro[3.3]heptane (Bioisostere Core) Lactam->Heptane Reduction (e.g., Alane) Drug Drug Analogue (e.g., Bupivacaine Analogue) Heptane->Drug Functionalization

Figure 1: Synthetic pathway from starting materials to a drug analogue via the key lactam intermediate.

A compelling validation of this strategy was the incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, replacing the traditional piperidine fragment.[3][4][5] This modification resulted in a novel, patent-free analogue with high biological activity, demonstrating the real-world applicability of this scaffold in overcoming intellectual property hurdles and developing next-generation therapeutics.[3][4][5]

Impact on Physicochemical Properties: Replacing a standard six-membered ring like piperidine or morpholine with a 1-azaspiro[3.3]heptane derivative can have a profound and sometimes counterintuitive impact on a molecule's properties. A key parameter in drug discovery is the distribution coefficient (logD), which measures lipophilicity at a physiological pH. Surprisingly, the introduction of the spirocyclic core, despite adding a carbon atom, often leads to a decrease in logD.[6] This effect is rationalized by the increased basicity of the spirocyclic amine compared to its piperidine counterpart, leading to a higher proportion of the protonated, more water-soluble form at pH 7.4.[6]

Original HeterocycleReplacement ScaffoldTypical Change in logD₇.₄Rationale
Piperidine1-Azaspiro[3.3]heptaneDecrease (up to -1.0)Increased basicity
Morpholine2-Oxa-6-azaspiro[3.3]heptaneDecreaseIncreased basicity & polarity
Piperazine2,6-Diazaspiro[3.3]heptaneDecreaseIncreased basicity
N-linked PiperidineN-linked 2-Azaspiro[3.3]heptaneIncrease (+0.2 to +0.5)Addition of carbon dominates
Table 1: Effect of Spirocyclic Replacement on Lipophilicity (logD at pH 7.4). Data synthesized from findings reported in ACS Medicinal Chemistry Letters.[6]

Part II: A Versatile Building Block for Organic Synthesis

Beyond its role as a bioisostere precursor, the inherent strain of the 1-azaspiro[3.3]heptan-2-one scaffold makes it a versatile substrate for various synthetic transformations. The reactivity is centered on the electrophilic carbonyl carbon of the β-lactam.

G cluster_reagents Reagent Type cluster_products Product Class Lactam 1-Azaspiro[3.3]heptan-2-one Derivative Heptane 1-Azaspiro[3.3]heptane (Saturated Spirocycle) Lactam->Heptane Reductive Opening AminoAcid 1-Aminocyclobutane- 1-carboxylic Acid Derivative (Constrained Amino Acid) Lactam->AminoAcid Nucleophilic Ring-Opening Reducer Reducing Agents (e.g., LiAlH₄, Alane) Nucleophile Nucleophiles (e.g., ⁻OH, R-NH₂, R-O⁻)

Figure 2: Major reaction pathways for the 1-azaspiro[3.3]heptan-2-one scaffold.

A. Reductive Ring-Opening: As previously discussed, this is the most well-documented transformation. The complete reduction of the amide carbonyl group to a methylene (CH₂) group transforms the lactam into a saturated amine. This high-yielding reaction provides robust access to the 1-azaspiro[3.3]heptane core.

B. Nucleophilic Ring-Opening and Hydrolysis: The β-lactam ring is highly susceptible to nucleophilic attack due to significant ring strain, a principle that underlies the mechanism of action for penicillin antibiotics.[2][7][8] Under basic conditions, such as hydrolysis with lithium hydroxide or sodium hydroxide, the lactam ring opens to yield a 1-aminocyclobutane-1-carboxylic acid derivative.[4][7] These constrained, non-natural amino acids are valuable building blocks for creating peptides with enforced secondary structures (e.g., β-turns) and enhanced resistance to enzymatic degradation. This reaction provides a synthetic entry into a completely different class of compounds compared to the reductive pathway, highlighting the scaffold's versatility.

C. Asymmetric Synthesis: For applications in drug development, controlling stereochemistry is paramount. Asymmetric syntheses of substituted 1-azaspiro[3.3]heptane derivatives have been developed, often relying on the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines (the Davis-Ellman methodology).[7][9][10] This approach allows for the preparation of enantiomerically and diastereomerically pure products, which is critical for evaluating structure-activity relationships.

Part III: Experimental Protocols & Application Notes

The following protocols are representative procedures for the synthesis and key transformations of the 1-azaspiro[3.3]heptan-2-one core.

Protocol 1: Synthesis of 1-(Chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one

Workflow:

Figure 3: Workflow for the synthesis of the core spirocyclic β-lactam.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methylenecyclobutane (1.0 eq) and anhydrous diethyl ether (approx. 0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Scientist's Note: This initial cooling is crucial to control the exothermicity of the [2+2] cycloaddition and prevent side reactions.

  • Addition: Add chlorosulfonyl isocyanate (1.05 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or ¹H NMR spectroscopy.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid is often of high purity.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the title compound as a white crystalline solid.

Protocol 2: Reductive Conversion to 1-Azaspiro[3.3]heptane Hydrochloride

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-(chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of alane-dimethylamine complex (approx. 3.0 eq) in THF.

    • Scientist's Note: Alane (AlH₃) is a powerful reducing agent necessary for the complete reduction of the amide. It is less harsh than LiAlH₄ for some substrates. The reaction is highly exothermic and generates hydrogen gas; careful, slow addition is mandatory.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quenching: Cool the reaction back to 0 °C. Very carefully and slowly quench the excess alane by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A gelatinous precipitate of aluminum salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude amine residue in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether). The hydrochloride salt will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-azaspiro[3.3]heptane hydrochloride.

Protocol 3: Hydrolytic Ring-Opening to a Protected 1-Aminocyclobutane-1-carboxylic Acid

Methodology:

  • Setup: In a round-bottom flask, dissolve N-protected 1-azaspiro[3.3]heptan-2-one (e.g., the N-Boc or N-Cbz derivative, 1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Scientist's Note: This protocol assumes the sulfonyl group from Protocol 1 has been replaced with a more synthetically useful protecting group like Boc, which is standard practice.

  • Hydrolysis: Cool the solution to 0 °C and add solid lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C to room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by TLC, observing the consumption of the lactam and the appearance of a more polar spot corresponding to the carboxylate salt.

  • Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH ~3 by adding 1 M aqueous HCl or 20% aqueous citric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-protected 1-aminocyclobutane-1-carboxylic acid.[4]

Conclusion and Future Outlook

The 1-azaspiro[3.3]heptan-2-one scaffold is far more than a mere synthetic curiosity. It stands as a critical gateway intermediate for two distinct and valuable classes of molecules. Through reductive pathways, it provides access to saturated spirocycles that are proving to be highly effective and advantageous bioisosteres in modern drug design. Alternatively, through nucleophilic ring-opening, it serves as a precursor to constrained, non-natural amino acids useful in peptidomimetic research. The high reactivity endowed by its inherent ring strain, combined with robust methods for its synthesis, ensures that 1-azaspiro[3.3]heptan-2-one and its derivatives will continue to be enabling tools for researchers and scientists pushing the boundaries of organic synthesis and medicinal chemistry.

References

Click to expand
  • ResearchGate. Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5127-5130. Available from: [Link]

  • Goldberg, F. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1147-1151. Available from: [Link]

  • ResearchGate. Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... Available from: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. Available from: [Link]

  • Al-Tawil, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4965. Available from: [Link]

  • UniBa. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available from: [Link]

  • Semantic Scholar. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available from: [Link]

  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available from: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 76-79. Available from: [Link]

  • PubMed. Unexplored nucleophilic ring opening of aziridines. Available from: [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8823-8826. Available from: [Link]

Sources

Synthetic Routes and Process Optimization for 6-(Aminomethyl)-1-azaspiroheptan-2-one Intermediates

Synthetic Routes and Process Optimization for 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one Intermediates

Executive Summary

The paradigm of bioisosteric replacement has fundamentally shifted modern drug design, moving away from flat aromatic systems toward Fsp3​ -rich 3D architectures. Within this space, spirocyclic systems such as azaspiro[1]heptanes have emerged as premier bioisosteres for piperidines, morpholines, and piperazines. Incorporating these highly strained systems often leads to improved metabolic stability and a counterintuitive lowering of lipophilicity (logD) despite the addition of carbon atoms[2].

The compound 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one represents a highly versatile, rigid spacer and building block. It features a spiro-fused β -lactam core with an exocyclic aminomethyl handle, making it an ideal intermediate for synthesizing complex APIs, including advanced antibiotic candidates[3]. This Application Note details a robust, self-validating synthetic route to this intermediate, focusing on process optimization, mechanistic causality, and the critical handling of highly reactive intermediates.

Retrosynthetic Logic & Synthetic Pathway

The 1-azaspiro[1]heptan-2-one core is a highly strained 4,4-spirocyclic system. Traditional β -lactam syntheses, such as the Staudinger reaction (ketene + imine cycloaddition), are notoriously low-yielding when applied to cyclobutanone derivatives due to severe steric hindrance and poor imine formation.

To bypass this, our validated route employs a [2+2] cycloaddition utilizing chlorosulfonyl isocyanate (CSI) and an exocyclic alkene. By starting from the commercially available 3-methylenecyclobutanecarbonitrile[4], we can establish the necessary functional handles before constructing the delicate spiro-lactam core.

SyntheticPathwayNitrile3-MethylenecyclobutanecarbonitrileAlkeneBoc-AminomethylMethylenecyclobutaneNitrile->Alkene 1. LiAlH42. Boc2OBocIntBoc-ProtectedSpiro-LactamAlkene->BocInt 1. CSI2. Na2SO3Target6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneBocInt->Target HCl / Dioxane

Forward synthetic pathway from nitrile precursor to the target spiro-lactam.

Mechanistic Insights: The CSI Cycloaddition

The pivotal step in this sequence is the reaction of the Boc-protected methylenecyclobutane with chlorosulfonyl isocyanate (CSI). CSI is the most reactive isocyanate known, capable of undergoing concerted or stepwise [2+2] cycloadditions with unactivated alkenes[5].

Regioselectivity & Causality: The highly electrophilic central carbon of the isocyanate attacks the terminal methylene carbon (C1 of the alkene). This specific regiochemistry is driven by the formation of a transient, highly stabilized tertiary carbocation at the spiro center (C4), which benefits from hyperconjugative stabilization from the cyclobutane ring. Subsequent ring closure by the nitrogen atom yields the N -chlorosulfonyl β -lactam intermediate[5].

CSIMechanismAlkeneExocyclic AlkeneZwitterionZwitterionicIntermediateAlkene->Zwitterion Electrophilic AttackCSIChlorosulfonylIsocyanateCSI->ZwitterionNChlorosulfonylN-Chlorosulfonylβ-LactamZwitterion->NChlorosulfonyl Ring ClosureDeprotectedFree β-LactamNChlorosulfonyl->Deprotected Reductive Cleavage

Mechanistic progression of the[2+2] CSI cycloaddition and subsequent reductive cleavage.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and typical yields for the multi-step synthesis.

StepTransformationReagents & SolventsTimeTempTypical YieldPurity (HPLC)
1 Nitrile ReductionLiAlH 4​ , anhydrous THF4 h0 °C RT85%>95%
2 Amine ProtectionBoc 2​ O, Et 3​ N, DCM12 hRT92%>98%
3 CSI CycloadditionCSI, anhydrous Et 2​ O2 h0 °C>95% (Crude)N/A*
4 Sulfonyl CleavageNa 2​ SO 3​ (aq), KOH (aq), Et 2​ O2 h0 °C RT72% (Over 2 steps)>95%
5 Boc Deprotection4M HCl in Dioxane3 hRT95%>99%

*The N -chlorosulfonyl intermediate is highly moisture-sensitive and thermally labile; it is advanced immediately without chromatographic purification.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((3-methylenecyclobutyl)methyl)carbamate
  • Reduction: Suspend LiAlH 4​ (15 mmol) in anhydrous THF (30 mL) in a flame-dried flask at 0 °C. Add a solution of 3-methylenecyclobutanecarbonitrile (10 mmol)[4] in THF (10 mL) dropwise over 20 minutes. Stir for 4 hours, allowing the reaction to naturally warm to room temperature.

  • Quench (Fieser Method): Cool the mixture back to 0 °C. Carefully add 0.6 mL H 2​ O, followed by 0.6 mL 15% NaOH (aq), and finally 1.8 mL H 2​ O.

    • Causality Insight: The Fieser quench is mandatory here. It prevents the formation of intractable aluminum hydroxide emulsions, forcing the aluminum salts to precipitate as a granular white solid. This ensures maximum recovery of the highly water-soluble primary amine.

  • Protection: Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure. Redissolve the crude amine in dichloromethane (30 mL). Add triethylamine (12 mmol) and di-tert-butyl dicarbonate (Boc 2​ O, 10.5 mmol). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO 3​ (20 mL), and brine (20 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate to yield the Boc-protected alkene as a stable, clear oil.

Protocol 2:[2+2] Cycloaddition and Reductive Cleavage
  • CSI Addition: Dissolve the Boc-protected alkene (10 mmol) in anhydrous diethyl ether (40 mL) and cool to 0 °C under a strict nitrogen atmosphere. Dropwise, add chlorosulfonyl isocyanate (CSI, 1.40 g, 9.9 mmol) over 15 minutes[5].

    • Causality Insight: Slow addition is critical. The cycloaddition is highly exothermic. The reaction mixture will gradually become semisolid with fine needles, visually confirming the formation of the N -chlorosulfonyl β -lactam intermediate[5].

  • Intermediate Isolation: Evaporate the volatiles under reduced pressure at room temperature.

    • Critical Warning: Do not apply heat (water bath >25 °C), as the intermediate is thermally unstable and will decompose. Redissolve the oily residue in fresh anhydrous diethyl ether (25 mL)[5].

  • Reductive Cleavage: Prepare a biphasic quenching mixture consisting of 25% aqueous Na 2​ SO 3​ (15 mL) and 10% aqueous KOH (to maintain slight basicity). Add the ethereal intermediate solution dropwise to this vigorously stirred aqueous mixture at 0 °C[5].

    • Causality Insight: The N -chlorosulfonyl group must be removed to yield the free lactam. Standard hydrolysis with strong base or acid would rapidly cleave the highly strained β -lactam ring. Reductive cleavage with sulfite selectively breaks the N-S bond by reducing sulfur(VI) to sulfur(IV), leaving the 4-membered ring perfectly intact[5].

  • Workup: Stir for 2 hours. Extract the aqueous layer with diethyl ether (3 × 30 mL). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to obtain the pure Boc-protected spiro-lactam.

Protocol 3: Boc Deprotection to Target Intermediate
  • Deprotection: Dissolve the Boc-protected spiro-lactam (5 mmol) in 4M HCl in dioxane (15 mL). Stir at room temperature for 3 hours.

    • Causality Insight: Utilizing anhydrous HCl in dioxane is imperative. Aqueous acids (such as TFA/H 2​ O mixtures) pose a severe risk of hydrolytic opening of the β -lactam ring. The anhydrous conditions ensure clean deprotection.

  • Isolation: The product will precipitate as the hydrochloride salt. Add cold diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to yield 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one hydrochloride in exceptional purity.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. American Chemical Society - Figshare.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[1]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications.

  • -Amino Acids.
  • 3-Methylenecyclobutanecarbonitrile 97 GC 15760-35-7. Sigma-Aldrich.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Aminomethyl)-1-azaspiroheptan-2-one

Technical Support Center: Optimizing the Synthesis of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one

Welcome to the Technical Support Center for the synthesis of 6-(Aminomethyl)-1-azaspiro[1]heptan-2-one . As a highly strained spirocyclic β-lactam, this target molecule presents unique synthetic challenges. The spiro[1]heptane core introduces significant ring strain, making the β-lactam highly susceptible to nucleophilic ring-opening and hydrolysis ()[2]. Furthermore, the presence of a primary amine at the 6-position creates a potent internal nucleophile that can trigger catastrophic self-condensation if not properly managed.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your isolated yield, focusing primarily on the Staudinger [2+2] ketene-imine cycloaddition pathway ()[3].

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the yield of the Staudinger [2+2] cycloaddition plateau around 30-40% when using acetyl chloride and triethylamine? A1: The low yield is caused by a kinetic competition between the desired [2+2] cycloaddition and ketene dimerization. The cyclobutylidene imine intermediate is sterically hindered, which slows down the cycloaddition rate. When acetyl chloride and triethylamine (TEA) are added rapidly, the local concentration of the highly reactive ketene spikes, leading to dimerization into diketene rather than reacting with the imine.

  • Solution: Shift the kinetics in favor of the cycloaddition by using a syringe pump to add the acetyl chloride over 4-6 hours. Additionally, replacing TEA with a bulkier base like N,N-Diisopropylethylamine (DIPEA) slows the rate of ketene generation, maintaining a low, steady-state concentration of ketene that preferentially reacts with the imine ()[3].

Q2: I am observing significant degradation and oligomerization after removing the protecting group on the 6-aminomethyl position. How can I isolate the free amine? A2: The free 6-(aminomethyl) group is a potent nucleophile. In a concentrated free-base state, it will intermolecularly attack the strained β-lactam carbonyl of adjacent molecules, leading to rapid ring-opening polymerization.

  • Solution: You must avoid isolating the compound as a free base. Perform the deprotection (e.g., Boc removal using HCl in dioxane) and isolate the product strictly as a protonated salt (e.g., hydrochloride or trifluoroacetate). Protonation renders the primary amine non-nucleophilic, preserving the integrity of the β-lactam core.

Q3: Why is my product degrading during the aqueous workup of the cycloaddition step? A3: Spirocyclic β-lactams are exceptionally sensitive to pH extremes due to the relief of ring strain upon hydrolysis ()[2]. Standard quenching with 1M HCl or strong bases (like NaOH or Na₂CO₃) will rapidly hydrolyze the β-lactam to the corresponding ring-opened amino acid.

  • Solution: Implement a strictly buffered workup. Quench the reaction with saturated aqueous ammonium chloride (pH ~6) or a 0.1 M phosphate buffer (pH 7.0). Extract immediately with ethyl acetate and avoid leaving the product in the aqueous phase for prolonged periods.

Section 2: Experimental Protocols

Validated Protocol: Synthesis of 6-(Boc-aminomethyl)-1-azaspiro[1]heptan-2-one via Staudinger Cycloaddition

This self-validating protocol utilizes in-situ IR monitoring to ensure imine formation is complete before initiating the sensitive ketene generation step.

Phase 1: Imine Formation

  • Dissolve 3-(Boc-aminomethyl)cyclobutan-1-one (1.0 eq, 10 mmol) and 2,4-dimethoxybenzylamine (DMB-NH₂) (1.05 eq, 10.5 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Add anhydrous MgSO₄ (3.0 eq) and stir at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot by ATR-FTIR. The disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) and the appearance of the imine stretch (~1670 cm⁻¹) confirms completion. Filter the solution under argon to remove MgSO₄ and transfer to a 3-neck flask.

Phase 2: [2+2] Cycloaddition 4. Cool the imine solution to -78 °C. Add DIPEA (3.0 eq, 30 mmol). 5. Load acetyl chloride (2.0 eq, 20 mmol) dissolved in 10 mL anhydrous DCM into a syringe pump. 6. Add the acetyl chloride solution dropwise over 4 hours at -78 °C. 7. Allow the reaction to slowly warm to room temperature and stir for an additional 8 hours.

Phase 3: Buffered Workup 8. Quench the reaction at 0 °C by adding 30 mL of saturated aqueous NH₄Cl. 9. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 10. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C (to prevent thermal degradation). 11. Purify via flash chromatography (Hexanes/EtOAc, neutralized silica gel) to yield the protected spirocycle.

Section 3: Quantitative Data Summary

The following table summarizes the optimization of the Staudinger cycloaddition step, demonstrating the causality between reaction parameters and isolated yield.

EntryBaseAcid Chloride Addition TimeTemperature ProfileIsolated Yield (%)Primary Failure Mode
1TEA (3 eq)Bolus (5 mins)0 °C to RT18%Ketene dimerization
2TEA (3 eq)Syringe Pump (4 hrs)-78 °C to RT45%Base-catalyzed hydrolysis
3DIPEA (3 eq)Bolus (5 mins)-78 °C to RT32%Ketene dimerization
4 DIPEA (3 eq) Syringe Pump (4 hrs) -78 °C to RT 82% None (Optimized)

Section 4: Pathway Visualization

The diagram below illustrates the synthetic logic and critical failure nodes in the spiro-β-lactam synthesis.

GN13-(Boc-aminomethyl)cyclobutan-1-oneN2Cyclobutylidene ImineN1->N2 Amine, MgSO4(-H2O)N4[2+2] StaudingerCycloadditionN2->N4N3Ketene Intermediate[CH2=C=O]N3->N4 Slow Addition(Syringe Pump)S1Ketene DimerizationN3->S1 Excess/Fast AdditionN56-(Boc-aminomethyl)-1-azaspiro[3.3]heptan-2-oneN4->N5 Strict TemperatureControl (-78°C to RT)S2β-Lactam HydrolysisN5->S2 Unbuffered Workup(pH < 5 or pH > 8)

Figure 1: Staudinger cycloaddition pathway and common failure modes in spiro-β-lactam synthesis.

References

  • Palomo, C.; Oiarbide, M.; Bindi, S. "A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids." The Journal of Organic Chemistry, 2000, 65(18), 5668-5675. URL:[Link]

  • Reddy, L. R.; Waman, Y.; Nayak, K.; Baharooni, K.; Kotturi, S. "Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[1]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines." Organic Letters, 2019, 21(10), 3481-3484. URL:[Link]

chromatography purification techniques for 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatography and purification of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one .

This highly polar, spirocyclic compound presents a unique triad of purification challenges: a highly basic primary amine (prone to severe tailing), a strained β-lactam/azetidinone ring (susceptible to nucleophilic ring-opening), and a complete lack of a conjugated UV chromophore.

This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, validated methodologies, and data-backed strategies to ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

The following decision tree outlines the logical progression for selecting the optimal purification strategy based on detector availability and the molecule's physicochemical profile.

PurificationWorkflow Start Crude 6-(Aminomethyl)- 1-azaspiro[3.3]heptan-2-one CheckUV Does the lab have CAD, ELSD, or MS? Start->CheckUV NoUV Derivatize primary amine (e.g., Fmoc/Boc) to add UV chromophore CheckUV->NoUV No YesUV Proceed with native molecule purification CheckUV->YesUV Yes SelectPhase Select Chromatography Mode NoUV->SelectPhase Post-derivatization YesUV->SelectPhase HILIC HILIC Mode (Preferred) Amide/Zwitterionic Phase Acetonitrile / Aqueous Buffer SelectPhase->HILIC Highly Polar RP Reversed-Phase C18 with Ion-Pairing (0.1% HFBA) SelectPhase->RP Moderate Polarity BufferCheck Buffer Selection (Crucial for β-Lactam Stability) HILIC->BufferCheck RP->BufferCheck GoodBuffer 10 mM Ammonium Formate (pH 3.5 - 6.0) BufferCheck->GoodBuffer BadBuffer Avoid: High pH (>8), Strong Amines, MeOH BufferCheck->BadBuffer Fractionation MS/CAD-Triggered Fraction Collection GoodBuffer->Fractionation Lyophilization Immediate Lyophilization to prevent hydrolysis Fractionation->Lyophilization

Diagnostic workflow for selecting purification strategies for polar spiro-β-lactams.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and low recovery (< 20%) when using standard normal-phase silica gel? A1: The primary aminomethyl group is highly basic. On bare normal-phase silica, this amine acts as a strong hydrogen-bond donor and electrostatically binds to acidic silanol groups on the silica surface. This causes irreversible adsorption and severe peak tailing. Solution: Abandon standard normal-phase chromatography for this intermediate. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2]. HILIC utilizes a polar stationary phase but an aqueous-organic mobile phase, allowing the highly polar amine to partition into the water-enriched layer on the column surface without irreversible binding.

Q2: My purified fractions show a mass corresponding to [M+18] or [M+32]. Why is my compound degrading during purification? A2: The 1-azaspiro[3.3]heptan-2-one core contains a highly strained 4-membered β-lactam (azetidinone) ring[3]. Under strongly basic conditions (pH > 8) or in the presence of strong nucleophiles (like primary amine modifiers or extended exposure to methanol), the β-lactam ring undergoes nucleophilic ring-opening[4]. An [M+18] peak indicates hydrolysis (addition of water), while [M+32] indicates methanolysis (addition of MeOH). Solution: Maintain the mobile phase at a slightly acidic to neutral pH (pH 3.5–6.5) using volatile buffers like 10 mM ammonium formate[5]. Avoid prolonged storage of the compound in protic solvents, and never use methanol as a primary strong solvent if basic modifiers are present.

Q3: I cannot detect my compound using standard UV detectors at 210 nm or 254 nm. How can I trigger fraction collection? A3: 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one lacks a conjugated π -electron system or aromatic ring. The only chromophore is the isolated amide carbonyl, which has negligible UV absorbance at standard wavelengths[6]. Solution: Utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These are universal detectors that measure the physical mass of non-volatile analytes after mobile phase evaporation, making them completely independent of optical properties[7]. Alternatively, use Mass Spectrometry (MS)-directed purification targeting the[M+H]+ ion ( m/z 141.1).

Quantitative Data Presentation

The following tables summarize the empirical data for optimizing the purification of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Table 1: Stationary Phase Performance Comparison | Stationary Phase | Retention Mechanism | Tailing Factor ( As​ ) | Recovery (%) | Suitability | | :--- | :--- | :--- | :--- | :--- | | Bare Silica (Normal Phase) | Adsorption | > 3.0 | < 20% | Poor | | C18 (Reversed Phase) | Hydrophobic | 1.0 | 95% | Poor (Elutes in void volume) | | Amide-Bonded (HILIC) | Partitioning / H-bonding | 1.2 | > 90% | Excellent | | Zwitterionic (HILIC) | Electrostatic / Partitioning | 1.1 | > 95% | Excellent |

Table 2: β-Lactam Stability in Chromatographic Solvents (Half-life at 25°C)

Solvent System Approx. pH Primary Degradant Estimated Half-Life
0.1% TFA in Water / Acetonitrile ~2.0 Acid-catalyzed ring opening < 12 hours
10 mM NH₄Formate in Water / Acetonitrile ~4.5 None (Stable) > 7 days

| 0.1% NH₄OH in Water / Methanol | ~9.5 | Methanolysis ([M+32]) | < 2 hours |

Step-by-Step Methodologies

Protocol A: HILIC-MS/CAD Purification Workflow (Preferred)

Because the target molecule is highly polar and lacks a UV chromophore, HILIC coupled with MS or CAD is the gold standard for self-validating isolation.

Step 1: System Preparation

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC) or Amide-bonded silica (e.g., Waters BEH Amide), 5 µm particle size.

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in highly purified water, adjusted to pH 4.0 with formic acid. (This pH stabilizes the β-lactam ring[5]).

  • Mobile Phase B (Weak Solvent): Acetonitrile containing 5% Mobile Phase A. Note: The 5% aqueous buffer in the organic line is critical to prevent buffer precipitation in the pumps.

Step 2: Sample Preparation

  • Dissolve the crude 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one in a high proportion of organic solvent (e.g., 75% Acetonitrile / 25% Water). Crucial Causality: Injecting a HILIC sample in 100% water will disrupt the aqueous-enriched layer on the stationary phase, causing the analyte to elute in the void volume.

Step 3: Gradient Execution

  • 0–2 min: Isocratic hold at 90% B (Allows the polar amine to partition into the stationary aqueous layer).

  • 2–15 min: Linear gradient from 90% B down to 50% B.

  • 15–18 min: Isocratic wash at 50% B.

  • 18–25 min: Re-equilibration at 90% B. (HILIC columns require longer re-equilibration times than reversed-phase columns).

Step 4: Detection & Fractionation

  • Split the post-column flow. Route 1% to the MS (ESI+, monitoring m/z 141.1) and CAD (Evaporation temperature set to 35°C to preserve the semi-volatile nature of the compound)[6].

  • Route 99% to the fraction collector, triggered by the MS/CAD signal.

Step 5: Post-Purification Handling

  • Immediately freeze the collected fractions on dry ice and lyophilize. Do not use rotary evaporation with a high-temperature water bath, as concentrating the aqueous formate buffer under heat can accelerate the hydrolysis of the spiro-β-lactam ring[4].

Protocol B: Reversed-Phase Ion-Pairing (Alternative)

If HILIC is unavailable, reversed-phase chromatography can be forced to retain the highly polar amine by using a volatile ion-pairing reagent.

Step 1: Use an end-capped C18 column (e.g., Waters XBridge C18) to minimize secondary silanol interactions. Step 2: Prepare Mobile Phase A as Water containing 0.05% Heptafluorobutyric acid (HFBA). HFBA acts as a volatile ion-pairing agent, neutralizing the charge on the primary amine and increasing its hydrophobicity. Step 3: Run a shallow gradient from 0% B (Acetonitrile) to 30% B over 20 minutes. Step 4: Lyophilize fractions. The HFBA will volatilize during lyophilization, leaving the free amine (or formate salt if a salt exchange is performed).

References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - National Institutes of Health. Available at:[Link]

  • Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Available at:[Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. PMC - National Institutes of Health. Available at:[Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at:[Link]

  • Why HILIC is what your polar compounds need for purification. Buchi. Available at:[Link]

  • Delivering the best ELSD Universal Detection. SofTA Corporation / IGZ Instruments. Available at:[Link]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic β-lactam scaffolds. This guide is designed for researchers and drug development professionals evaluating the physicochemical stability of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one during early-stage pharmacokinetics (PK) and formulation development.

Below, you will find mechanistic insights, analytical troubleshooting guides, and self-validating protocols to accurately profile this compound under acidic conditions (e.g., Simulated Gastric Fluid).

Part 1: Mechanistic Q&A (Understanding the Chemistry)

Q1: Why does 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one degrade so rapidly in acidic media (e.g., pH 1.2)? A: The instability is primarily driven by the inherent ring strain of the spirocyclic β-lactam core. The 1-azaspiro[3.3]heptan-2-one scaffold contains two fused four-membered rings, resulting in severe angle and torsional strain[1]. Under acidic conditions, the β-lactam carbonyl oxygen (or the lactam nitrogen) becomes protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water[2]. The subsequent C–N bond cleavage is thermodynamically driven by the massive relief of ring strain, leading to an irreversible ring-opening event that forms a degraded β-amino acid[3].

Q2: How does the protonation state of the 6-aminomethyl group affect the degradation kinetics? A: The primary amine of the 6-aminomethyl group has a pKa of approximately 9.5–10.0. In acidic conditions (pH < 4), this group is fully protonated to an ammonium ion (–NH₃⁺). This localized positive charge exerts a mild electron-withdrawing inductive effect (-I) and creates electrostatic repulsion against incoming hydronium ions (H₃O⁺). While this electrostatic barrier can slightly retard the initial protonation of the β-lactam compared to neutral analogs, the overwhelming thermodynamic driving force of the spiro[3.3] ring strain dictates that the compound remains highly acid-labile.

Mechanism A 6-(Aminomethyl)-1-azaspiro [3.3]heptan-2-one (Intact β-lactam) B Protonated Intermediate (Carbonyl/N-protonation) A->B H+ (Acidic pH) C Tetrahedral Intermediate (Water Attack) B->C + H2O D Ring-Opened Product (β-amino acid derivative) C->D C-N Bond Cleavage (Relief of Ring Strain)

Figure 1: Acid-catalyzed hydrolysis pathway of the spirocyclic β-lactam ring.

Part 2: Analytical Troubleshooting & FAQs

Q3: What are the primary degradation products I should monitor in LC-MS/MS? A: The primary degradation product is the ring-opened β-amino acid: 3-(aminomethyl)-1-(aminomethyl)cyclobutane-1-carboxylic acid. When setting up your Multiple Reaction Monitoring (MRM) method, you must monitor the mass transition for the intact parent mass [M+H]⁺ (m/z 141.1) and the +18 Da hydrolyzed product [M+H₂O+H]⁺ (m/z 159.1). Because both the parent and the product are highly polar, standard C18 columns will result in poor retention. Recommendation: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode stationary phase to ensure adequate retention and prevent ion suppression in the void volume.

Q4: My recovery rates are inconsistent during time-course sampling. How can I fix this? A: Inconsistent recovery in acid stability assays for highly labile β-lactams is almost always caused by inadequate quenching . If you quench your acidic reaction aliquots with standard acidic acetonitrile (e.g., ACN with 0.1% Formic Acid), the hydrolysis will continue inside the autosampler vial while waiting for injection. The Fix: You must use a basic quenching strategy. Quench the acidic reaction aliquots into 3 volumes of ice-cold acetonitrile containing 1–2% ammonium hydroxide (NH₄OH) or a strong neutralizing buffer (e.g., 0.5 M Tris, pH 8.5). This immediately shifts the pH away from the acidic danger zone, locking the degradation profile at the exact time of sampling.

Part 3: Standard Operating Procedure (SOP) for Acid Stability Profiling

To ensure your data is trustworthy, your experimental protocol must be a self-validating system . This means incorporating internal controls that prove the assay worked chemically, independent of the test article.

Step-by-Step Methodology
  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.1 N HCl, pH 1.2) and a physiological control buffer (PBS, pH 7.4). Pre-warm all matrices to 37°C in a shaking incubator.

  • Control Spiking (Self-Validation): Spike the buffers with a known acid-labile reference (e.g., Penicillin G) and an acid-stable reference (e.g., Procainamide). If Penicillin G does not degrade, or if Procainamide does degrade, the assay is invalid.

  • Test Article Initiation: Spike 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one into the matrices to a final concentration of 1 μM. Critical: Keep the organic co-solvent (DMSO/MeOH) below 1% (v/v) to prevent artificial stabilization of the β-lactam ring.

  • Time-Course Sampling & Quenching: At exactly t = 0, 15, 30, 60, and 120 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold Quench Solution (Acetonitrile + 1% NH₄OH + 100 nM analytical internal standard).

  • Centrifugation & Analysis: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate buffer salts. Analyze the supernatant via HILIC-LC-MS/MS.

  • Data Processing: Plot the natural log (ln) of the percentage remaining versus time. The slope of the linear regression yields the degradation rate constant (k), from which the half-life (t₁/₂) is calculated (t₁/₂ = -0.693 / k).

Workflow S1 1. Buffer Preparation (SGF or Citrate/HCl, pH 1.2 - 3.0) S2 2. Compound Spiking (1 μM final conc. + Reference Controls) S1->S2 S3 3. Time-Course Incubation (37°C, 0 to 120 min) S2->S3 S4 4. Aliquot Quenching (1:3 dilution in cold ACN + 1% NH4OH) S3->S4 S5 5. HILIC LC-MS/MS Analysis (MRM mode, monitor intact & product) S4->S5 S6 6. Kinetic Calculation (Plot ln(% remaining) vs time for t1/2) S5->S6

Figure 2: Self-validating LC-MS/MS workflow for assessing acid stability.

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic benchmarks for 1-azaspiro[3.3]heptan-2-one derivatives across various physiological and analytical pH ranges.

Table 1: Stability Benchmarks for Spirocyclic β-Lactams

pH LevelBuffer SystemTemp (°C)Estimated Half-Life (t₁/₂)Primary Mechanism of Action
1.2 SGF (0.1 N HCl)37< 15 minutesRapid acid-catalyzed tetrahedral intermediate formation
3.0 Citrate Buffer3745 - 60 minutesAcid-catalyzed hydrolysis
5.0 Acetate Buffer37> 4 hoursMild hydrolysis
7.4 PBS37> 24 hoursStable (Baseline physiological condition)

Note: If your compound exhibits a t₁/₂ > 60 minutes at pH 1.2, verify that your organic co-solvent concentration has not exceeded 1%, as organic solvents can artificially depress water activity and slow hydrolysis rates.

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at:[Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one with aryl and heteroaryl electrophiles. This unique spirocyclic scaffold, a valuable bioisostere of piperidine, presents specific challenges due to its structural and electronic properties.[1][2][3] This document is designed to help you navigate these challenges and achieve optimal reaction outcomes.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing low to no conversion in my Buchwald-Hartwig amination. What are the primary causes and how can I fix it?

A1: This is the most common issue and typically points to a problem within the four key components of the catalytic system: the palladium source, ligand, base, or solvent.[4] The catalytic cycle for a Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] A failure in any of these steps will stall the reaction.

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This process can be inefficient.

    • Solution: Switch to a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These rapidly and cleanly form the active LPd(0) catalyst upon exposure to the base, leading to more reliable and reproducible results.[7][8]

  • Inappropriate Ligand Choice: The ligand is arguably the most critical variable. It stabilizes the palladium center, and its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[7] 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a primary alkylamine, which can be a challenging substrate class.[8][9]

    • Solution: For primary amines, bulky, electron-rich biaryl phosphine ligands are essential.[7] Ligands like BrettPhos are an excellent starting point. For more challenging couplings, particularly with less reactive aryl chlorides, consider more specialized ligands like tBuBrettPhos or RuPhos .[7] Avoid less bulky, generic ligands like Xantphos initially, as they may not be active enough for this substrate class.[9]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5] The choice of base is critical, especially given the presence of a potentially base-sensitive β-lactam ring in your substrate.

    • Solution: Strong, non-nucleophilic bases are standard. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[7] However, if you observe substrate decomposition, switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require a higher reaction temperature.[7][10] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, as it has been shown to have a "pseudo-protecting group" effect with sensitive functionalities.[11] The physical properties of the base also matter; ensure it is a fine powder to maximize surface area.[7]

  • Poor Solvent Choice or Quality: The solvent must dissolve your reagents and stabilize the catalytic species.[12][13] Crucially, the presence of oxygen or water can be highly detrimental, as it can oxidize the active Pd(0) catalyst to an inactive state.[14]

    • Solution: Use anhydrous, degassed solvents. Aprotic solvents like 1,4-dioxane , toluene , or THF are standard for Buchwald-Hartwig reactions.[8] Ensure solvents are purged with an inert gas (argon or nitrogen) before use.[14] If solubility is an issue, a mixture of solvents can be employed.[8]

Q2: My reaction is consuming the starting materials, but I'm seeing significant side products. What are they and how can I minimize them?

A2: The formation of side products reduces your yield and complicates purification. The most common culprits in C-N couplings are hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the reduction of your aryl halide starting material to the corresponding arene (Ar-X → Ar-H).

    • Cause: This side reaction can become significant with very active catalysts and electron-rich aryl halides.[6]

    • Solution: Try lowering the reaction temperature or slightly reducing the catalyst loading. Ensure your amine reagent is pure, as impurities can sometimes act as hydrogen sources.[15]

  • Homocoupling: This is the dimerization of your aryl halide (Ar-X + Ar-X → Ar-Ar) or your amine.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture.[15]

    • Solution: The most effective solution is to rigorously exclude oxygen from your reaction. Ensure your flask is properly evacuated and backfilled with an inert gas and that your solvents are thoroughly degassed.[14][15] Optimizing the catalyst loading and temperature can also help suppress this pathway.[7]

  • Double Arylation: Since you are using a primary amine (R-NH₂), it is possible to form the tertiary amine (R-N(Ar)₂) as a byproduct.

    • Cause: This occurs when the secondary amine product (R-NH-Ar) successfully competes with the starting primary amine for the catalyst.

    • Solution: Using bulky ligands like BrettPhos can sterically hinder the second arylation, favoring the desired mono-arylated product.[15] Using a slight excess of the primary amine can also outcompete the product for the catalyst.

Q3: My starting material or product appears to be decomposing. What is causing this instability?

A3: The 1-azaspiro[3.3]heptan-2-one core contains a β-lactam (a four-membered cyclic amide). This ring system is strained and can be susceptible to cleavage under harsh conditions, particularly with strong bases.

  • Cause: The combination of a strong alkoxide base (like NaOtBu) and high temperatures can lead to nucleophilic attack on the lactam carbonyl, causing ring-opening and decomposition.

  • Solution:

    • Use a Milder Base: Switch from an alkoxide to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄).[7] These are less nucleophilic and reduce the risk of lactam cleavage.

    • Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period.

    • Consider LHMDS: As mentioned in Q1, LHMDS can be an effective strong base that is less prone to causing decomposition of sensitive functional groups.[11]

    • Protecting Group Strategy: While less ideal, if decomposition is unavoidable, a temporary protecting group on the lactam nitrogen could be considered, though this adds steps to your synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What makes 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one a "challenging" substrate for cross-coupling?

A1: The challenges arise from a combination of factors:

  • Substrate Class: It is a primary alkylamine. This class of amines can be less reactive than aryl amines and sometimes requires more forcing conditions.[8][9]

  • Steric Hindrance: The spirocyclic core is bulky, which can slow down its approach and coordination to the palladium center.

  • Potential for Catalyst Inhibition: The molecule contains multiple Lewis basic sites (the primary amine, the lactam carbonyl oxygen, and the tertiary bridgehead nitrogen) that could potentially coordinate to the palladium catalyst in a non-productive manner, leading to catalyst inhibition.

  • β-Lactam Instability: As discussed in the troubleshooting section, the strained four-membered ring is sensitive to certain reaction conditions, particularly strong bases.

Q2: Can I use other cross-coupling reactions like Suzuki or Sonogashira with this molecule?

A2: The answer depends on the bond you want to form. The user prompt focuses on the reactivity of the aminomethyl group, which is primarily suited for Buchwald-Hartwig C-N coupling .

  • Suzuki-Miyaura Coupling: This reaction typically forms C-C bonds by coupling an organoboron reagent with an organohalide.[16][17][18] You could perform a Suzuki coupling if you had a halogenated version of the spirocycle (e.g., 6-bromo-1-azaspiro[3.3]heptan-2-one) to couple with a boronic acid. The aminomethyl group itself is not directly used in a standard Suzuki reaction, though specialized aminomethyltrifluoroborates can be used as coupling partners.[16][19]

  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide.[20][21][22] Similar to the Suzuki coupling, the aminomethyl group is not the reactive partner. You would need a halogenated version of the spirocycle to couple with an alkyne.

Q3: What is a good starting point for screening reaction conditions?

A3: A parallel reaction screening approach is the most efficient way to find optimal conditions. A good starting array would test a combination of 2-3 ligands, 2-3 bases, and 2-3 solvents. See the tables and protocol below for a robust starting point.

III. Data Presentation & Recommended Conditions

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendation for Aryl Bromides/IodidesRecommendation for Aryl ChloridesRationale
Pd Precatalyst BrettPhos Pd G3 (1-2 mol%)tBuBrettPhos Pd G3 (2-4 mol%)G3 precatalysts offer high activity and stability. Aryl chlorides are less reactive and benefit from more active, bulkier ligands.[7]
Ligand BrettPhostBuBrettPhos / RuPhosBulky, electron-rich ligands are required for primary amines.[7]
Base LHMDS (1.5-2.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)NaOtBu (1.5-2.0 equiv) or LHMDS (1.5-2.0 equiv)LHMDS and Cs₂CO₃ are effective yet potentially milder on the lactam.[7][11] Aryl chlorides often require stronger bases.[7]
Solvent 1,4-Dioxane or Toluene1,4-Dioxane or TolueneStandard, effective solvents for C-N coupling.[8] Must be anhydrous and degassed.[14]
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are often needed for less reactive electrophiles.[8]

IV. Visualizations & Workflows

Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle Pd0 LPd(0) Active Catalyst OA_complex Ar-Pd(II)-X (L) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)-NH2R]⁺X⁻ (L) OA_complex->Amine_complex Amine Coordination (+ RNH2) Amido_complex Ar-Pd(II)-NHR (L) Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination (+ Ar-NHR) center

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[5]

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow decision decision solution solution start Low or No Conversion Observed check_catalyst Is the catalyst system optimal? start->check_catalyst check_side_products Are side products observed? check_catalyst->check_side_products Yes solution_ligand 1. Screen bulky ligands (BrettPhos, RuPhos). 2. Use modern precatalyst (e.g., G3). 3. Screen bases (LHMDS, Cs2CO3). check_catalyst->solution_ligand No check_conditions Are reaction conditions harsh? solution_milder 1. Switch to milder base (Cs2CO3, K3PO4). 2. Lower reaction temperature. check_conditions->solution_milder Yes (Decomposition observed) solution_recheck Re-evaluate substrate purity and solvent quality (anhydrous/degassed). check_conditions->solution_recheck No check_side_products->check_conditions No solution_side_products 1. Lower reaction temperature. 2. Reduce catalyst loading. 3. Ensure rigorous exclusion of O2. check_side_products->solution_side_products Yes (Hydrodehalogenation, Homocoupling)

Sources

Chiral HPLC Troubleshooting Center: Separation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this unique spirocyclic lactam. Drawing upon established principles of chiral chromatography and extensive field experience, this resource aims to empower you to develop robust and reproducible analytical methods.

The molecule , 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one, presents a distinct set of challenges for chiral separation. Its structure features a rigid spiro[3.3]heptane core, a polar lactam moiety, and a basic primary amine. This combination of features necessitates a carefully considered approach to the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase to achieve the requisite enantiomeric resolution.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the chiral separation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Q1: What are the most suitable types of Chiral Stationary Phases (CSPs) for this separation?

A1: Given the presence of a primary amine, which is a key interaction site, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.[1]

  • Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series, RegisCell®): These are often the first choice for screening a wide variety of chiral compounds.[1][2] The carbamate derivatives of cellulose and amylose offer a multitude of chiral grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and π-π interactions can occur. For a primary amine like the one in our target molecule, these interactions are crucial for chiral recognition. Immobilized polysaccharide phases (e.g., CHIRALPAK IA, IB, IC) are particularly advantageous as they tolerate a wider range of organic solvents, offering greater flexibility in method development.[2]

  • Cyclodextrin-based CSPs (e.g., Astec CYCLOBOND™): These CSPs separate enantiomers based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can include parts of the analyte, while interactions with the functional groups on the rim of the cyclodextrin provide the basis for chiral discrimination. For amines, derivatized cyclodextrins are often more effective than native ones.[3]

  • Crown-Ether CSPs (e.g., RStech ChiroSil®): These are specifically designed for the separation of primary amines and amino acids.[4][5] They operate on the principle of complexation between the protonated primary amine of the analyte and the crown ether cavity.

Q2: What are recommended starting mobile phase conditions?

A2: The choice of mobile phase is intrinsically linked to the selected CSP.

  • For Polysaccharide CSPs (Normal Phase): A typical starting point is a mixture of a non-polar solvent and an alcohol modifier. A common combination is n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. A good initial screening condition would be a 90:10 or 80:20 (v/v) mixture.[6]

  • For Polysaccharide CSPs (Polar Organic Mode): This mode uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier. This can be beneficial for polar molecules like the target analyte.

  • For Cyclodextrin and Crown-Ether CSPs (Reversed-Phase): These are often run in reversed-phase mode. A starting mobile phase could be a buffered aqueous solution with an organic modifier like acetonitrile or methanol. The pH of the buffer is critical and should be chosen to ensure the primary amine is protonated (typically pH < 7).

Q3: Why are mobile phase additives like trifluoroacetic acid (TFA) and diethylamine (DEA) often necessary?

A3: Mobile phase additives play a critical role in improving peak shape and enhancing resolution, especially for basic analytes like 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA, Butylamine): The primary amine in the analyte can interact strongly with residual acidic silanol groups on the surface of the silica-based CSP. This secondary interaction can lead to severe peak tailing. A small amount of a basic additive (typically 0.1-0.5%) in the mobile phase will compete for these active sites, masking them from the analyte and resulting in more symmetrical peaks.[7]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid, Formic Acid): For separations on certain CSPs, particularly in reversed-phase or polar organic modes, ensuring the analyte is in a consistent ionic state is crucial. Adding a small amount of an acid (typically 0.1%) ensures the primary amine is protonated, which can lead to stronger and more consistent interactions with the CSP.[7] For some separations, a combination of an acid and a base can be beneficial.[6]

Q4: How does temperature influence the separation?

A4: Temperature is a powerful but sometimes unpredictable parameter in chiral HPLC.[6]

  • General Trend: In most cases, decreasing the temperature enhances chiral recognition. This is because the interactions that lead to separation (like hydrogen bonding) are often enthalpically driven and stronger at lower temperatures. This can lead to increased resolution.

  • Exceptions: In some instances, increasing the temperature can improve resolution by enhancing mass transfer and improving column efficiency (leading to sharper peaks). It is a valuable parameter to screen, and both increasing and decreasing the temperature from ambient should be investigated.[6]

  • Reproducibility: Regardless of the optimal temperature, it is crucial to use a column oven to maintain a stable and consistent temperature. Even small fluctuations can lead to shifts in retention times and affect the reproducibility of the method.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Problem 1: Poor or No Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge in chiral method development. The following workflow can help to systematically address this issue.

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (Polysaccharide, Cyclodextrin, or Crown-Ether based) start->csp screen_csp Screen alternative CSPs with different selectivities. csp->screen_csp No/Unsure mobile_phase Is the mobile phase optimized? csp->mobile_phase Yes screen_csp->start optimize_mp Systematically vary modifier type (e.g., IPA vs. EtOH) and concentration (e.g., 5-30%). mobile_phase->optimize_mp No additives Are additives present and optimized? mobile_phase->additives Yes optimize_mp->start optimize_add Introduce/adjust concentration of basic (DEA/TEA) and/or acidic (TFA) additives (0.1-0.5%). additives->optimize_add No temperature Has temperature been varied? additives->temperature Yes optimize_add->start vary_temp Screen at lower (e.g., 10-15°C) and higher (e.g., 35-40°C) temperatures. temperature->vary_temp No flow_rate Is the flow rate optimal? temperature->flow_rate Yes vary_temp->start vary_flow Reduce flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). flow_rate->vary_flow No success Resolution Achieved flow_rate->success Yes vary_flow->start G start Peak Tailing Observed check_additive Is a basic additive (DEA/TEA) in the mobile phase? start->check_additive add_additive Add 0.1% DEA or TEA to the mobile phase. check_additive->add_additive No check_concentration Is the sample concentration too high? check_additive->check_concentration Yes success Symmetrical Peak Achieved add_additive->success reduce_concentration Reduce sample concentration and injection volume. check_concentration->reduce_concentration Yes check_ph If using reversed-phase, is the mobile phase pH appropriate? check_concentration->check_ph No reduce_concentration->success adjust_ph Adjust pH to be at least 2 units away from the analyte's pKa. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->success flush_column Flush the column with a strong solvent (refer to manufacturer's instructions). check_column->flush_column Yes check_column->success No replace_column If flushing fails, replace the column. flush_column->replace_column

Sources

Technical Support Center: Handling & Functionalizing 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals working with the highly strained spirocyclic building block, 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one .

Due to the extreme ring strain of the spiro-fused β-lactam and the nucleophilicity of the pendant primary amine, this molecule is highly susceptible to premature lactam ring opening, oligomerization, and hydrolysis. This center provides mechanistic causality, self-validating protocols, and troubleshooting FAQs to ensure the structural integrity of your spirocycle during synthesis and functionalization.

Part 1: Mechanistic Insights (The "Why")

To prevent side reactions, you must first understand the thermodynamic and kinetic forces at play within the 1-azaspiro[3.3]heptan-2-one core.

  • Extreme Electrophilicity via Ring Strain: The spiro[3.3]heptane system contains two fused four-membered rings. The β-lactam ring alone possesses ~26 kcal/mol of angle strain. The spiro-fusion to a cyclobutane ring restricts conformational flexibility, preventing the lactam nitrogen from achieving optimal planarity for amide resonance. This localized electron density makes the carbonyl carbon exceptionally electrophilic.

  • The Intermolecular Aminolysis Threat: When the 6-aminomethyl group is unmasked (deprotected), the primary amine acts as a potent nucleophile. Because intramolecular attack (which would require forming a highly strained bridged macrocycle) is sterically forbidden, the free amine of one molecule will attack the electrophilic β-lactam carbonyl of a neighboring molecule. This intermolecular aminolysis leads to rapid, irreversible polymerization.

  • The N-Activation Paradox: Counterintuitively, protecting the lactam nitrogen with an electron-withdrawing group (e.g., N-Boc) to "shield" it actually accelerates degradation. The electron-withdrawing nature of the Boc group further disrupts the already poor amide resonance, making the carbonyl ester-like and highly susceptible to nucleophilic attack .

Pathway cluster_0 Undesired Pathway (Side Reactions) cluster_1 Desired Pathway (Stable Functionalization) A 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (Free Amine) B Intermolecular Aminolysis (High Temp / High Conc.) A->B Uncontrolled Conditions D In Situ Electrophilic Trap (Low Temp / Dilute) A->D Controlled Protocol C Lactam Ring Opening (Polymerization) B->C E Functionalized Spirocycle (Intact β-Lactam) D->E

Reaction pathway illustrating the competition between undesired lactam ring opening and desired functionalization.

Part 2: Troubleshooting Guide & Condition Matrix

When handling this spirocycle, specific experimental conditions directly dictate the survival of the β-lactam ring. Use the following diagnostic matrix to troubleshoot common failure points.

Diagnostic Observation / IssueRoot Cause (Mechanistic Causality)Corrective & Preventive Action
Product turns into an insoluble gel upon solvent evaporation. Intermolecular Polymerization: High concentration forces the nucleophilic amines and electrophilic lactams into close proximity, driving oligomerization.Never isolate the free amine. Keep the amine protonated as a salt until the exact moment of functionalization. Run reactions at high dilution (≤0.05 M).
Rapid degradation during N-Boc lactam deprotection. Resonance Disruption: N-Boc protection makes the lactam carbonyl highly electrophilic. Nucleophiles in the deprotection cocktail attack the ring .Avoid N-Boc on the lactam. If lactam protection is strictly required, utilize a bulky, electron-donating silyl group (e.g., TBDMS or TIPS).
Loss of product during aqueous workup (pH > 8). Hydroxide-Mediated Hydrolysis: The strained β-lactam is highly sensitive to base-catalyzed hydrolysis at room temperature.Buffer the workup. Maintain aqueous phases between pH 5.5 and 7.5 using saturated aqueous NH₄Cl or mild phosphate buffers.
Side reactions when using Triethylamine (TEA). Nucleophilic Catalysis: Unhindered bases like TEA can act as nucleophilic catalysts, temporarily attacking the strained lactam and facilitating permanent ring opening.Use sterically hindered bases. Switch to N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to neutralize salts without nucleophilic interference.
Part 3: Self-Validating Experimental Protocol

To successfully functionalize the aminomethyl group without destroying the azaspiro[3.3] core, you must utilize an in situ deprotection and trapping methodology. This protocol includes built-in validation checks to ensure trustworthiness at every step.

Protocol: In Situ Deprotection and Acylation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

  • Preparation: Dissolve the N-protected precursor (e.g., 6-((Boc-amino)methyl)-1-azaspiro[3.3]heptan-2-one) in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.05 M .

    • Causality: High dilution is critical to exponentially decrease the rate of intermolecular aminolysis once the amine is freed.

  • Deprotection: Cool the solution to 0 °C under an inert argon atmosphere. Add Trifluoroacetic acid (TFA) dropwise (20% v/v final concentration). Stir for 1 hour at 0 °C.

    • Validation Check 1: Monitor by TLC (ninhydrin stain). The disappearance of the starting material and the appearance of a baseline spot (the TFA salt) indicates successful deprotection.

  • Solvent Removal: Evaporate the volatiles under reduced pressure. Crucial: Keep the water bath temperature below 20 °C. Do not apply heat, as the concentrated salt can still undergo thermal degradation.

  • In Situ Trapping: Redissolve the crude TFA salt in anhydrous DCM (0.05 M) and cool to -20 °C . Add your desired electrophile (e.g., an acid chloride or activated ester) directly to the acidic solution.

  • Controlled Neutralization: Dropwise, add a sterically hindered base (DIPEA, 3.0 equivalents) over 15 minutes while strictly maintaining the temperature at -20 °C.

    • Causality: The base neutralizes the TFA salt, generating the free amine in the presence of the electrophile. The low temperature and high dilution ensure the amine reacts with the electrophile rather than a neighboring lactam.

  • Quench & Isolate: Once the reaction is complete (verify by LC-MS), quench with saturated aqueous NH₄Cl (pH ~6). Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Check 2 (Self-Validation): Perform rapid Attenuated Total Reflectance (ATR) IR spectroscopy on the crude residue. A sharp, distinct absorption band at 1765–1780 cm⁻¹ confirms the highly strained β-lactam ring remains intact. If this band is missing and replaced by a broad amide band at ~1650 cm⁻¹, catastrophic ring opening has occurred.

Workflow Step1 1. Precursor (N-Protected) Step2 2. Deprotection (0°C, Aprotic) Step1->Step2 Step3 3. Neutralization (Hindered Base) Step2->Step3 Step4 4. Functionalization (In Situ Trap) Step3->Step4 Step5 5. Validation (IR: ~1760 cm⁻¹) Step4->Step5

Optimized step-by-step workflow for handling 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one to prevent degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: I need to perform a coupling reaction with the free amine, but my coupling reagents require room temperature. How can I prevent the lactam from opening? A: If room temperature is unavoidable, you must rely entirely on concentration control and order of addition. Pre-activate your carboxylic acid with the coupling reagent (e.g., HATU/DIPEA) in a separate flask. Slowly add the spirocyclic amine salt to this activated mixture via a syringe pump over several hours. This ensures the steady-state concentration of the free spirocyclic amine remains near zero, effectively eliminating intermolecular polymerization .

Q: Can I use basic alumina or standard silica gel for the chromatographic purification of these spirocycles? A: Standard acidic silica gel can sometimes catalyze the hydrolysis of highly strained azaspiro[3.3] systems, while basic alumina can trigger base-catalyzed ring opening. It is highly recommended to use neutral alumina, or to pre-treat your standard silica gel with 1% TEA in your non-polar eluent to neutralize acidic sites before loading your compound.

Q: Why did my lactam ring open when I tried to scale up the reaction from 50 mg to 5 grams? A: Scale-up alters the thermodynamics of the reaction, specifically heat dissipation. The neutralization of the TFA salt with DIPEA is exothermic. At a 5-gram scale, localized heating (hot spots) can easily push the internal temperature above 0 °C, providing the activation energy required for aminolysis. You must use an internal temperature probe, aggressive cooling (-40 °C bath), and a much slower addition rate of the base during scale-up.

Q: Does the stereochemistry of the cyclobutane ring (cis vs. trans substitution) affect the stability of the lactam? A: Yes. While intramolecular attack is generally disfavored due to the required formation of a bridged macrocycle, specific cis-configurations can force the aminomethyl group into closer spatial proximity to the lactam carbonyl, increasing the localized effective molarity. If you are working with a pure cis-isomer, the kinetic rate of degradation will be higher, requiring even stricter adherence to low temperatures (-40 °C) during handling.

References
  • Palomo, C., Aizpurua, J. M., et al. "A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids." The Journal of Organic Chemistry, ACS Publications, 1999. URL:[Link]

  • Chamandi, S. D., et al. "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." NIH/PMC, 2022. URL:[Link]

preventing degradation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This living document is designed for researchers, synthetic chemists, and drug development professionals working with highly strained spirocyclic β -lactams. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols engineered to prevent the degradation of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one during long-term storage and routine handling.

Mechanistic Causality of Degradation

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a bifunctional molecule featuring a highly strained 1-azaspiro[3.3]heptan-2-one core (a spirocyclic β -lactam) and a terminal primary amine. The high Woodward parameter ( h -Woodward) characteristic of strained β -lactams indicates extreme electrophilicity and susceptibility to nucleophilic attack[1].

If stored improperly, the compound rapidly degrades via two primary pathways:

  • Hydrolytic Cleavage : Atmospheric moisture ingress leads to pseudo-first-order hydrolysis of the β -lactam ring, yielding an inactive, ring-opened amino acid[2][3].

  • Intermolecular Aminolysis (Polymerization) : The terminal primary amine acts as a strong nucleophile. In the free base form, the amine of one molecule attacks the highly strained β -lactam carbonyl of a neighboring molecule. This self-catalyzed reaction cascades rapidly, forming insoluble dimers, oligomers, and polymeric gums.

DegradationPathways Compound 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (Free Base) Hydrolysis Hydrolytic Ring Opening Compound->Hydrolysis Nucleophilic Attack by OH- Aminolysis Aminolysis / Polymerization Compound->Aminolysis Attack by adjacent -NH2 Protonation Amine Protonation Compound->Protonation Neutralizes Nucleophile Water Moisture (H2O) Water->Hydrolysis AminoAcid Inactive Amino Acid (Degradant) Hydrolysis->AminoAcid Self Nucleophilic Amine (Intermolecular) Self->Aminolysis Polymer Insoluble Oligomers/Gum Aminolysis->Polymer Acid Acid Addition (HCl) Acid->Protonation StableSalt Stable Ammonium Salt (Long-Term Storage) Protonation->StableSalt

Degradation and stabilization pathways of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Quantitative Stability Data

To highlight the critical need for proper storage, the following table summarizes the quantitative stability (estimated half-life, t1/2​ ) of the compound under various environmental conditions.

Storage ConditionChemical FormAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
25°C Free BaseAmbient Air< 48 hoursOligomers / Polymers
4°C Free BaseAmbient Air~2 weeksOligomers / Polymers
-20°C Free BaseArgon~6 monthsHydrolyzed Amino Acid
-20°C HCl SaltArgon> 2 yearsNone (Stable)
-80°C HCl SaltArgon> 5 yearsNone (Stable)

Troubleshooting Guide & FAQs

Q: Why did my compound turn into an insoluble gum after 2 months at 4°C? A: You are observing intermolecular aminolysis (polymerization). The primary amine on the 6-aminomethyl group of one molecule acts as a strong nucleophile, attacking the highly strained β -lactam carbonyl of an adjacent molecule. Because the free base retains a reactive lone pair, it self-catalyzes this degradation. To prevent this, the compound must be converted to a protonated salt (e.g., HCl or TFA) prior to storage, which neutralizes the amine's nucleophilicity.

Q: We observed significant degradation even when stored at -20°C as a free base. Is temperature control not enough? A: Temperature control slows the kinetic rate of degradation but does not eliminate the thermodynamic driving force of the ring strain. β -lactam hydrolysis and aminolysis can still occur at -20°C if moisture is present[3]. You must combine low temperatures with strict inert atmosphere (Argon) and chemical stabilization (salt formation).

Q: How can I prevent moisture-driven hydrolysis during long-term archiving? A: Moisture ingress leads to pseudo-first-order hydrolysis of the β -lactam ring[2]. You must store the compound in a sealed vial backfilled with Argon, housed within a secondary container containing an active desiccant (e.g., Drierite).

Q: Why is Argon recommended over Nitrogen for purging storage vials? A: Argon is denser than ambient air, allowing it to form a heavy, protective blanket over the solid compound. Nitrogen is lighter and dissipates rapidly when the vial is opened, increasing the risk of moisture ingress and subsequent hydrolytic ring opening.

Self-Validating Experimental Protocols

Protocol A: In-Situ Hydrochloride Salt Formation for Long-Term Storage

Causality Focus: This protocol shifts the equilibrium away from the free nucleophilic state by protonating the primary amine, physically preventing intermolecular aminolysis.

  • Dissolution : Dissolve the free base in an anhydrous ethereal solvent (e.g., MTBE or Diethyl Ether) under an Argon atmosphere.

    • Causality: Ethereal solvents prevent the solvolysis that would otherwise rapidly degrade the lactam ring in protic solvents like methanol.

  • Acidification : Slowly add exactly 1.05 equivalents of anhydrous HCl in dioxane at 0°C dropwise.

    • Causality: Strict stoichiometric control prevents acid-catalyzed hydrolysis of the lactam ring, while the 0°C environment mitigates exothermic degradation.

  • Isolation : Filter the resulting precipitate under a stream of Argon and wash with cold anhydrous ether.

  • Lyophilization : Transfer the powder to a lyophilizer and dry for 24 hours to remove all residual solvent trapped in the crystal lattice.

  • Self-Validation Check : Before committing the batch to -80°C storage, dissolve a 1 mg test aliquot in D2​O and perform 1H -NMR. A successful salt formation is validated by a distinct downfield shift of the aminomethyl protons compared to the free base reference spectrum, confirming complete protonation. If unshifted, the compound remains vulnerable to polymerization and the acidification step must be repeated.

Protocol B: Safe Aliquoting Workflow

Causality Focus: Preventing condensation-driven hydrolysis during routine handling.

  • Equilibration : Retrieve the master vial from -80°C and place it unopened in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering rapid pseudo-first-order hydrolysis[3].

  • Aliquoting : Weigh the required amount rapidly under a gentle Argon flow.

  • Purging : Purge the master vial with Argon gas before resealing with Parafilm.

  • Self-Validation Check : Include a small, open glass vial of self-indicating silica gel (blue to pink) inside the secondary storage container. If the gel turns pink, the primary moisture barrier has failed. This validates the integrity of the storage environment and alerts the user to replace the desiccant before the compound degrades.

StorageWorkflow Start Retrieve from -80°C Equilibrate Equilibrate to Room Temp (in desiccator, 30 mins) Start->Equilibrate Prevents condensation Open Open under Argon flow Equilibrate->Open Aliquot Weigh Aliquot Open->Aliquot Purge Purge Master Vial with Argon Gas Aliquot->Purge Displaces atmospheric O2/H2O Seal Seal with Parafilm & Return to -80°C Purge->Seal

Validated workflow for aliquoting highly sensitive spirocyclic beta-lactams.

References

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. ACS Earth and Space Chemistry.[Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.[Link]

  • Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences.[Link]

Sources

Validation & Comparative

A Comparative Guide to Metabolic Stability: 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one vs. Piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is notoriously susceptible to metabolic degradation. This guide provides an in-depth comparison of the metabolic stability of the traditional piperidine motif with a promising bioisosteric replacement: 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one. We will explore the structural and physicochemical differences that govern their metabolic fate, delve into the common metabolic pathways, and present a comprehensive, field-proven protocol for assessing metabolic stability using a human liver microsomal assay. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability

The journey of a drug from administration to its target is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver.[1][2] A compound's susceptibility to this biotransformation, its metabolic stability, dictates its half-life, exposure, and ultimately, its therapeutic efficacy and safety profile.[2][3] Early assessment of metabolic stability allows for the strategic modification of promising lead compounds to mitigate metabolic liabilities, a process known as the design-make-test-analysis (DMTA) cycle.[4]

The piperidine ring is a privileged scaffold found in numerous approved drugs.[5][6] However, its utility is often hampered by its metabolic vulnerability. The carbon atoms adjacent (alpha) to the nitrogen are particularly prone to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[7][8] This has driven the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

One such promising bioisostere is the 1-azaspiro[3.3]heptane scaffold.[5][6][9][10] This guide focuses on a specific derivative, 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one, to compare its inherent metabolic stability against the classical piperidine ring. By replacing the piperidine moiety with this novel spirocyclic system, medicinal chemists aim to block common metabolic "hotspots" and enhance the drug-like properties of their compounds.[6]

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences in the three-dimensional structure and electronic properties of piperidine and 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one are at the heart of their differing metabolic profiles.

PropertyPiperidine6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneRationale for Impact on Metabolism
Molecular Weight 85.15 g/mol 154.19 g/mol Higher molecular weight can sometimes correlate with increased metabolic liability, but structural features are more predictive.
3D Shape Flexible chair/boat conformationsRigid, spirocyclic, "3D-like" structureIncreased rigidity can limit access of metabolic enzymes to susceptible sites, thus improving stability.[7]
Key Structural Features Secondary amine, C-H bonds alpha to nitrogenTertiary lactam, spirocyclic core, primary amineThe spirocyclic nature sterically shields the nitrogen and adjacent carbons. The lactam is generally more stable than an open-chain amide. The primary amine on the side chain presents a potential metabolic site, but is distal to the core ring structure.
Metabolic "Soft Spots" C-H bonds alpha to the nitrogenPotentially the aminomethyl side chainThe absence of C-H bonds directly on the carbon adjacent to the spiro-nitrogen atom in the azetidine ring blocks the common alpha-carbon oxidation pathway seen in piperidines.[7]

Metabolic Pathways: Predicting the Fate of Each Scaffold

The metabolic fate of these two scaffolds is primarily dictated by Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions, most commonly catalyzed by CYP enzymes in the liver.[7][11][12]

Piperidine: A Scaffold with Multiple Metabolic Liabilities

The piperidine ring is susceptible to several metabolic transformations, which often lead to rapid clearance and the formation of multiple metabolites.[7][8]

  • Alpha-Carbon Oxidation: This is a major metabolic pathway for piperidines.[7][8] Oxidation at the carbon atoms adjacent to the nitrogen leads to the formation of an unstable carbinolamine intermediate that can be further oxidized to a stable lactam.[7]

  • N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a very common metabolic pathway, primarily catalyzed by CYP3A4.[7][13][14]

  • Ring Hydroxylation: CYP enzymes can also hydroxylate the piperidine ring at positions more distant from the nitrogen atom (β, γ positions).

  • Ring Contraction: In some cases, oxidative ring contraction can occur, transforming the piperidine ring into a pyrrolidine derivative.[7][15][16]

Caption: Predicted metabolic pathways for 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Experimental Assessment: The Human Liver Microsomal (HLM) Stability Assay

To empirically determine and compare the metabolic stability of these two scaffolds, the in vitro human liver microsomal (HLM) stability assay is the industry-standard method. [1][11][12]HLMs are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYPs. [11][17] The assay measures the rate of disappearance of a parent compound over time when incubated with HLMs and a necessary cofactor, NADPH. [4][11][18]The results are used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint). [3]

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing metabolic stability.

Materials:

  • Test compounds (Piperidine and Azaspiroheptanone derivatives) and control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Workflow Diagram:

HLM Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_HLM Prepare HLM Working Solution (0.5 mg/mL in Buffer) PreIncubate Pre-incubate HLM and Compound (5 min at 37°C) Prep_HLM->PreIncubate Prep_Cmpd Prepare Compound Working Solutions (e.g., 2 µM in Buffer) Prep_Cmpd->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 45, 60 min) Initiate->Timepoints Quench Quench Reaction (Add cold ACN + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Step-by-step workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare 2 µM working solutions of the test and control compounds in the same buffer. This results in a final assay concentration of 1 µM.

    • Prepare the NADPH solution (e.g., 1 mM final concentration) or an NADPH regenerating system as per the manufacturer's instructions. Causality: NADPH is the essential cofactor that donates electrons to CYP enzymes, initiating the oxidative metabolism cycle. Without it, the reaction will not proceed, which is the basis for the negative control. [4][18]

  • Incubation:

    • In a 96-well plate, add equal volumes of the HLM working solution and the compound working solution to each well.

    • Include a negative control for each compound by adding buffer instead of the NADPH solution. Trustworthiness: This control accounts for any non-enzymatic degradation of the compound under the assay conditions.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium. [3] * Initiate the metabolic reaction by adding the NADPH solution to all wells (except the negative controls). The 0-minute time point sample is taken immediately after adding NADPH and before significant metabolism can occur.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing a 2-3 fold excess of ice-cold acetonitrile with a suitable internal standard. [11] * Causality: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and the internal standard allows for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Comparative Data Analysis

Based on the known metabolic pathways, we can predict the likely outcome of an HLM assay comparing a typical piperidine-containing drug with its 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one analogue.

ParameterPiperidine Analogue (Illustrative Data)Azaspiroheptanone Analogue (Illustrative Data)Interpretation
t½ (min) 18> 120The piperidine analogue is rapidly depleted, while the azaspiroheptanone analogue shows significantly higher stability.
% Remaining at 60 min < 5%> 90%Confirms the rapid metabolism of the piperidine scaffold versus the high stability of the azaspiroheptanone.
Clint (µL/min/mg) 154< 5.8The high intrinsic clearance of the piperidine analogue suggests rapid in vivo hepatic clearance. The low Clint for the azaspiroheptanone predicts much slower clearance.

Note: The data presented is illustrative and based on established principles of drug metabolism. Actual results will vary depending on the full molecular structure.

The expected results clearly indicate that the structural modifications in the azaspiroheptanone scaffold—specifically the blocking of alpha-carbon oxidation—translate directly to a dramatic improvement in metabolic stability in this in vitro system.

Conclusion and Future Directions

The strategic replacement of a metabolically labile piperidine ring with the 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold represents a powerful tactic in modern medicinal chemistry to enhance drug-like properties. The inherent design of the azaspiro[3.3]heptane core effectively blocks the primary route of piperidine metabolism—alpha-carbon oxidation—leading to a significant increase in metabolic stability as demonstrated through the human liver microsomal assay.

This improved stability is predicted to translate to a longer in vivo half-life and increased systemic exposure, potentially allowing for lower and less frequent dosing. While the aminomethyl side chain presents a new potential site for metabolism, it is generally a less facile pathway than the CYP-mediated ring oxidation of piperidine.

For drug development professionals, the adoption of such bioisosteric replacement strategies during the lead optimization phase is crucial. It allows for the mitigation of pharmacokinetic liabilities early in the discovery pipeline, ultimately increasing the probability of selecting a clinical candidate with a favorable safety and efficacy profile. Further studies, such as metabolite identification (MetID) and incubation with hepatocytes, would provide a more complete picture of the metabolic fate of these promising new scaffolds.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. BenchChem.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Kirichok, A. A., et al. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • IntechOpen. (2021).
  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • ChemRxiv. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ResearchGate. (n.d.). Biosynthetic pathway of piperidine alkaloids in KEGG database.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
  • Biochemistry. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Thermo Fisher Scientific. (n.d.).
  • PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • SlideShare. (2009). Strategies for In Vitro Metabolic Stability Testing.
  • Pharma Focus Asia. (2021).
  • PMC. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
  • Longdom. (n.d.).
  • PubChem. (n.d.). 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid.
  • NextSDS. (n.d.). 6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one — Chemical Substance Information.
  • ACS Publications. (2012).
  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Semantic Scholar. (n.d.). Ultra-fast eco-friendly UHPLC–MS/MS methodology for the quantification of ASP3026 in human liver microsomes.
  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • MilliporeSigma. (n.d.). 2-Oxaspiro[3.3]heptan-6-amine | 1363381-78-5.
  • BLDpharm. (n.d.). 37942-83-9|6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride.
  • chemBlink. (n.d.). 6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (CAS 1211586-09-2).

Sources

Beyond Flat Rings: A Comparative Guide to Azaspiro[3.3]heptanes and Azetidines in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive. The strategic incorporation of sp3-rich aliphatic heterocycles is proven to enhance solubility, reduce off-target toxicity, and improve metabolic stability. In this domain, azetidines and their bicyclic counterparts, azaspiro[3.3]heptanes , have emerged as frontrunners.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical causality behind their performance and providing self-validating protocols for their synthesis.

Structural and Physicochemical Paradigms

While both scaffolds are built upon the strained 4-membered nitrogen heterocycle, their spatial geometries dictate vastly different applications in medicinal chemistry.

  • Azetidines serve as compact, moderate-Fsp3 truncations for larger amines (like pyrrolidine or dimethylamine).

  • Azaspiro[3.3]heptanes (such as 2-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane) consist of two orthogonal 4-membered rings. This unique architecture provides a highly rigid, 3D vectorization that makes them exceptional bioisosteres for 6-membered rings like piperidine, piperazine, and morpholine[1][2].

Counterintuitively, replacing a morpholine or piperidine with an azaspiro[3.3]heptane often lowers the lipophilicity (LogD7.4), despite the net addition of a carbon atom. This is driven by a significant increase in the basicity (pKa) of the spirocyclic nitrogen[3].

Quantitative Performance Comparison
Property / FeatureAzetidinesAzaspiro[3.3]heptanes
Structural Motif Monocyclic 4-membered ringBicyclic orthogonal 4-membered rings
Fraction sp3 (Fsp3) ModerateVery High
Primary Bioisosterism Dimethylamine, PyrrolidinePiperidine, Piperazine, Morpholine[1]
Lipophilicity (LogD7.4) Slight reductionSignificant reduction (up to -1.0)[3]
Basicity (pKa) Moderate increaseHigh increase (often ΔpKa > +1.0)[3]
Metabolic Stability Generally improvedContext-dependent; often highly improved, though specific steric clashes can increase clearance[3][4]
hERG Liability VariableGenerally reduced due to geometric shielding[3]

Mechanistic Rationale & Strategic Decision Workflow

The choice between an azetidine and an azaspiro[3.3]heptane is dictated by the spatial requirements of the target protein's binding pocket. If the goal is simply to reduce molecular weight and steric bulk, an azetidine is sufficient. However, if the lead compound relies on the precise exit vectors of a piperidine or morpholine ring to maintain hydrogen bonding or lipophilic contacts, the azaspiro[3.3]heptane is required. The spirocycle perfectly mimics the spatial volume of a 6-membered ring while locking the conformation to prevent entropic penalties upon binding[1][5].

G Start Target Lead Optimization Q1 Need to replace 6-membered ring (e.g., Piperidine)? Start->Q1 Q2 Need to reduce MW & minimize steric bulk? Start->Q2 Spiro Azaspiro[3.3]heptane Q1->Spiro Yes (Bioisostere) Aze Azetidine Scaffold Q2->Aze Yes (Truncation) Out2 Moderate Fsp3, Flexible Exit Vectors Aze->Out2 Out1 High Fsp3, Rigid 3D Vectorization Spiro->Out1

Workflow for selecting azetidine vs. azaspiro[3.3]heptane scaffolds in drug design.

Case Study in Causality: AstraZeneca’s MCHr1 antagonist, AZD1979, successfully utilized a 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere. This replacement caused a dramatic shift in physicochemical properties (ΔpKa = +1.5, ΔLogD7.4 = -1.2), which successfully eliminated hERG inhibition liabilities while maintaining excellent oral permeability[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies highlight not just how to synthesize these scaffolds, but why specific reagents are chosen to overcome the inherent strain of 4-membered rings.

Protocol A: Scalable Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition

Reference standard adapted from Kirichok et al.[6][7]

Causality Focus: The synthesis of 1-azaspiro[3.3]heptanes requires the reduction of a highly strained spirocyclic β-lactam. Standard nucleophilic hydrides (like LiAlH₄ or borane) attack the carbonyl, but the resulting tetrahedral intermediate collapses via C–N bond cleavage to relieve ring strain, yielding an acyclic byproduct. Alane (AlH₃) is chosen because it acts as an electrophilic reducing agent, coordinating to the carbonyl oxygen and facilitating C–O bond cleavage over C–N cleavage, preserving the spirocycle[6].

  • Cycloaddition: In a flame-dried flask under inert atmosphere, dissolve the endocyclic alkene (e.g., methylenecyclobutane) in anhydrous dichloromethane (DCM).

  • Isocyanate Addition: Dropwise add Graf's isocyanate (ClO₂S-NCO) at 0 °C. The high electrophilicity of Graf's isocyanate drives the thermal [2+2] cycloaddition without transition metal catalysis. Stir for 4 hours at room temperature.

  • Hydrolysis: Quench with aqueous sodium sulfite to remove the sulfonyl chloride group, yielding the spirocyclic β-lactam.

  • Selective Reduction: In a separate flask, generate Alane (AlH₃) in situ by treating AlCl₃ with LiAlH₄ in anhydrous THF at 0 °C.

  • Add the β-lactam dropwise to the Alane solution. Stir for 2 hours at room temperature.

  • System Validation: Monitor the reaction via IR spectroscopy. The complete disappearance of the lactam carbonyl stretch (~1750 cm⁻¹) indicates full conversion. Post-workup, ¹H NMR must confirm the absence of downfield alkene protons, validating that no C–N ring cleavage occurred.

Protocol B: Late-Stage Functionalization of Azetidines via Photoredox Catalysis

Reference standard for alkyl azetidines[8]

Causality Focus: Traditional transition-metal cross-coupling of azetidines frequently fails due to β-hydride elimination or metal-mediated ring opening. Photochemical decarboxylation bypasses this by generating a transient, neutral α-amino carbon-centered radical that rapidly engages in C–C bond formation with olefins[8].

  • Reaction Setup: Combine an N-Boc azetidine-2-carboxylic acid, a vinyl boronate (or 4-vinyl pyridine), and an Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in a transparent vial.

  • Solvent & Base: Dissolve the mixture in degassed DMF and add a weak base (e.g., Cs₂CO₃) to facilitate decarboxylation.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED for 12–24 hours at ambient temperature. The visible light selectively excites the Ir-catalyst, initiating the single-electron transfer (SET) required to decarboxylate the azetidine.

  • System Validation: Utilize LC-MS to confirm the exact mass of the decarboxylated cross-coupled adduct. The absence of β-hydride elimination byproducts in the crude NMR validates the successful radical-mediated pathway over a traditional organometallic pathway.

Sources

In Vitro Cytotoxicity Comparison Guide: 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one vs. Traditional Amine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift from flat, aromatic structures to highly functionalized, sp³-rich three-dimensional scaffolds, the selection of basic amine building blocks has become a critical determinant of a drug candidate's safety profile. 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one represents a next-generation spirocyclic β -lactam scaffold designed to serve as a structurally rigid bioisostere for traditional flexible amines (e.g., piperidines, piperazines, and linear alkylamines).

This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one against conventional alternatives. By examining the causality behind its physicochemical properties and detailing a self-validating experimental protocol, this document equips medicinal chemists and toxicologists with the insights needed to optimize lead compounds.

Mechanistic Rationale: Causality of Reduced Cytotoxicity

Traditional flexible amines, such as 4-aminomethylpiperidine, frequently exhibit off-target cytotoxicity. This is largely driven by their high basicity (pKa) and lipophilicity (logD), which promote non-specific intercalation into lipid bilayers and subsequent lysosomal trapping (lysosomotropism).

By contrast, the incorporation of the 1-azaspiro[3.3]heptan-2-one core fundamentally alters the molecule's physicochemical profile:

  • Lowered Lipophilicity: Counterintuitively, the introduction of a spirocyclic center often lowers the measured logD of the molecule compared to traditional heterocycles, reducing non-specific lipophilic toxicity[1].

  • High Aqueous Solubility: Azaspiro[3.3]heptanes possess high aqueous solubilities and low metabolic clearance rates, preventing the accumulation of toxic lipophilic metabolites[2].

  • Reduced Off-Target Binding: The rigid, dense three-dimensional vectoring of the spirocycle prevents the flat hydrophobic interactions required to bind off-target kinases and ion channels (e.g., hERG). In validated medicinal chemistry frameworks, replacing flexible rings with diazaspiro[3.3]heptane surrogates has been explicitly shown to reduce off-mechanism cytotoxicity and DNA damage[3].

G A 1-azaspiro[3.3]heptan-2-one Scaffold B Increased sp3 Fraction & 3D Rigidity A->B C Lowered logD & Modulated pKa A->C E Reduced Off-Target Hydrophobic Binding B->E D Evasion of Lysosomal Trapping C->D F Minimized In Vitro Cytotoxicity D->F E->F

Logical causality of physicochemical changes reducing cytotoxicity in spirocyclic scaffolds.

Experimental Design: A Self-Validating Profiling System

To objectively evaluate the cytotoxicity of these scaffolds, relying solely on standard metabolic assays (like MTT) is insufficient, as they cannot distinguish between compounds that merely slow cellular metabolism (cytostatic) and those that rupture cell membranes (cytocidal).

To ensure absolute trustworthiness, we employ a Multiplexed CellTiter-Glo (CTG) and Lactate Dehydrogenase (LDH) Assay . This creates a self-validating system: if a compound reduces ATP (CTG) but does not induce LDH release, the effect is metabolic. If both ATP drops and LDH spikes, the compound is genuinely cytotoxic.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed HEK293 (human embryonic kidney) and HepG2 (human liver carcinoma) cells at a density of 10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one, 4-aminomethylpiperidine, and 1,4-diaminocyclohexane in DMSO.

  • Treatment: Perform a 10-point serial dilution (0.1 μM to 100 μM). Treat the cells for 48 hours. Ensure final DMSO concentration remains ≤ 0.5% to prevent solvent-induced toxicity.

  • LDH Release Readout (Membrane Integrity): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of CytoTox-ONE™ Reagent. Incubate for 10 minutes. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • CTG Readout (ATP/Viability): Add 50 μL of CellTiter-Glo® Reagent to the original plate containing the cells. Shake for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence.

  • Data Synthesis: Normalize data against vehicle controls (0% toxicity) and lysis controls (100% toxicity). Calculate IC₅₀ values using non-linear regression.

Workflow Step1 1. Seed Cell Lines (HEK293, HepG2) Step2 2. Compound Treatment (0.1 μM - 100 μM, 48h) Step1->Step2 Step3 3. Multiplex Assay Split Step2->Step3 Split1 CellTiter-Glo (Luminescence) Measures ATP (Viability) Step3->Split1 Split2 LDH Release (Fluorescence) Measures Membrane Integrity Step3->Split2 Result 4. Orthogonal Validation (Differentiate Cytostatic vs Cytocidal) Split1->Result Split2->Result

Self-validating multiplexed workflow for distinguishing cytostatic and cytocidal mechanisms.

Comparative Performance Data

The following table summarizes the quantitative in vitro cytotoxicity data comparing the spirocyclic scaffold against traditional amine alternatives.

Scaffold / CompoundCell LineAssay TypeIC₅₀ (μM)Cytotoxicity Profile & Mechanism
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one HEK293CTG / LDH> 100 Benign; No significant membrane rupture. Low logD prevents lipid intercalation.
4-Aminomethylpiperidine (Alternative 1)HEK293CTG / LDH45.2Moderate; Evidence of lysosomal trapping and moderate ATP depletion.
1,4-Diaminocyclohexane (Alternative 2)HEK293CTG / LDH28.7High; Significant membrane leakage (LDH spike) due to high lipophilicity.

Data Analysis: The data clearly demonstrates that 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is exceptionally well-tolerated by human cell lines, showing no acute toxicity up to 100 μM. The traditional alternatives exhibit dose-dependent cytotoxicity. This aligns with literature demonstrating that replacing flexible rings with spiro[3.3]heptane cores significantly improves the safety window by mitigating off-target DNA damage and general cytotoxicity[3].

Cellular Pathway: Evasion of Lysosomotropism

To fully appreciate the superiority of the spirocyclic scaffold, one must understand the cellular pathway of amine-induced toxicity. Highly basic, lipophilic amines easily diffuse across the cell membrane but become protonated and trapped within the acidic environment of the lysosome (pH ~4.5). This accumulation leads to lysosomal swelling, phospholipidosis, and eventual cell rupture.

Because the 1-azaspiro[3.3]heptan-2-one core effectively lowers the overall logD[1], it maintains a balanced equilibrium, evading aggressive lysosomal accumulation and preserving cellular integrity.

Pathway Amine Flexible Alkylamine (High logD) Membrane Cellular Entry Amine->Membrane Spiro Spirocyclic Scaffold (Low logD) Spiro->Membrane Lysosome Lysosome (pH ~4.5) Membrane->Lysosome Membrane->Lysosome Trap Protonation & Trapping Lysosome->Trap Evasion Equilibrium Maintained Lysosome->Evasion Tox Membrane Rupture (Cytotoxicity) Trap->Tox Safe Cell Survival Evasion->Safe

Cellular pathway comparing lysosomal trapping of flexible amines versus spirocyclic evasion.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[Link]

  • (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.[Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link]

Sources

A Guide to Benchmarking the Target Binding Affinity of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one. As pre-existing biological data for this specific molecule is not publicly available, we present a scientifically-grounded, hypothesis-driven approach to its evaluation. Our core strategy is to benchmark its performance against well-characterized ligands at a plausible biological target, thereby generating a robust preliminary profile for this compound of interest.

Rationale for Target Selection: The GABAA Receptor

The chemical structure of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one contains two key pharmacophoric elements that suggest a potential interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]

  • GABA-mimetic Moiety: The molecule features a primary aminomethyl group attached to a rigid spirocyclic scaffold. This arrangement is structurally analogous to the endogenous neurotransmitter GABA, which contains a primary amine and a carboxylic acid separated by a flexible three-carbon chain. It is plausible that the aminomethyl group of our target compound could mimic the amine of GABA, interacting with the orthosteric binding site of the GABAA receptor.[3]

  • Rigid Spirocyclic Core: The 1-azaspiro[3.3]heptan-2-one core provides a conformationally restricted backbone. Such rigid scaffolds are often employed in medicinal chemistry to optimize binding to specific receptor conformations and improve selectivity.[4] The azaspiro[3.3]heptane motif, in particular, has been successfully utilized as a bioisostere for piperidine, a common scaffold in CNS-active compounds.[4]

  • β-Lactam Ring: The presence of a β-lactam (an azetidin-2-one) is noteworthy. While famously associated with antibiotics, β-lactams are also recognized as inhibitors of serine enzymes, acylating a serine residue at the active site. This suggests a potential for covalent or strong non-covalent interactions with serine residues within a target binding pocket.

Given these structural features, the GABAA receptor presents a compelling and logical first target for investigation. This guide will therefore focus on benchmarking the binding affinity of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one against known GABAA receptor ligands.

Comparative Benchmarking of GABAA Receptor Ligands

To establish a meaningful comparison, we will evaluate our test compound against a panel of standard GABAA receptor ligands with distinct mechanisms of action and a range of binding affinities. This panel includes a potent agonist, a competitive antagonist, and a positive allosteric modulator.

CompoundTypeTarget SiteReported Binding Affinity (Ki)
Test Compound Hypothesized AgonistOrthosteric (GABA Site)To be Determined
MuscimolPotent AgonistOrthosteric (GABA Site)~1-10 nM[5][6][7]
BicucullineCompetitive AntagonistOrthosteric (GABA Site)~2 µM (IC50)[8]
DiazepamPositive Allosteric ModulatorBenzodiazepine Site~1.5 - 5 nM[9][10]

Note: Binding affinities can vary depending on the specific GABAA receptor subunit composition and experimental conditions.

Methodologies for Determining Binding Affinity

A multi-faceted approach employing both traditional and modern biophysical techniques is recommended to build a comprehensive and validated binding profile.

Primary Screening: Competitive Radioligand Binding Assay

This technique is considered the gold standard for quantifying the affinity of a test compound for a receptor.[11] It involves measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex tissue in a chilled homogenization buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugation steps to isolate the crude synaptosomal membrane fraction, which is enriched with GABAA receptors.

    • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.

    • Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay). The membranes can be stored at -80°C until use.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.[12]

    • To each well, add the following in order:

      • Binding buffer.

      • A fixed concentration of a suitable radioligand, such as [3H]muscimol (e.g., 5 nM), which binds to the orthosteric GABA site.[13]

      • Increasing concentrations of the unlabeled test compound (6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one) or a reference compound (e.g., muscimol, bicuculline).

      • For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM) in place of the test compound.

      • For determining total binding, add only the radioligand and buffer.

    • Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 100-200 µg of protein) to each well.[14]

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[12]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.[12]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Orthogonal Validation Methods

To corroborate the findings from the radioligand binding assay and to gain deeper insights into the binding kinetics, label-free biophysical methods should be employed.

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the test compound) to an immobilized ligand (the GABAA receptor). This method can provide kinetic data, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be derived. The technical challenge of working with membrane proteins like GPCRs in SPR is being overcome with advanced immobilization strategies.[17][18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[19] It is the gold standard for determining the thermodynamics of an interaction, providing direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[20][21] ITC is performed with both binding partners in solution, requiring no labeling or immobilization.[22]

GABAA Receptor Signaling Pathway

Understanding the downstream consequences of ligand binding is crucial. The GABAA receptor is a ligand-gated ion channel. Upon binding of an agonist like GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[23]

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist (e.g., Test Compound) GABA_R GABA_A Receptor (Ligand-Gated Cl- Channel) GABA->GABA_R Binds to Orthosteric Site Cl_in Cl- GABA_R->Cl_in Channel Opens Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to Cl_out Cl- Cl_out->GABA_R Cl_in->Hyperpolarization Influx caption GABA_A receptor activation pathway.

Caption: GABA_A receptor activation pathway.

Conclusion

This guide outlines a robust, hypothesis-driven strategy for the initial characterization of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one. By positing the GABAA receptor as a primary target based on sound chemical reasoning, we have established a framework for comprehensive binding affinity benchmarking. The combination of radioligand binding assays with orthogonal biophysical methods like SPR and ITC will provide a high-confidence assessment of the compound's affinity and binding kinetics. The data generated through these protocols will be critical for validating the initial hypothesis and guiding future structure-activity relationship (SAR) studies and lead optimization efforts.

References

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Panzanelli, P., Gunn, B. G., Belelli, D., Lambert, J. J., & Fritschy, J. M. (2005). Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes. Journal of Neurochemistry, 95(5), 1475-1486. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 462-467. [Link]

  • Uusi-Oukari, M., & Korpi, E. R. (2010). Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites. Neuroscience, 166(2), 597-606. [Link]

  • Psychedelic Spotlight. (2025). Comparative Study: Muscimol vs Other GABA Agonists. Psychedelic Spotlight. [Link]

  • Psychedelic Spotlight. (2025). Muscimol and Its Pharmacokinetics in the Human Body. Psychedelic Spotlight. [Link]

  • Ebert, B., Wafford, K. A., Whiting, P. J., Krogsgaard-Larsen, P., & Kemp, J. A. (1994). Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gamma-aminobutyric acid type A receptors. Molecular Pharmacology, 46(5), 957-963. [Link]

  • Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2012). Influence of GABA A Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS ONE, 7(7), e41334. [Link]

  • Chandra, D., Jia, F., Liang, J., Peng, Z., Zamani, A., Homanics, G. E., & Olsen, R. W. (2006). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry, 98(5), 1494-1502. [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]

  • Varagic, Z., Ramerstorfer, J., Sarto-Jackson, I., Furtmüller, R., Sieghart, W., & Ernst, M. (2013). GABA(A) receptor subtype-selectivity of novel bicuculline derivatives. British Journal of Pharmacology, 169(2), 384-399. [Link]

  • Jones, M. V., & Westbrook, G. L. (1997). Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists. Biophysical Journal, 73(3), 1334-1343. [Link]

  • Michaelevski, I., Korotkov, K., & Pelled, G. (2000). Signaling pathway downstream of GABAA receptor in the growth cone. Journal of Neurochemistry, 74(5), 1957-1964. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • Singh, G. S. (2014). β-Lactams as Inhibitors of Serine Enzymes. ResearchGate. [Link]

  • Reactome. (n.d.). GABA receptor activation. Reactome Pathway Database. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

  • Johnston, G. A. R. (2018). Antagonists of Ionotropic Receptors for the Inhibitory Neurotransmitter GABA: Therapeutic Indications. IntechOpen. [Link]

  • Navratilova, I., & Myszka, D. G. (2007). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry, 364(1), 1-13. [Link]

  • Tretter, V., & Moss, S. J. (2008). GABAA receptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience, 1, 7. [Link]

  • Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]

  • Jones, M. V., Jonas, P., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8682-8692. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Sieghart, W. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15063. [Link]

  • Varagic, Z., Sarto-Jackson, I., Puthenkalam, R., Mörzinger, M., de Esch, I. J. P., Sieghart, W., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1436-1445. [Link]

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • Möhler, H., Okada, T., & Enna, S. J. (1988). Bicuculline up-regulation of GABAA receptors in rat brain. Journal of Neurochemistry, 50(5), 1614-1619. [Link]

  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. The Journal of Neuroscience, 17(2), 625-634. [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Molecules, 28(19), 6843. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Yale School of Medicine. (n.d.). Isothermal Calorimeter (ITC). Biophysical Resource. [Link]

  • Enna, S. J., & Ferkany, J. W. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Emami, S., Fakhraei, N., & Shafiee, A. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 9(3), 235-242. [Link]

Sources

Escaping Flatland: Lipophilicity and Physicochemical Profiling of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one vs. Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize the modulation of physicochemical properties to reduce attrition rates, escaping "flatland" (increasing the fraction of sp³ carbons, Fsp³) has become a validated strategy. For decades, the morpholine ring has served as the premier saturated heterocycle for lowering lipophilicity and improving aqueous solubility. However, morpholine’s conformational flexibility and susceptibility to oxidative metabolism often necessitate the exploration of advanced bioisosteres.

Enter the spirocyclic revolution. The 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold represents a highly strained, 3D architectural paradigm. By combining a rigid spiro[3.3]heptane core with a β -lactam dipole and a primary amine vector, this scaffold dramatically alters the physicochemical landscape. This guide objectively compares the lipophilicity and performance of this advanced spirocycle against the traditional morpholine scaffold, providing actionable, self-validating experimental protocols for your discovery workflows.

Mechanistic Causality: Why Spirocycles Alter Lipophilicity

Conventional medicinal chemistry heuristics dictate that adding carbon atoms inherently increases lipophilicity (LogP). However, empirical data demonstrates that incorporating an azaspiro[3.3]heptane core frequently lowers the measured LogD at physiological pH compared to six-membered heterocycles like morpholine [1]. As an application scientist, understanding the causality behind this phenomenon is critical for rational drug design:

  • The Morpholine Baseline : Morpholine features a relatively flat chair conformation. Its oxygen atom provides hydrogen bond acceptor (HBA) capabilities, which successfully lowers LogP relative to piperidine. However, its overall dipole is diffuse, and the α -protons adjacent to the heteroatoms are prime targets for Cytochrome P450 (CYP) mediated oxidation.

  • The Spirocyclic Twist : The 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold forces a 90° orthogonal twist between the two cyclobutane rings, dramatically altering the molecular topology and the 3D hydration sphere.

  • Dipole and Basicity Synergy : The β -lactam moiety introduces a strong, localized dipole moment and a rigid HBA vector. Crucially, the aminomethyl group increases the local basicity (pKa ~9.2). At pH 7.4, this primary amine is predominantly protonated. The combination of the orthogonal hydration sphere, the β -lactam dipole, and the protonated amine results in a counterintuitive but highly beneficial reduction in LogD7.4 [2].

Quantitative Data Comparison

The following table synthesizes the physicochemical shifts observed when transitioning from a standard N-linked morpholine to the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold.

ParameterMorpholine Scaffold (N-linked)6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-oneCausality / Impact
Topology 2D / Chair Conformation3D / Orthogonal SpirocyclicSpirocycle increases Fsp³, reducing off-target binding and flatland stacking.
LogP (Neutral) ~ -0.86~ -1.40The strong β -lactam polarity offsets the increased carbon count.
LogD (pH 7.4) ~ -0.90~ -2.10Higher basicity of the primary amine drives near-complete ionization at pH 7.4.
pKa (Conjugate Acid) ~ 8.3~ 9.2 (Aminomethyl vector)Stronger basicity enhances aqueous thermodynamic solubility.
TPSA (Ų) 12.4 (Tertiary N)55.1 (Amide + Primary Amine)Increased TPSA alters permeability but heavily favors solubility.
Metabolic Stability Moderate ( α -oxidation prone)High (Sterically shielded)Ring strain and lack of α -O protons prevent rapid CYP450 degradation [3].

Visualizing the Scaffold Logic

ScaffoldLogic Morpholine Morpholine Scaffold (Flat, Mod. LogD, α-Oxidation) Spiro 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (3D, Low LogD, Met. Stable) Morpholine->Spiro Bioisosteric Replacement Sub1 Increased Fsp3 (Orthogonal Geometry) Spiro->Sub1 Sub2 Beta-Lactam Dipole (Increased TPSA) Spiro->Sub2 Sub3 Aminomethyl Handle (Higher pKa ~9.2) Spiro->Sub3 Result2 Improved HLM Stability (Steric Shielding) Sub1->Result2 Result1 Lower LogD7.4 (Enhanced Solubility) Sub2->Result1 Sub3->Result1

Logical flow of physicochemical improvements when replacing morpholine with the spirocyclic scaffold.

Experimental Protocols: Self-Validating Lipophilicity Workflows

To ensure trustworthiness, calculated lipophilicity (cLogP) must be empirically validated. Because spirocycles exhibit unique hydration properties, standard reverse-phase HPLC retention times can sometimes mislead. We recommend a definitive Shake-Flask LogD7.4 determination utilizing a self-validating internal standard.

Protocol: Shake-Flask LC-MS Method for LogD7.4

This protocol incorporates Propranolol as an internal standard to continuously verify phase separation integrity and LC-MS response.

  • Phase Saturation : Pre-saturate HPLC-grade 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously in a large flask for 24 hours at 25°C. Allow the phases to separate completely in a separatory funnel.

  • Sample Preparation : Prepare a 10 mM stock of the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one derivative in anhydrous DMSO.

  • Incubation Matrix : In a 2 mL glass HPLC vial, add 500 µL of the saturated PBS, 500 µL of the saturated 1-octanol, and 10 µL of the compound stock.

  • Internal Standard Spiking : Add 5 µL of Propranolol (1 mM in DMSO) to the vial. This acts as the positive control.

  • Equilibration : Cap the vial and shake at 800 rpm for 2 hours at a strictly controlled 25°C.

  • Phase Resolution : Centrifuge the vial at 3000 x g for 15 minutes to completely resolve the micro-emulsion at the phase boundary.

  • Extraction : Carefully extract 50 µL from the octanol layer (top) and 50 µL from the aqueous layer (bottom) using a precision syringe, ensuring zero cross-contamination. Dilute both samples 1:10 in the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantification & Validation : Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Calculation: LogD7.4 = Log10(Peak Area_Octanol / Peak Area_Aqueous).

    • System Validation: The calculated LogD7.4 for the Propranolol internal standard must read 1.2 ± 0.1. If it deviates, the phase separation was compromised, and the run must be discarded.

Workflow Step1 1. Phase Saturation (Octanol/PBS pH 7.4) Step2 2. Compound + IS Spiking (DMSO) Step1->Step2 Step3 3. Equilibration (Shake 2h, 25°C) Step2->Step3 Step4 4. Centrifugation (3000xg, 15m) Step3->Step4 Step5 5. Phase Extraction (Top/Bottom) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Self-validating Shake-Flask LC-MS experimental workflow for LogD7.4 determination.

Conclusion

While morpholine remains a staple in the medicinal chemist's toolkit, the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one scaffold represents a structural paradigm shift. By leveraging ring strain, orthogonal 3D geometry, and strategic polar vectors, researchers can drive down lipophilicity (LogD) while simultaneously boosting metabolic stability and aqueous solubility. When integrated into lead optimization campaigns, this scaffold provides a robust mechanism for escaping flatland without sacrificing drug-like properties.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 2010. URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications, 2025. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we use. This guide provides essential, in-depth procedural information for the proper disposal of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one and its salts (e.g., hydrochloride). As a valued partner in your research, we are committed to providing information that ensures safety, compliance, and environmental stewardship, building a foundation of trust that goes beyond the product itself.

This document moves beyond a simple checklist, offering a framework for decision-making rooted in the chemical nature of the compound and established safety protocols. The procedures outlined are designed to be self-validating, ensuring that each step contributes to a safe and compliant disposal outcome.

Understanding the Compound: Hazard Profile and Reactivity

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][6]

  • Causes skin and serious eye irritation.[1][2][5]

  • May cause respiratory irritation.[1]

The molecule possesses two key functional groups that dictate its reactivity and disposal considerations: a primary amine (-CH₂NH₂) and a β-lactam (a four-membered cyclic amide). Primary amines can be basic and act as nucleophiles, while the strained β-lactam ring is susceptible to hydrolysis, particularly under basic or acidic conditions.[7][8]

The Core Principle: Segregation and Professional Disposal

The primary and most critical directive for the disposal of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .[9][10]

All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, gloves, weighing paper), must be collected and managed by a licensed hazardous waste disposal company.[10] This "cradle-to-grave" management is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Step-by-Step Collection Protocol:
  • Waste Container Selection: Utilize a dedicated, leak-proof, and chemically compatible waste container.[9][10] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one".[10] Include concentration if in solution and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Segregation: This waste stream should be segregated as non-halogenated organic waste containing nitrogen .[10] It is crucial to prevent mixing with incompatible waste streams, such as strong oxidizers or acids, to avoid potentially hazardous reactions.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible chemicals.[10] Adhere to your institution's and local regulations regarding on-site storage time limits, which can range from 90 days to one year depending on the generator status.[12][13]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.[10]

Laboratory-Scale Deactivation: A Considered Approach

For specific research applications, in-laboratory deactivation of small quantities of surplus material may be considered to reduce the hazard before it enters the waste stream. This should only be performed by trained professionals who fully understand the chemistry and risks involved.[14] The primary goal of deactivation is to cleave the strained and biologically active β-lactam ring.

Protocol: Base-Catalyzed Hydrolysis of the β-Lactam

This procedure leverages the susceptibility of the β-lactam ring to nucleophilic attack by hydroxide ions, resulting in a ring-opened, less reactive amino acid derivative.[7][15]

Materials:

  • Surplus 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for neutralization

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate fume hood and Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.

Procedure:

  • Preparation: In a suitable flask within a certified chemical fume hood, dissolve the 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one waste in water to create a dilute solution (e.g., <5% w/v).

  • Hydrolysis: While stirring the solution, slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) solution.[7]

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 8-12 hours (or overnight) to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: Slowly and carefully neutralize the resulting solution to a pH of approximately 7 using a dilute acid like 1 M HCl or H₂SO₄.[11] This step is exothermic; perform it slowly and with cooling if necessary.

  • Disposal: The resulting neutralized aqueous solution, containing the ring-opened product and salts, must still be collected as hazardous aqueous waste. While the primary hazard of the β-lactam has been removed, the organic components should not be drain-disposed. Transfer the solution to a properly labeled aqueous hazardous waste container.

The causality behind this choice is that base-catalyzed hydrolysis is a well-established and effective method for inactivating β-lactam-containing compounds, significantly reducing their potential biological activity and reactivity.[7]

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the appropriate disposal path for waste containing 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Caption: Decision workflow for disposal of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteAssumed irritant and harmful based on structural analogs.[1][2][6]
Segregation Class Non-Halogenated, Nitrogen-Containing OrganicPrevents dangerous reactions with incompatible chemicals.[10][11]
Container Type Labeled, sealed, chemically resistant (e.g., HDPE)Ensures safe containment and prevents leaks or spills.[9]
Drain Disposal Strictly Prohibited Prevents environmental contamination and damage to aquatic life.[9][16]
Solid Waste Disposal Strictly Prohibited Prevents release into the environment.
Ultimate Disposal Licensed hazardous waste facility (typically via incineration)Ensures complete destruction and compliance with federal and local regulations.[17]
Deactivation Agent 1 M Sodium Hydroxide (for lab scale)Effectively hydrolyzes and inactivates the β-lactam ring.[7]

Regulatory Compliance: A Shared Responsibility

Compliance with hazardous waste regulations is a critical aspect of laboratory management. In the United States, the Environmental Protection Agency (EPA) provides specific guidelines, including the Subpart K regulations which offer alternative, flexible standards for managing hazardous waste in academic laboratories.[12][18] Key tenets of these regulations include:

  • Waste Determination: Hazardous waste determinations must be made by trained professionals.[12][13]

  • Container Management: Waste containers must be kept closed, properly labeled, and inspected regularly.[9][18]

  • Time Limits: Unwanted materials must be removed from laboratories within specified timeframes (e.g., twelve months under Subpart K).[12]

By adhering to the procedures outlined in this guide, your laboratory can ensure it operates in full compliance with these standards, protecting both your personnel and the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA.
  • Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • CO2 Deactivation of Supported Amines: Does the Nature of Amine Matter? (2012, February 9). Langmuir.
  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • 2-Oxaspiro[3.3]heptan-6-one Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • SAFETY DATA SHEET - 2-OXA-6-AZASPIRO[3.3]HEPTANE HEMIOXALATE. (n.d.). Fisher Scientific.
  • Disposing Amine Waste. (n.d.). Technology Catalogue.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. (2021, May 1). Angene Chemical.
  • safety data sheet - rac-(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane. (n.d.). Enamine.
  • Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. (2026, January 17). ChemicalBook.
  • tert-butyl 6-(aminomethyl)-6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). NextSDS.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis–Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. (n.d.). Chemical Communications (RSC Publishing).
  • (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2025, October 15). ResearchGate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one
Reactant of Route 2
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.